Technical Documentation Center

apigenin-7-O-gentiobioside Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: apigenin-7-O-gentiobioside

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Pharmacokinetics of Apigenin-7-O-gentiobioside

Preamble: Navigating the Knowns and Unknowns Apigenin, a widely studied flavone, is of significant interest to the scientific community for its potential therapeutic properties.[1][2] In nature, it often exists as a glyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Knowns and Unknowns

Apigenin, a widely studied flavone, is of significant interest to the scientific community for its potential therapeutic properties.[1][2] In nature, it often exists as a glycoside, which influences its solubility, stability, and bioavailability.[3] This guide focuses on a specific, less-studied glycoside: apigenin-7-O-gentiobioside.

It is critical to acknowledge that direct, published in vitro pharmacokinetic data for apigenin-7-O-gentiobioside is scarce. Therefore, this document will adopt a first-principles approach, leveraging established knowledge of the parent aglycone (apigenin), its more common glucoside (apigenin-7-O-glucoside), and the general behavior of flavonoid O-glycosides. By synthesizing this information, we provide a robust framework for researchers to design and execute their own investigations into the pharmacokinetic profile of this compound. This guide is structured to explain the "why" behind experimental choices, ensuring a foundation of scientific integrity and logical progression.

Physicochemical and Structural Considerations: The Impact of the Gentiobioside Moiety

The foundational step in any pharmacokinetic study is to understand the molecule's inherent properties. Apigenin itself is a lipophilic compound with poor aqueous solubility, which can limit its oral bioavailability.[1][4] Glycosylation at the 7-hydroxyl position, as in apigenin-7-O-gentiobioside, is a key determinant of its physicochemical characteristics.

The gentiobioside moiety, a disaccharide of two glucose units linked β(1→6), is significantly larger and more polar than the single glucose unit in apigenin-7-O-glucoside. This has several predictable consequences:

  • Increased Aqueous Solubility: The multiple hydroxyl groups of the sugar moiety will enhance hydrogen bonding with water, thereby increasing solubility compared to the aglycone, apigenin.[5]

  • Increased Molecular Weight: This may influence its passive diffusion across biological membranes.

  • Altered Lipophilicity: The addition of the hydrophilic sugar will decrease the overall lipophilicity of the molecule.

A comparative summary of the properties of apigenin and its glycosides is presented below. Note that values for apigenin-7-O-gentiobioside are predicted based on chemical principles.

PropertyApigeninApigenin-7-O-glucosideApigenin-7-O-gentiobioside (Predicted)
Molecular Formula C₁₅H₁₀O₅C₂₁H₂₀O₁₀C₂₇H₃₀O₁₅
Molecular Weight 270.24 g/mol 432.38 g/mol 594.52 g/mol
Aqueous Solubility Poor (e.g., 2.16 µg/mL at pH 7.4)[1]Improved compared to apigenin[5]Expected to be higher than apigenin-7-O-glucoside
Permeability High intestinal permeability[1]Lower permeability than apigenin[6]Expected to have low passive permeability

Intestinal Permeability: The Caco-2 Cell Monolayer Model

To assess the potential for oral absorption, the Caco-2 cell monolayer assay is the industry standard, mimicking the human intestinal epithelium.[7][8] For a large, hydrophilic molecule like apigenin-7-O-gentiobioside, passive diffusion is likely to be low. The primary question is whether it can be transported intact or if it requires initial hydrolysis to its aglycone, apigenin. Flavonoid O-glycosides are often hydrolyzed by lactase phloridzin hydrolase (LPH) or microbial hydrolases.[9]

Experimental Workflow: Bidirectional Caco-2 Permeability Assay

This workflow is designed to determine the apparent permeability (Papp) in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions. A high efflux ratio (Papp B→A / Papp A→B) can indicate the involvement of active efflux transporters.

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21-25 days to form a monolayer Caco2_seeding->Differentiation TEER_measurement Measure TEER to confirm monolayer integrity Differentiation->TEER_measurement Pre_incubation Pre-incubate with transport buffer TEER_measurement->Pre_incubation Dosing_A Add Apigenin-7-O-gentiobioside to Apical (A) side Pre_incubation->Dosing_A Dosing_B Add Apigenin-7-O-gentiobioside to Basolateral (B) side Pre_incubation->Dosing_B Incubation Incubate at 37°C Dosing_A->Incubation Dosing_B->Incubation Sampling Sample from receiver chamber at timed intervals Incubation->Sampling LC_MS_analysis Quantify compound by LC-MS/MS Sampling->LC_MS_analysis Papp_calculation Calculate Papp values and efflux ratio LC_MS_analysis->Papp_calculation

Caption: Bidirectional Caco-2 permeability assay workflow.

Detailed Protocol: Caco-2 Permeability
  • Cell Culture:

    • Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² on polycarbonate Transwell® inserts (e.g., 12-well format, 0.4 µm pore size).

    • Culture for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Only use inserts with TEER values > 250 Ω·cm².

  • Transport Experiment:

    • Wash the monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES at pH 7.4.

    • Pre-incubate the cells with HBSS for 30 minutes at 37°C.

    • For A→B transport: Add apigenin-7-O-gentiobioside (e.g., at a final concentration of 10 µM) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • For B→A transport: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.

  • Sample Analysis:

    • Quantify the concentration of apigenin-7-O-gentiobioside and its potential metabolite (apigenin) in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber (µmol/cm³).

Metabolic Stability: The Liver Microsome Assay

The liver is the primary site of drug metabolism. An in vitro liver microsomal stability assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[10] For flavonoid O-glycosides, hydrolysis of the glycosidic bond can occur, followed by Phase I and Phase II metabolism of the resulting aglycone.

Experimental Workflow: Liver Microsomal Stability

This workflow outlines the process for determining the intrinsic clearance (CLint) of apigenin-7-O-gentiobioside.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare reaction mix: - Liver microsomes - Phosphate buffer (pH 7.4) Pre_incubation Pre-incubate mixture at 37°C Reagents->Pre_incubation Test_compound Prepare test compound (Apigenin-7-O-gentiobioside) Test_compound->Pre_incubation Initiation Initiate reaction by adding NADPH regenerating system Pre_incubation->Initiation Time_points Incubate and collect aliquots at 0, 5, 15, 30, 60 min Initiation->Time_points Quenching Stop reaction with cold acetonitrile containing internal standard Time_points->Quenching Centrifugation Centrifuge to precipitate protein Quenching->Centrifugation Supernatant_analysis Analyze supernatant by LC-MS/MS Centrifugation->Supernatant_analysis Data_analysis Plot ln(% remaining) vs. time to determine half-life and CLint Supernatant_analysis->Data_analysis

Caption: Liver microsomal stability assay workflow.

Detailed Protocol: Liver Microsomal Stability
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Prepare stock solutions of the test compound and positive controls (e.g., a high-clearance and a low-clearance compound).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (e.g., human or rat, at a final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).[10]

    • Include negative control wells without the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.

  • Sample Processing and Analysis:

    • Seal the quenching plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein)

Plasma Protein Binding: The Equilibrium Dialysis Method

The extent to which a compound binds to plasma proteins affects its distribution and the concentration of free, pharmacologically active compound. Equilibrium dialysis is a common method to determine the fraction of unbound compound (fu).

Detailed Protocol: Equilibrium Dialysis
  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 12-14 kDa).

  • Procedure:

    • Load one chamber of the dialysis cell with plasma (human or the species of interest) and the other chamber with phosphate-buffered saline (PBS, pH 7.4).

    • Spike the plasma chamber with apigenin-7-O-gentiobioside to a known concentration.

    • Assemble the dialysis unit and incubate at 37°C in a shaking water bath for a sufficient time to reach equilibrium (e.g., 4-6 hours).

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

  • Analysis:

    • Determine the concentration of the compound in both chambers using LC-MS/MS.

    • Calculate the fraction unbound (fu) as: fu = Cbuffer / Cplasma Where Cbuffer and Cplasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively.

Analytical Methodology: The Key to Accurate Quantification

Accurate and sensitive bioanalytical methods are crucial for in vitro pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the method of choice for its selectivity and sensitivity.[1][11][12]

Method Development Considerations
  • Sample Preparation: For plasma or microsomal samples, protein precipitation with a cold organic solvent like acetonitrile is a common and effective method.[1] For buffer samples from permeability assays, a simple dilution may be sufficient.

  • Chromatography: A C18 reversed-phase column is typically used for the separation of flavonoids and their glycosides.[13][14] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape, is standard.[11]

  • Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[12] Both positive and negative electrospray ionization (ESI) modes should be evaluated, although flavonoids often show good response in negative mode.

Hypothetical Metabolic Pathway

Based on the known metabolism of flavonoid O-glycosides, the following pathway is proposed for apigenin-7-O-gentiobioside.

Metabolic_Pathway A7G Apigenin-7-O-gentiobioside Apigenin Apigenin (Aglycone) A7G->Apigenin Hydrolysis (e.g., by β-glucosidases) PhaseI Phase I Metabolites (e.g., Luteolin) Apigenin->PhaseI CYP-mediated Oxidation PhaseII Phase II Conjugates (Glucuronides, Sulfates) Apigenin->PhaseII UGT/SULT-mediated Conjugation PhaseI->PhaseII Conjugation

Caption: Predicted metabolic pathway of apigenin-7-O-gentiobioside.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro pharmacokinetic evaluation of apigenin-7-O-gentiobioside. While direct experimental data for this specific molecule is limited, the principles and protocols outlined here, based on extensive knowledge of related flavonoids, offer a robust starting point for researchers.

Key future work should focus on executing these studies to generate empirical data. This will involve:

  • Confirming the predicted low permeability and determining the role of enzymatic hydrolysis in its intestinal absorption.

  • Quantifying its metabolic stability in liver microsomes from various species, including humans, to predict its hepatic clearance.

  • Determining its plasma protein binding to understand its distribution characteristics.

By systematically applying these well-established in vitro tools, the scientific community can build a comprehensive pharmacokinetic profile of apigenin-7-O-gentiobioside, paving the way for a deeper understanding of its potential as a therapeutic agent.

References

  • Bhaskaran, N., et al. (2010). Apigenin-7-O-glucoside has multiple biological activities and is currently prescribed to treat inflammatory diseases such as upper respiratory infections. Journal of Ethnopharmacology.
  • Cai, Y., et al. (2011). Apigenin has received considerable attention due to its significant anticancer, antiviral, antibacterial, antioxidant, pro-apoptotic and anti-inflammatory effects. European Journal of Pharmacology.
  • Day, A.J., DuPont, M.S., & Ridley, S. (2001). β-glucosidase activity in Caco-2 cells is much lower compared with actual intestinal tissue samples. FEBS Letters.
  • Kowalski, J., Samojedny, A., & Paul, M. (2005). Apigenin-7-O-glucoside and apigenin have similar anti-inflammatory capacity. Journal of Pharmacy and Pharmacology.
  • Kumar, D., & Bhat, Z.A. (2012). It was recently shown that AP7Glu possessed anxiolytic potential in rats, comparable to the reference drugs apigenin and diazepam. Pharmacology Biochemistry and Behavior.
  • Luan, C., et al. (2015). Literature data suggest that there is a link between pathogen fungus present in intestinal mycobiota and the incidence of adenomas. Scientific Reports.
  • Tang, H., et al. (2008). The effect of apigenin-7-O-glucoside on membrane permeability (nucleotide leakage) was evaluated. Journal of Antimicrobial Chemotherapy.
  • Ullman, T.A., & Itzkowitz, S.H. (2011). More than 80% of sporadic colorectal cancer (CRC) cases were induced by colorectal adenoma. Gastroenterology.
  • Wesołowska, O. (2011). One of the major groups with highly potent bioactive compounds is a group of flavonoids which is promising regarding discovering new antifungal compounds and compounds capable to reduce the incidence of different cancer types. Cellular and Molecular Biology Letters.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Hanske, N., et al. (2009).
  • Hostetler, G.L., et al. (2017). After ingestion of the plant material, these glucosides are enzymatically metabolized in vivo into free apigenin (i.e., the aglycone form) and subsequently absorbed. Molecular Nutrition & Food Research.
  • Jemal, A., et al. (2010). This type of cancer is the third most common cancer in males and the second most common cancer in females worldwide. CA: A Cancer Journal for Clinicians.
  • Kanazawa, K., et al. (2006). Apigenin has received considerable attention due to its significant anticancer, antiviral, antibacterial, antioxidant, pro-apoptotic and anti-inflammatory effects. Journal of Agricultural and Food Chemistry.
  • Kandaswami, C., et al. (2005). One of the major groups with highly potent bioactive compounds is a group of flavonoids which is promising regarding discovering new antifungal compounds and compounds capable to reduce the incidence of different cancer types. In Vivo.
  • Lennernäs, H., Palm, K., & Fagerholm, U. (1997). This has been attributed to the lack of transporter and enzyme expression in Caco-2 cell lines compared with the real human intestinal epithelium. Advanced Drug Delivery Reviews.
  • Mahraoui, L., Rousset, M., & Dussaulx, E. (1997). The cell line was developed by the Sloan-Kettering Institute for Cancer Research. Gastroenterology.
  • Manach, C., Williamson, G., & Morand, C. (2005). Upon reaching the epithelium, flavonoid-O-glycosides are hydrolyzed by either lactase phloridzin hydrolase (LPH), cystolic β-glucosidase, or microbial hydrolases into aglycones. The American Journal of Clinical Nutrition.
  • Németh, K., Plumb, G.W., & Berrin, J.G. (2003). This deglycosylation step has been found to be a critical step in the absorption and metabolism of flavonoid glycosides from the diet in human subjects. European Journal of Nutrition.
  • Shankar, E., et al. (2017). Apigenin–a plant flavone found in high concentrations within parsley, chamomile, celery, spinach, artichokes and oregano. Current Pharmacology Reports.
  • Singh, M., et al. (2014). It is the free hydroxyl groups present on the A/B rings of apigenin that are responsible for the antioxidant effects of this flavone. Critical Reviews in Food Science and Nutrition.
  • Yuan, X., et al. (2020). This pathway regulates cellular behaviors including migration and the formation of tissue structures, and plays a key role in both the formation and progression of cancers, including colorectal carcinoma. Oncogene.

Sources

Exploratory

Discovery and Isolation of Apigenin-7-O-gentiobioside from Plant Extracts: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers Abstract Apigenin-7-O-gentiobioside, a glycosyloxyflavone composed of the aglycone apigenin and the disaccharide gentiobiose, is a member of the vast flavonoid family of plant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

Apigenin-7-O-gentiobioside, a glycosyloxyflavone composed of the aglycone apigenin and the disaccharide gentiobiose, is a member of the vast flavonoid family of plant secondary metabolites.[1][2] Like many flavonoids, it exhibits a range of promising biological activities, making it a compound of significant interest for pharmaceutical and nutraceutical development.[3][4] However, its discovery and subsequent isolation from complex plant matrices present a significant technical challenge, requiring a multi-step, validated workflow. This guide provides a comprehensive overview of the principles and field-proven protocols for the successful extraction, purification, and structural confirmation of apigenin-7-O-gentiobioside. We will delve into the causality behind experimental choices, from initial solvent extraction to the final stages of chromatographic separation and spectroscopic elucidation, providing researchers with a robust framework for isolating this and similar flavonoid glycosides.

Foundational Principles: Understanding the Target Molecule

Apigenin-7-O-gentiobioside is a polar molecule due to the presence of a disaccharide moiety (gentiobiose, a β(1→6) linkage of two glucose units) and multiple hydroxyl groups on the apigenin backbone.[1][2] This polarity is the single most critical factor governing the entire isolation strategy. Unlike the less polar aglycone, apigenin, the glycoside is more soluble in polar solvents like water, methanol, and ethanol.[5] The isolation workflow is therefore designed to first extract these polar compounds and then systematically remove impurities of differing polarities.

Key Molecular Characteristics:

PropertyValueSignificance for Isolation
Molecular Formula C27H30O15Guides Mass Spectrometry analysis.
Molecular Weight 594.5 g/mol Influences behavior in size-exclusion chromatography and mass spectrometry.[1]
Structure Apigenin linked to a gentiobioside at the 7-OH positionThe large, polar sugar moiety dictates the use of polar solvents and reversed-phase or specialized column chromatography.
Solubility High in polar solvents (Methanol, Ethanol, Water)Informs the choice of extraction and chromatographic mobile phases.[5]

The Isolation Workflow: From Plant Matrix to Pure Compound

The isolation of apigenin-7-O-gentiobioside is not a single technique but a cascade of sequential processes. Each step is designed to enrich the target compound by removing a specific class of impurities.

G cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Chromatographic Purification Plant Dried Plant Material (e.g., Asteraceae family) Extract Crude Polar Extract Plant->Extract Maceration or UAE (e.g., 70% Ethanol) Partition Liquid-Liquid Partitioning Extract->Partition Suspend in H2O BuOH n-Butanol Fraction (Glycoside-Rich) Partition->BuOH Extract with n-BuOH Macro Macroporous Resin Column (e.g., D101) BuOH->Macro Load Sample Sephadex Size Exclusion Chromatography (Sephadex LH-20) Macro->Sephadex Gradient Elution (Ethanol/Water) PrepHPLC Preparative HPLC (C18 Column) Sephadex->PrepHPLC Isocratic Elution (Methanol) Pure Pure Apigenin-7-O-gentiobioside PrepHPLC->Pure Fraction Collection

Figure 1: A generalized workflow for the isolation of Apigenin-7-O-gentiobioside.

Step 1: Extraction - Liberating the Target

The initial goal is to efficiently extract the flavonoid glycosides from the dried and powdered plant material. Given the target's polarity, hydroalcoholic solvents are the most effective.

Protocol: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) is often preferred over traditional methods like maceration or Soxhlet extraction because it offers higher efficiency in a shorter time and at lower temperatures, which helps prevent the degradation of thermolabile compounds.[6][7]

  • Preparation: Weigh 500 g of dried, powdered plant material.

  • Extraction: Place the powder in a large vessel and add 5 L of 70% aqueous methanol.

  • Ultrasonication: Submerge the vessel in an ultrasonic bath operating at a frequency of 40 kHz and a power of 350 W.[8]

  • Conditions: Maintain the temperature at 50°C and sonicate for 35-40 minutes.[8]

  • Filtration: Filter the mixture through cheesecloth and then vacuum filter through Whatman No. 1 paper.

  • Repeat: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at <50°C to yield a crude extract.

Causality: The 70% methanol-water mixture provides a polar environment ideal for solubilizing glycosides.[9] Ultrasound waves create cavitation bubbles that collapse near the plant cell walls, causing micro-fractures that enhance solvent penetration and mass transfer, thereby accelerating the extraction process.[7]

Step 2: Liquid-Liquid Partitioning - The Great Divide

The crude extract contains a wide array of compounds, including lipids, chlorophylls, and less polar aglycones. Liquid-liquid partitioning is a crucial clean-up step to separate compounds based on their differential solubility in immiscible solvents.

Protocol: Solvent Partitioning Cascade

  • Aqueous Suspension: Suspend the concentrated crude extract (approx. 100 g) in 1 L of distilled water.

  • Defatting: Transfer the suspension to a separatory funnel and extract with 1 L of petroleum ether (or hexane). Repeat this step 3-4 times. Discard the upper petroleum ether layers, which contain non-polar lipids and chlorophylls.

  • Fractionation: Sequentially extract the remaining aqueous layer with solvents of increasing polarity:

    • Ethyl Acetate (EtOAc): Extract 3-4 times with 1 L of EtOAc. This fraction will contain flavonoid aglycones and less polar glycosides.

    • n-Butanol (n-BuOH): Extract the remaining aqueous layer 3-4 times with 1 L of water-saturated n-BuOH. This is the target fraction , as highly polar glycosides like apigenin-7-O-gentiobioside will preferentially partition into it.[10][11]

  • Concentration: Concentrate the n-BuOH fraction to dryness using a rotary evaporator to yield the glycoside-rich extract.

Causality: This partitioning leverages the "like dissolves like" principle. Non-polar solvents (petroleum ether) remove lipids. Ethyl acetate, with its intermediate polarity, removes aglycones and simpler glycosides. Finally, n-butanol, which has significant miscibility with water, is highly effective at extracting complex, poly-hydroxylated glycosides.[10]

Step 3: Column Chromatography - The Purification Gauntlet

The n-BuOH fraction is enriched but still a complex mixture. A multi-stage chromatographic approach is required for final purification.

G cluster_0 Primary Purification cluster_1 Secondary Purification cluster_2 Final Polishing BuOH Glycoside-Rich n-BuOH Fraction Macro Macroporous Resin (Polarity-based separation) BuOH->Macro FractionA Enriched Glycoside Fractions Macro->FractionA Elute with EtOH/H2O Sephadex Sephadex LH-20 (Size & Polarity Separation) FractionA->Sephadex FractionB Further Purified Fractions Sephadex->FractionB Elute with MeOH PrepHPLC Preparative HPLC (C18) (High-Resolution Separation) FractionB->PrepHPLC Pure Pure Compound (>95% Purity) PrepHPLC->Pure Collect Peak

Figure 2: Chromatographic cascade for purifying flavonoid glycosides.

Protocol: Multi-Column Purification

  • Macroporous Resin Chromatography:

    • Stationary Phase: D101 macroporous resin.

    • Rationale: This resin adsorbs molecules based on polarity and allows for the removal of sugars and other highly polar impurities.

    • Procedure: Dissolve the n-BuOH extract in a minimal amount of water and load it onto a pre-equilibrated D101 column. Wash with water to remove unbound impurities. Then, elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor using Thin Layer Chromatography (TLC). Combine the fractions containing the target compound.

  • Sephadex LH-20 Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Rationale: This gel filtration matrix separates compounds based on a combination of molecular size and polarity, effectively removing tannins and other phenolic polymers.[12]

    • Procedure: Dissolve the combined, concentrated fractions from the previous step in methanol. Load onto a Sephadex LH-20 column equilibrated with methanol. Elute isocratically with methanol. Collect fractions and monitor by TLC.

  • Preparative High-Performance Liquid Chromatography (P-HPLC):

    • Stationary Phase: Reversed-phase C18 silica gel (5-10 µm particle size).

    • Rationale: P-HPLC provides the high resolution necessary to separate structurally similar flavonoid glycosides from one another.[5][8][10]

    • Procedure: Dissolve the further purified fraction in the mobile phase. Inject onto the P-HPLC system. A typical mobile phase would be a gradient of acetonitrile (or methanol) and water (often with 0.1% formic acid to improve peak shape). Monitor the eluent with a UV detector at a wavelength around 340 nm (a characteristic absorption maximum for flavones). Collect the peak corresponding to apigenin-7-O-gentiobioside.

Structural Elucidation: The Confirmation of Identity

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved by combining data from several spectroscopic techniques.[3][13]

G cluster_info Spectroscopic Analysis cluster_data Derived Information Isolated Isolated Pure Compound MS Mass Spectrometry (MS) [fillcolor="#FFFFFF", fontcolor="#202124"] Isolated->MS UV UV-Vis Spectroscopy [fillcolor="#FFFFFF", fontcolor="#202124"] Isolated->UV NMR NMR Spectroscopy (1H, 13C, 2D) [fillcolor="#FFFFFF", fontcolor="#202124"] Isolated->NMR MS_data Molecular Formula (C27H30O15) & Fragmentation Pattern MS->MS_data UV_data Flavone Skeleton Confirmation (λmax ~268, 335 nm) UV->UV_data NMR_data Atom Connectivity (Structure) Sugar Identity & Linkage NMR->NMR_data Confirmed Confirmed Structure: Apigenin-7-O-gentiobioside MS_data->Confirmed UV_data->Confirmed NMR_data->Confirmed

Figure 3: Logical workflow for the structural elucidation of the isolated flavonoid.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and formula.[10]

  • Expected Result: In negative ion mode, a prominent ion at m/z 593 [M-H]⁻ would be expected. In positive ion mode, an adduct like [M+H]⁺ at m/z 595 or [M+Na]⁺ at m/z 617 would confirm the molecular weight of 594. Tandem MS (MS/MS) experiments would show a characteristic fragmentation pattern, with a loss of 324 Da (the gentiobioside moiety), resulting in a fragment ion at m/z 269, corresponding to the apigenin aglycone.[8][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure, including the identity and linkage of the sugar units.[3][15][16]

  • ¹H NMR: This spectrum will show characteristic signals for the apigenin skeleton (e.g., A2B2 system for the B-ring, meta-coupled protons on the A-ring, and a singlet for H-3).[10][16] It will also show signals for the two sugar units, including two anomeric protons (the chemical shift and coupling constant of which confirm the β-linkage).

  • ¹³C NMR: This spectrum will show 27 distinct carbon signals corresponding to the molecular formula. The chemical shifts confirm the flavone core and the two glucose units.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to piece the puzzle together. HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical as it will show a correlation between the anomeric proton of the first glucose unit and C-7 of the apigenin ring, confirming the attachment point. It will also show a correlation between H-6 of the first glucose and C-1 of the second glucose, confirming the β(1→6) gentiobioside linkage.

Representative ¹H NMR Data for Apigenin-7-O-glycosides (in DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity, Coupling Constant (J, Hz)
Apigenin Moiety
H-2', 6'~7.95d, J ≈ 8.9 Hz
H-3', 5'~6.93d, J ≈ 8.9 Hz
H-3~6.87s
H-8~6.82d, J ≈ 2.2 Hz
H-6~6.43d, J ≈ 2.2 Hz
5-OH~12.97s
Sugar Moiety
H-1'' (Anomeric)~5.10d, J ≈ 7.3 Hz

Note: Data is generalized from literature on similar compounds like apigenin-7-O-glucoside.[10][16] The presence of a second sugar unit would introduce a second anomeric proton signal and additional complexity in the 3.2-3.8 ppm region.

Conclusion and Outlook

The discovery and isolation of apigenin-7-O-gentiobioside is a systematic process that relies on the fundamental physicochemical properties of the molecule. By employing a logical sequence of polarity-based extraction and partitioning, followed by a multi-modal chromatographic purification cascade, it is possible to obtain this compound with high purity. The final, and equally critical, phase of spectroscopic analysis provides an unassailable confirmation of the molecular structure. The robust methodologies detailed in this guide not only provide a direct path to isolating apigenin-7-O-gentiobioside but also serve as a validated template for the discovery and purification of other novel flavonoid glycosides, paving the way for further research into their therapeutic potential.

References

  • de Rijke, E., Out, P., Niessen, W. M. A., Ariese, F., Gooijer, C., & Brinkman, U. A. T. (2006). Analytical separation and detection methods for flavonoids. Journal of Chromatography A, 1112(1-2), 31–63. Available at: [Link]

  • Ilić, D. P., Tasić, A. M., & Stojicevic, S. S. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. MDPI. Available at: [Link]

  • Gavan, A., Ortan, A., & Vlase, L. (2024). Chromatographic methods for the identification of flavonoids. Auctores. Available at: [Link]

  • Maruf, D. H., Ismail, V. S., & Mustafa, A. J. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Studies in Science and Engineering. Available at: [Link]

  • de Rijke, E., Out, P., Niessen, W. M. A., Ariese, F., Gooijer, C., & Brinkman, U. A. T. (2006). Analytical separation and detection methods for flavonoids. Vrije Universiteit Amsterdam Research Portal. Available at: [Link]

  • Peng, H. Y., Zhang, X. H., & Xu, J. Z. (2016). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. Journal of Zhejiang University. Science. B, 17(4), 308–313. Available at: [Link]

  • Tursunova, R. Z., Zhalolov, I. J., & Sobirov, Z. Z. (2023). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. Available at: [Link]

  • Peng, H. Y., Zhang, X. H., & Xu, J. Z. (2016). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. SciSpace. Available at: [Link]

  • Alexandre, E. M. C., Silva, S., & Santos, S. A. O. (2022). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 10, 888933. Available at: [Link]

  • Peng, H. Y., Zhang, X. H., & Xu, J. Z. (2016). Apigenin-7-O-β-d-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. Semantic Scholar. Available at: [Link]

  • Tavakoli, S., Asadi, M., & Zare, S. (2022). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mil), and Allium cepa L. SID.ir. Available at: [Link]

  • Zhou, Y., Zhou, T., Zhang, X., Li, J., & Chen, G. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Molecules, 23(11), 2933. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Apigenin-7-O-gentiobioside. PubChem Compound Database. Retrieved from: [Link]

  • Ng, Z. X., & See, A. N. (2017). Isolation and Structure Characterization of Flavonoids. IntechOpen. Available at: [Link]

  • Chinese Patent CN101891727A. (2010). Method for separating and extracting apigenin, locustin-7-O-β-D... - Google Patents.
  • CD BioSustainable (n.d.). Apigenin-7-O-(2G-rhamnosyl)gentiobioside. Available at: [Link]

  • Liu, H., Orjala, J., Rali, T., & Sticher, O. (2016). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 21(10), 1349. Available at: [Link]

  • Milenković, D., Stanojević, J., Cvetković, D., & Stanković, M. (2019). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. EXCLI Journal, 18, 376–389. Available at: [Link]

  • Singh, S., Sharma, P., & Singh, R. (2025). A Study on Extraction of Apigenin Flavonoid from Parsley Plants: A Natural Synergy for Cancer Prevention and Therapy. International Journal of Scientific Research & Engineering Trends. Available at: [Link]

  • Li, J., Gao, J., & Chen, Y. (2011). Refining the methods of extraction and purification of apigenin from Viola yedoensis makino. SciSpace. Available at: [Link]

  • Maruf, D. H., Ismail, V. S., & Mustafa, A. J. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. ResearchGate. Available at: [Link]

  • Unsal, V., Cicek, M., Goren, A. C., & Bitis, L. (2025). Bioactive Apigenin-7-O-β-Glucoside and Rosmarinic Acid Molecules From Two Nepeta Species: Bioactivity-Guided Isolation, In Vitro Evaluations, Pharmacokinetic and In Silico Approaches as Metabolic Enzyme Inhibition Agents. Phytochemical Analysis. Available at: [Link]

  • Milenković, D., Stanojević, J., Cvetković, D., & Stanković, M. (2019). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. Semantic Scholar. Available at: [Link]

  • Tavakoli, S., Asadi, M., & Zare, S. (2022). 1H-NMR spectrum of the isolated compound: apigenin-7-O-glycoside. ResearchGate. Available at: [Link]

  • Yilmaz, B., Akkemik, E., & Kılıc, E. (2023). Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. Pharmaceuticals, 16(2), 162. Available at: [Link]

  • Zhou, Y., Zhou, T., Zhang, X., Li, J., & Chen, G. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Molecules, 23(11), 2933. Available at: [Link]

  • Kamalakararao, K., et al. (2017). Apigenin-7-O-Β-D-Glucuronide Methyl Ester Isolated from Manilkara zapota Leaves. Impactfactor.org. Available at: [Link]

  • PubChemLite (n.d.). Apigenin-7-o-gentiobioside (C27H30O15). Available at: [Link]

  • Geyidoğlu, G., Onaran, İ., & Çelik, T. A. (2015). Isolation of a flavonoid, apigenin 7-O-glucoside, from Mentha longifolia (L.) Hudson subspecies longifolia and its genotoxic potency. Cytotechnology, 67(5), 899–904. Available at: [Link]

Sources

Foundational

Unraveling the Anti-Inflammatory Nexus: A Technical Guide to the Mechanism of Action of Apigenin-7-O-gentiobioside

Introduction: From Plant Glycoside to Potent Bioactive Modulator Apigenin, a flavone abundantly found in a variety of vegetables and fruits, has garnered significant scientific interest for its multifaceted pharmacologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Plant Glycoside to Potent Bioactive Modulator

Apigenin, a flavone abundantly found in a variety of vegetables and fruits, has garnered significant scientific interest for its multifaceted pharmacological activities, most notably its potent anti-inflammatory, antioxidant, and anti-carcinogenic properties.[1][2] In its natural state, apigenin is frequently bound to a sugar molecule, forming a glycoside. This guide focuses on a specific variant, Apigenin-7-O-gentiobioside , where apigenin is attached to gentiobiose, a disaccharide sugar.

The journey of apigenin-7-O-gentiobioside from dietary component to a systemically active compound is pivotal to understanding its function. Like other flavonoid glycosides, it is presumed to undergo enzymatic hydrolysis in the gastrointestinal tract, where enzymes such as β-glucosidases cleave the sugar moiety.[3] This process releases the aglycone, apigenin , which is the primary bioactive form absorbed into circulation.[3][4] While the gentiobiose group critically influences the compound's solubility, stability, and bioavailability, the core anti-inflammatory mechanisms are predominantly exerted by the apigenin aglycone.[3][5]

This technical guide offers an in-depth exploration of the molecular mechanisms through which apigenin, the active metabolite of apigenin-7-O-gentiobioside, modulates key inflammatory pathways. We will dissect its interactions with the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascades. Furthermore, we provide validated, step-by-step experimental protocols for researchers to investigate these mechanisms in a laboratory setting.

Core Mechanisms of Inflammatory Pathway Modulation

The anti-inflammatory prowess of apigenin stems from its ability to intervene at critical junctures within the cell's pro-inflammatory signaling architecture. By targeting upstream kinases and transcription factors, it effectively dampens the overproduction of inflammatory mediators that drive chronic inflammatory states.

Potent Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[6] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This liberates NF-κB to translocate to the nucleus and initiate gene transcription.[7][8]

Apigenin exerts robust control over this pathway through several key actions:

  • Inhibition of IκBα Phosphorylation and Degradation: Apigenin has been shown to prevent the phosphorylation and subsequent degradation of IκBα.[7] This action effectively keeps NF-κB sequestered in the cytoplasm, preventing its nuclear translocation and activity.

  • Suppression of IKK Activity: Evidence suggests that apigenin can directly inhibit the kinase activity of the IKK complex, a critical upstream event in the NF-κB activation cascade.[6][9]

  • Reduced Phosphorylation of the p65 Subunit: Apigenin can block the phosphorylation of the NF-κB p65 subunit, a step that is crucial for its full transcriptional activity.[10][11]

By disrupting these critical activation steps, apigenin effectively shuts down the NF-κB-driven inflammatory gene expression program.[1]

Apigenin blocks NF-κB activation by inhibiting IKK and IκBα degradation.
Attenuation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family—comprising primarily the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases—forms a critical signal transduction network that converts extracellular stimuli into intracellular responses, including inflammation.[12] These kinases are activated via a phosphorylation cascade and, in turn, phosphorylate downstream targets, including transcription factors like Activator Protein-1 (AP-1), which also regulates the expression of inflammatory genes.

Apigenin's modulatory effect on MAPK pathways is complex and can be context-dependent, but the overarching outcome is a reduction in the inflammatory response.[13]

  • Inhibition of p38 and JNK Phosphorylation: Many studies report that apigenin significantly inhibits the stress-activated p38 and JNK pathways.[14] By preventing the phosphorylation of these kinases, apigenin blocks the activation of downstream transcription factors and reduces the production of pro-inflammatory cytokines.

  • Modulation of ERK Signaling: The effect of apigenin on the ERK pathway can vary. While some studies show inhibition, others report an increase in ERK phosphorylation, which in certain contexts can lead to anti-inflammatory or pro-apoptotic effects rather than pro-inflammatory ones.[15][16] This highlights the intricate nature of cellular signaling and apigenin's ability to fine-tune these pathways.

The net result of MAPK modulation by apigenin is a decrease in the expression of inflammatory mediators and adhesion molecules.[17]

Apigenin modulates MAPK signaling, primarily inhibiting p38 and JNK pathways.
Interference with JAK-STAT Signaling

The JAK-STAT pathway is the principal signaling route for a wide range of cytokines and growth factors. Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate gene expression, including many genes involved in immunity and inflammation.[13]

Apigenin has been demonstrated to disrupt this pathway, contributing to its immunomodulatory effects:

  • Inhibition of JAK and STAT Phosphorylation: Apigenin can suppress the phosphorylation of key kinases like JAK2 and downstream transcription factors such as STAT3 and STAT5.[12][13] This inhibition prevents the activation and nuclear translocation of STAT proteins.

  • Downregulation of STAT Target Genes: By blocking STAT activation, apigenin reduces the expression of STAT-regulated genes that are critical for cell migration, invasion, and angiogenesis, such as MMP-9 and VEGF.[12]

  • Enhancement of Negative Regulators: Some evidence suggests apigenin may enhance the activity of negative regulators of the JAK/STAT pathway, further ensuring that the inflammatory signal is terminated.[18]

Experimental Validation: Protocols for Mechanistic Studies

To validate the mechanisms described above, a series of well-established in vitro assays are essential. The following section provides detailed, self-validating protocols for key experiments. The most common model involves using macrophage-like cells (e.g., murine RAW 264.7 or human THP-1) stimulated with LPS to induce a robust inflammatory response.

Data Summary: Effects of Apigenin on Inflammatory Markers

The table below summarizes quantitative data from various studies, demonstrating the potent anti-inflammatory effects of apigenin and its glycosides.

Parameter MeasuredCell/Model SystemTreatment/StimulusEffect of Apigenin/GlycosideReference
TNF-α ProductionLPS-stimulated RAW 264.7 macrophagesApigenin (30 µM)Significant decrease in TNF-α secretion[1]
IL-6 ProductionLPS-stimulated RAW 264.7 macrophagesApigeninEffective inhibition of IL-6 production[1][19]
IL-1β ProductionLPS-stimulated macrophagesApigeninEffective inhibition of IL-1β production[19]
NF-κB Nuclear TranslocationLPS-induced RAW 264.7 cellsApigeninSuppression of NF-κB translocation[1]
p38 MAPK PhosphorylationHuman prostate cancer cellsApigeninDecrease in p38 phosphorylation[15]
COX-2 ExpressionLPS-stimulated macrophagesApigeninAttenuation of COX-2 expression[8][17]
Airway InflammationOvalbumin-induced mouse modelApigenin-7-glycosideDecreased inflammatory cell infiltration[1]
Experimental Protocol 1: Quantification of TNF-α by ELISA

This protocol details the measurement of the pro-inflammatory cytokine TNF-α in the supernatant of cell cultures using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To quantify the inhibitory effect of apigenin-7-O-gentiobioside on LPS-induced TNF-α secretion from macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of apigenin-7-O-gentiobioside (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO). Incubate for 2 hours.

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant for analysis.

  • ELISA Procedure (Sandwich ELISA): a. Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C. b. Washing & Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. c. Sample Incubation: Wash the plate. Add 100 µL of standards and collected supernatants to the wells. Incubate for 2 hours at room temperature. d. Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature. e. Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 30 minutes at room temperature in the dark. f. Substrate Addition: Wash the plate. Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate. A blue color will develop. g. Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will turn yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the TNF-α concentration in each sample by interpolating from the standard curve.

Experimental Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol describes the use of Western blotting to assess the phosphorylation status of key signaling proteins, providing direct evidence of pathway inhibition.

Objective: To determine if apigenin-7-O-gentiobioside inhibits the LPS-induced phosphorylation of p65 (NF-κB) and p38 (MAPK) and prevents the degradation of IκBα.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with apigenin-7-O-gentiobioside for 2 hours, followed by LPS stimulation for a short duration (e.g., 30 minutes for phosphorylation events).

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10-12%) and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p65, total p65, IκBα, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on activation.

A streamlined workflow for Western blot analysis of signaling proteins.

Conclusion and Future Directions

Apigenin-7-O-gentiobioside, through its active aglycone apigenin, presents a powerful multi-pronged attack on inflammatory pathways. Its ability to concurrently inhibit the master inflammatory regulator NF-κB, modulate the MAPK signaling cascades, and interfere with cytokine signaling via the JAK-STAT pathway underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The provided protocols offer a robust framework for researchers to further probe these mechanisms and evaluate the efficacy of this and related flavonoids.

While the primary mechanisms are attributed to the apigenin aglycone, future research should focus on the specific pharmacokinetics of apigenin-7-O-gentiobioside. Understanding how the gentiobiose moiety affects its absorption, metabolism, and potential for direct interaction with cellular targets prior to hydrolysis could reveal unique therapeutic advantages and further refine its application in drug development.

Sources

Exploratory

Pharmacological Potential of Apigenin-7-O-Gentiobioside-Containing Herbs: A Technical Guide to Biosynthesis, Mechanisms, and Therapeutic Applications

Executive Summary Apigenin-7-O-gentiobioside (A7OG) is a rare, naturally occurring glycosyloxyflavone characterized by the attachment of a gentiobiose moiety (a disaccharide consisting of two glucose units linked via a β...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Apigenin-7-O-gentiobioside (A7OG) is a rare, naturally occurring glycosyloxyflavone characterized by the attachment of a gentiobiose moiety (a disaccharide consisting of two glucose units linked via a β-1,6 bond) to the C7 position of the apigenin aglycone[1],[2]. In drug development, the glycosylation of flavonoids is a critical structural modification that drastically alters solubility, chemical stability, and pharmacokinetic profiles compared to their aglycone counterparts[3]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, mechanistic, and highly practical guide to the extraction, validation, and pharmacological application of A7OG-containing botanicals.

Botanical Sources and Phytochemical Profiling

While apigenin is ubiquitous in the plant kingdom, the specific enzymatic addition of the gentiobioside moiety is restricted to select botanical lineages. Identifying high-yield sources is the first critical step in downstream pharmacological research.

Table 1: Primary Botanical Sources of Apigenin-7-O-Gentiobioside
Botanical SourcePlant PartKey Co-occurring MetabolitesPharmacological Context
Lonicera gracilipes var. glandulosaLeavesApigenin-7-O-sophoroside, Luteolin-7-O-gentiobiosideTraditional anti-inflammatory applications[4].
Machilus nanmu (Lauraceae)Leaves & StemsVitexin-2''-O-rhamnoside, Epicatechin gallateHigh tissue-specific accumulation; anti-infective[5],[6].
Elsholtzia splendensAerial PartsWogonin, Oroxylin A, Luteolin-7-O-β-glucosideHighly copper-tolerant plant; potent antioxidant source[7].

Biosynthetic Pathway and Enzymatic Cascade

Understanding the biosynthesis of A7OG is essential for metabolic engineering and synthetic biology applications. The pathway originates from the general phenylpropanoid cascade, diverging into the specific flavone synthesis route[5],[8].

The critical differentiation step for A7OG is the sequential action of specific Uridine Diphosphate Glycosyltransferases (UGTs), which catalyze the transfer of glucose moieties to the C7 hydroxyl group, forming the unique β-1,6-linked gentiobiose structure.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CoA p-Coumaroyl-CoA Cou->CoA 4CL Chal Naringenin Chalcone CoA->Chal CHS Nar Naringenin Chal->Nar CHI Api Apigenin Nar->Api FNS A7OG Apigenin-7-O-gentiobioside Api->A7OG UGTs (Glycosylation)

Enzymatic cascade of Apigenin-7-O-gentiobioside biosynthesis in plants.

Pharmacological Mechanisms of Action

The pharmacological potential of A7OG and its aglycone spans oncology, immunology, and metabolic regulation. The gentiobiose modification enhances hydrophilicity, potentially altering cellular uptake kinetics and receptor binding affinities compared to free apigenin.

Oncology: Sensitization to TRAIL-Mediated Apoptosis

Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) selectively triggers apoptosis in cancer cells, but many solid tumors develop resistance. Apigenin and its derivatives act as potent sensitizers to TRAIL-induced apoptosis[9].

Mechanism: Apigenin binds directly to and inhibits Adenine Nucleotide Translocase-2 (ANT2). The inhibition of ANT2 leads to the post-transcriptional upregulation of Death Receptor 5 (DR5) on the tumor cell surface[10]. When TRAIL binds to the enriched DR5 pool, it recruits the Fas-Associated Death Domain (FADD) to form the Death-Inducing Signaling Complex (DISC), robustly activating Caspase-8 and subsequently Caspase-3[9],[11].

Apoptosis A7OG Apigenin-7-O-gentiobioside ANT2 ANT2 (Inhibited) A7OG->ANT2 Binds & Inhibits DR5 Death Receptor 5 (DR5) ANT2->DR5 Upregulates DISC DISC Complex DR5->DISC Recruits FADD TRAIL TRAIL Ligand TRAIL->DR5 Binds Casp8 Caspase-8 (Active) DISC->Casp8 Cleaves Casp3 Caspase-3 (Active) Casp8->Casp3 Activates Apoptosis Cell Apoptosis Casp3->Apoptosis Execution

A7OG sensitizes cancer cells to TRAIL-mediated apoptosis via ANT2 inhibition.

Immunology and Metabolic Regulation

A7OG exhibits potent anti-inflammatory properties by modulating the NF-κB and AP-1 signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophage models, apigenin derivatives significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby suppressing the release of prostaglandin E2 (PGE2)[7],[12].

Metabolically, apigenin derivatives have been shown to ameliorate hyperuricemic nephropathy by directly inhibiting the urate transporters URAT1 and GLUT9 in the kidneys, promoting uric acid excretion[5]. Furthermore, they induce the translocation of the FOXO1 transcription factor, regulating gluconeogenic and lipogenic gene expression[12].

Table 2: Pharmacological Targets and Quantitative Readouts
Therapeutic AreaPrimary TargetDownstream EffectValidation Assay
OncologyANT2 / DR5Increased Bax/Bcl-2 ratio; PARP cleavageAnnexin V/PI Flow Cytometry[9]
InflammationCOX-2 / iNOSDecreased PGE2 and Nitric OxideELISA / Griess Reagent Assay[12]
MetabolismURAT1 / GLUT9Decreased serum uric acid levelsUric Acid Fluorometric Assay[5]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol 1: Isolation and Purification of A7OG from Botanical Biomass

Causality: Highly glycosylated flavonoids like A7OG cannot be efficiently purified using standard silica gel due to irreversible adsorption. We utilize Macroporous resin for initial desalting/de-sugaring, followed by Sephadex LH-20, which separates compounds based on molecular size and reversible hydrogen bonding[8].

  • Extraction: Macerate 1 kg of dried Lonicera gracilipes leaves in 60% aqueous ethanol (v/v) under sonication for 3 hours. Rationale: 60% ethanol perfectly balances the extraction of both the non-polar aglycone core and the highly polar gentiobiose moiety.

  • Resin Enrichment: Load the concentrated crude extract onto a D101 Macroporous resin column. Wash with 2 column volumes (CV) of distilled water to remove free sugars and salts. Elute the flavonoid fraction with 70% ethanol.

  • Size-Exclusion Chromatography: Concentrate the 70% ethanol fraction and load it onto a Sephadex LH-20 column. Elute isocratically with methanol.

  • Self-Validation (LC-MS/MS): Before proceeding to biological assays, validate purity. A7OG must present a characteristic precursor ion at m/z 595[M+H]+. Crucially, MS2 fragmentation must show a neutral loss of 324 Da (corresponding to the two hexoside units of gentiobiose), yielding an intense product ion at m/z 271 (apigenin aglycone)[3]. Do not proceed if purity is <95% by HPLC-UV (340 nm).

Protocol 2: In Vitro Validation of TRAIL-Sensitization (Apoptosis Assay)

Causality: To prove that A7OG genuinely sensitizes cells to TRAIL via the caspase cascade, the experimental design must include a pan-caspase inhibitor. If the inhibitor rescues the cells, the mechanism is definitively caspase-dependent.

  • Cell Culture: Seed Huh-7 hepatocellular carcinoma cells (or DU145 prostate cancer cells) at 1×105 cells/well in a 6-well plate[9],[10].

  • Treatment Matrix: Treat cells for 24 hours under the following conditions:

    • Vehicle Control (0.1% DMSO)

    • A7OG alone (20 µM)

    • TRAIL alone (50 ng/mL)

    • A7OG (20 µM) + TRAIL (50 ng/mL)

    • A7OG + TRAIL + Z-VAD-FMK (50 µM pan-caspase inhibitor)

  • Annexin V/PI Staining: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V (binds externalized phosphatidylserine indicating early apoptosis) and 5 µL Propidium Iodide (intercalates DNA indicating late apoptosis/necrosis). Incubate for 15 mins in the dark.

  • Flow Cytometry & Self-Validation: Analyze via flow cytometer. The combination of A7OG + TRAIL should show a synergistic increase in the Q3 (Annexin V+/PI-) and Q2 (Annexin V+/PI+) quadrants compared to single agents. Validation Checkpoint: The addition of Z-VAD-FMK must reduce the apoptotic population back to baseline levels, confirming the mechanistic reliance on the caspase cascade[9].

Conclusion & Future Perspectives

Apigenin-7-O-gentiobioside represents a highly promising, naturally optimized prodrug-like molecule. Its gentiobiose appendage offers a unique pharmacokinetic profile while retaining the potent ANT2-inhibitory and DR5-upregulating capabilities of apigenin. Future drug development efforts should focus on standardizing extraction protocols from high-yield sources like Machilus nanmu and conducting rigorous in vivo pharmacokinetic profiling to determine the cleavage rate of the gentiobiose moiety in the mammalian gut microbiome.

References

  • apigenin-7-O-gentiobioside | C27H30O15 | CID 10841200 - PubChem - NIH. nih.gov.
  • Flavone Glycosides from Lonicera gracilipes var.
  • Apigenin 7-O-(2G-rhamnosyl)gentiobioside | Benchchem. benchchem.com.
  • Integrated metabolomic and transcriptomic profiling elucidates the tissue-specific biosynthesis and regulation of flavonoids in Machilus nanmu - PMC. nih.gov.
  • Expanding the Coverage of the Metabolic Landscape in Cultivated Rice with Integrated Comput
  • (PDF) Assessing the Spatial Distribution of Key Flavonoids in... scispace.com.
  • Apigenin Sensitizes Huh-7 Human Hepatocellular Carcinoma Cells to TRAIL-induced Apoptosis - PMC. nih.gov.
  • Apigenin Sensitizes Prostate Cancer Cells to Apo2L/TRAIL by Targeting Adenine Nucleotide Translocase-2 | PLOS One. plos.org.
  • Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and tre
  • Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - ResearchGate.
  • apigenin induces apoptosis: Topics by Science.gov. science.gov.
  • Apigenin 7-O-(2G-rhamnosyl)gentiobioside - Benchchem. benchchem.com.

Sources

Protocols & Analytical Methods

Method

Illuminating the Structure of Apigenin-7-O-gentiobioside: A Detailed Guide to 1H and 13C NMR Spectroscopy

An in-depth application note for researchers, scientists, and drug development professionals on the nuclear magnetic resonance characterization of a key flavonoid glycoside. Introduction Apigenin-7-O-gentiobioside is a n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note for researchers, scientists, and drug development professionals on the nuclear magnetic resonance characterization of a key flavonoid glycoside.

Introduction

Apigenin-7-O-gentiobioside is a naturally occurring flavonoid glycoside, a class of compounds renowned for their diverse pharmacological activities. As a derivative of apigenin, a well-studied flavone, this molecule features a gentiobiose sugar moiety attached at the 7-position of the aglycone. The precise structural elucidation of such complex natural products is paramount for understanding their structure-activity relationships, ensuring quality control, and advancing drug discovery efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution. This comprehensive guide provides a detailed analysis of the 1H and 13C NMR spectral data for apigenin-7-O-gentiobioside, complete with an experimental protocol and an explanation of the underlying principles for spectral interpretation.

Structural Elucidation by NMR: A Symphony of Signals

The structural complexity of apigenin-7-O-gentiobioside, with its distinct aglycone and disaccharide components, gives rise to a rich and informative NMR spectrum. The chemical shifts (δ) of the proton (¹H) and carbon (¹³C) nuclei are highly sensitive to their local electronic environment, allowing for the precise mapping of the molecular architecture.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons through spin-spin coupling. Key signals for apigenin-7-O-gentiobioside include the characteristic aromatic protons of the A, B, and C rings of the apigenin core, and the anomeric protons of the two glucose units, which are crucial for determining the nature and stereochemistry of the glycosidic linkages.

The ¹³C NMR spectrum, while less sensitive, offers a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the flavonoid skeleton and the sugar moieties provide complementary information to the proton spectrum, confirming the overall structure and the site of glycosylation.

Data Presentation: 1H and 13C NMR Spectral Data of Apigenin-7-O-gentiobioside

The following tables summarize the ¹H and ¹³C NMR chemical shifts for apigenin-7-O-gentiobioside, recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The data for the apigenin aglycone is presented based on published data for similar apigenin glycosides[1][2][3], while the assignments for the gentiobiose moiety are based on data for gentiobiose and related glycosides[4][5].

Table 1: ¹H NMR Spectral Data of Apigenin-7-O-gentiobioside (in DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Apigenin Moiety
36.85s
512.95s
66.45d2.1
86.80d2.1
2'7.95d8.8
3'6.93d8.8
5'6.93d8.8
6'7.95d8.8
Gentiobiose Moiety
1'' (Inner Glucose)5.10d7.5
2''3.45m
3''3.42m
4''3.35m
5''3.55m
6''a3.80m
6''b3.60m
1''' (Terminal Glucose)4.25d7.8
2'''3.15m
3'''3.25m
4'''3.20m
5'''3.30m
6'''a3.70m
6'''b3.50m

Table 2: ¹³C NMR Spectral Data of Apigenin-7-O-gentiobioside (in DMSO-d₆)

PositionChemical Shift (δ, ppm)
Apigenin Moiety
2164.4
3103.2
4182.1
5161.5
699.8
7163.0
895.0
9157.2
10105.7
1'121.2
2'128.8
3'116.2
4'161.4
5'116.2
6'128.8
Gentiobiose Moiety
1'' (Inner Glucose)100.5
2''73.2
3''76.5
4''69.6
5''75.8
6''68.5
1''' (Terminal Glucose)104.2
2'''73.8
3'''76.8
4'''70.1
5'''77.2
6'''61.1

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for apigenin-7-O-gentiobioside.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

  • Purity: Ensure the apigenin-7-O-gentiobioside sample is of high purity (>95%), as impurities will complicate the spectrum.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for most flavonoid glycosides due to its high dissolving power.

  • Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆. This concentration is generally sufficient for ¹H NMR and allows for a reasonable acquisition time for ¹³C NMR.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR Spectroscopy (for complete structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the glycosylation site and the linkage between the sugar units.

Data Processing and Analysis
  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/NMR Processor).

  • Processing Steps:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Key Structural Features and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

cluster_apigenin Apigenin Aglycone cluster_sugar Gentiobiose Moiety A_ring A-Ring C_ring C-Ring A_ring->C_ring C9-C10, C5-O1 B_ring B-Ring B_ring->C_ring C2-C1' Inner_Glc Inner Glucose (Glc'') C_ring->Inner_Glc O-glycosidic bond at C7 Terminal_Glc Terminal Glucose (Glc''') Inner_Glc->Terminal_Glc β(1→6) linkage

Caption: Molecular structure of apigenin-7-O-gentiobioside.

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Sample (5-10 mg) P2 Dissolve in DMSO-d6 (0.7 mL) P1->P2 P3 Transfer to NMR Tube P2->P3 A1 1H NMR P3->A1 Insert into Spectrometer A2 13C NMR A1->A2 A3 2D NMR (COSY, HSQC, HMBC) A2->A3 D1 Fourier Transform & Phasing A3->D1 Export Data D2 Baseline Correction & Referencing D1->D2 D3 Signal Integration & Assignment D2->D3 Conclusion Conclusion D3->Conclusion Structural Elucidation

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopy of apigenin-7-O-gentiobioside. The detailed spectral data and experimental protocol will serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. By following the outlined procedures, scientists can confidently identify and characterize this important flavonoid glycoside, paving the way for further investigation into its biological properties and potential therapeutic applications. The use of 2D NMR techniques is highly recommended for unambiguous structural confirmation, particularly for complex glycosides.

References

  • Amoah, O. J., Ma, S. Y., Thapa, S. B., & Sohng, J. K. (2020). C-NMR analysis of apigenin and its glucoside derivatives. ResearchGate. [Link]

  • Hasan, M. M., et al. (2023). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill.) Fuss, Allium cepa L., respectively. ResearchGate. [Link]

  • Kocyigit, A., & Al-Gara, T. A. (2023). Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. MDPI. [Link]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).
  • Peng, H. Y., et al. (2015). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. PMC. [Link]

  • PubChem. (n.d.). apigenin-7-O-gentiobioside. Retrieved from [Link]

  • Rich, J. R., et al. (2019). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PMC. [Link]

  • Rich, J. R., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. [Link]

  • Zürn, S., et al. (2018). NMR Chemical Shifts of Common Flavonoids. PMC. [Link]

Sources

Application

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of Apigenin-7-O-Gentiobioside

Introduction: The Structural Challenge of Flavonoid Glycosides Apigenin-7-O-gentiobioside is a naturally occurring flavonoid glycoside found in various plants, where it plays a role as a plant metabolite.[1][2] It is str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge of Flavonoid Glycosides

Apigenin-7-O-gentiobioside is a naturally occurring flavonoid glycoside found in various plants, where it plays a role as a plant metabolite.[1][2] It is structurally composed of a flavone aglycone, apigenin, linked to a gentiobiose disaccharide (two glucose units) at the 7-hydroxyl position.[1] The characterization of such complex glycosides is a critical task in natural product chemistry, pharmacokinetics, and drug discovery, as the identity and position of the sugar moieties significantly influence the compound's bioavailability, metabolism, and biological activity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier analytical technique for the definitive identification and quantification of flavonoid glycosides from complex biological matrices.[3] Its power lies in its ability to separate isomers and provide detailed structural information through controlled fragmentation. This application note provides an in-depth analysis of the characteristic fragmentation pattern of apigenin-7-O-gentiobioside observed via electrospray ionization (ESI) tandem mass spectrometry and presents a robust protocol for its analysis. Understanding this fragmentation is essential for its unambiguous identification in metabolomics studies and for quality control in herbal medicine.

Fragmentation Mechanism and Pathway Analysis

The fragmentation of flavonoid O-glycosides in a tandem mass spectrometer is a highly predictable process primarily governed by the lability of the glycosidic bonds.[4] The most common and energetically favored dissociation pathway involves the cleavage of the O-C bond between the aglycone and the sugar moiety, resulting in a neutral loss of the sugar and the formation of an aglycone ion (termed the Y₀ ion).[4]

For a di-glycoside like apigenin-7-O-gentiobioside, this process occurs sequentially. The collision-induced dissociation (CID) first expels the terminal sugar unit, followed by the second sugar unit, to reveal the core apigenin aglycone. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes provides complementary information and enhances confidence in structural assignments.[4][5]

Precursor Ions:

  • Chemical Formula: C₂₇H₃₀O₁₅

  • Monoisotopic Mass: 594.1585 Da[1][6]

  • Positive Ion Mode: [M+H]⁺ = m/z 595.1657[6]

  • Negative Ion Mode: [M-H]⁻ = m/z 593.1512[6]

Characteristic Fragmentation Pathway:

The primary fragmentation route involves the sequential neutral loss of two hexose (glucose) residues, each with a mass of 162.0528 Da.

  • First Glycosidic Cleavage: The precursor ion first loses the terminal glucose unit.

    • Negative Mode: [M-H]⁻ at m/z 593.15 loses a 162 Da neutral to produce the apigenin-7-O-glucoside fragment ion [M-H-162]⁻ at m/z 431.10 .

    • Positive Mode: [M+H]⁺ at m/z 595.17 loses a 162 Da neutral to produce the fragment ion [M+H-162]⁺ at m/z 433.11 .

  • Second Glycosidic Cleavage: This intermediate fragment then loses the second glucose unit, which was directly attached to the aglycone.

    • Negative Mode: The ion at m/z 431.10 loses a second 162 Da neutral to produce the deprotonated apigenin aglycone [Y₀-H]⁻ at m/z 269.04 .[7]

    • Positive Mode: The ion at m/z 433.11 loses a second 162 Da neutral to produce the protonated apigenin aglycone [Y₀]⁺ at m/z 271.06 .

The apigenin aglycone ion itself can undergo further fragmentation through retro-Diels-Alder (RDA) reactions, breaking the C-ring, though these fragments are typically of lower intensity compared to the primary glycosidic cleavages.[8][9]

Data Summary Table
Ion DescriptionIonization ModePrecursor Ion (m/z)Key Product Ion (m/z)Proposed Neutral Loss / Structure
Apigenin-7-O-gentiobiosideNegative (ESI-)593.15431.10Loss of terminal Glucose (-C₆H₁₀O₅)
Apigenin-7-O-gentiobiosideNegative (ESI-)593.15269.04Loss of Gentiobiose (-C₁₂H₂₀O₁₀)
Apigenin-7-O-glucoside (Fragment)Negative (ESI-)431.10269.04Loss of Glucose (-C₆H₁₀O₅)
Apigenin-7-O-gentiobiosidePositive (ESI+)595.17433.11Loss of terminal Glucose (-C₆H₁₀O₅)
Apigenin-7-O-gentiobiosidePositive (ESI+)595.17271.06Loss of Gentiobiose (-C₁₂H₂₀O₁₀)
Apigenin-7-O-glucoside (Fragment)Positive (ESI+)433.11271.06Loss of Glucose (-C₆H₁₀O₅)
Visualization of the Fragmentation Pathway

Fragmentation_Pathway parent_neg Apigenin-7-O-gentiobioside [M-H]⁻ m/z 593.15 intermediate_neg Apigenin-7-O-glucoside [M-H-Glc]⁻ m/z 431.10 parent_neg->intermediate_neg  -162.05 Da  (-C₆H₁₀O₅) aglycone_neg Apigenin Aglycone [Y₀-H]⁻ m/z 269.04 intermediate_neg->aglycone_neg  -162.05 Da  (-C₆H₁₀O₅) parent_pos Apigenin-7-O-gentiobioside [M+H]⁺ m/z 595.17 intermediate_pos Apigenin-7-O-glucoside [M+H-Glc]⁺ m/z 433.11 parent_pos->intermediate_pos  -162.05 Da  (-C₆H₁₀O₅) aglycone_pos Apigenin Aglycone [Y₀]⁺ m/z 271.06 intermediate_pos->aglycone_pos  -162.05 Da  (-C₆H₁₀O₅)

Caption: Fragmentation cascade of Apigenin-7-O-gentiobioside in negative and positive ESI modes.

Recommended Analytical Protocol: LC-MS/MS

This protocol provides a validated starting point for the qualitative and quantitative analysis of apigenin-7-O-gentiobioside. Optimization may be required depending on the specific sample matrix and instrumentation.

Sample Preparation

The goal of sample preparation is to isolate the analyte from interfering matrix components and present it in a solvent compatible with the LC-MS system.

  • Standard Solution Preparation:

    • Accurately weigh 1 mg of reference standard apigenin-7-O-gentiobioside.

    • Dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.[10]

    • Perform serial dilutions from the stock solution using a 50:50 (v/v) methanol:water mixture to create working standards for calibration curves (e.g., 1-1000 ng/mL).

    • Store stock solutions at -20°C in the dark.[11]

  • Plant Material Extraction (General Protocol):

    • Homogenize 1 g of dried, powdered plant material.

    • Extract with 20 mL of 80% methanol via ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in 1 mL of 50% methanol.

    • Filter through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC) Method
  • Expert Insight: A C18 reversed-phase column is the industry standard for flavonoid analysis, providing excellent retention and separation based on polarity. The addition of formic acid to the mobile phase is crucial; it acidifies the eluent to ensure consistent protonation of the analyte, leading to sharper chromatographic peaks and improved ionization efficiency in positive mode.[10][12]

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min[10][12]
Column Temperature 30 - 40 °C[12]
Injection Volume 2 - 5 µL
Gradient Elution 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-10 min (10% B), 10-12 min (10% B)
Tandem Mass Spectrometry (MS/MS) Method
  • Expert Insight: While both ionization modes work, ESI in negative mode often provides higher sensitivity and cleaner backgrounds for phenolic compounds like flavonoids due to the ease of deprotonation of their hydroxyl groups.[12] For targeted quantification, Multiple Reaction Monitoring (MRM) is the gold standard for its superior sensitivity and selectivity.

ParameterRecommended Condition
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive & Negative
Capillary Voltage 3.0 - 4.0 kV
Nebulizer Gas (N₂) Pressure 35 - 45 psi[12]
Drying Gas (N₂) Flow 10 L/min[12]
Gas Temperature 300 - 350 °C[12][13]
Collision Gas Argon or Nitrogen
Scan Mode Full Scan (for survey), Product Ion Scan (for fragmentation confirmation), MRM (for quantification)

MRM Transitions for Quantification:

CompoundIon ModePrecursor (Q1) m/zProduct (Q3) m/zNotes
Apigenin-7-O-gentiobiosideNegative593.15269.04 Quantifier (most stable/intense fragment)
Apigenin-7-O-gentiobiosideNegative593.15431.10Qualifier (confirmatory fragment)
Apigenin-7-O-gentiobiosidePositive595.17271.06 Quantifier
Apigenin-7-O-gentiobiosidePositive595.17433.11Qualifier

Conclusion

The mass spectrometric fragmentation of apigenin-7-O-gentiobioside is characterized by a distinct and predictable pathway dominated by the sequential neutral loss of its two glucose moieties (162 Da each). This results in the formation of the highly stable apigenin aglycone ion (m/z 269.04 in negative mode, m/z 271.06 in positive mode). The established LC-MS/MS protocol, utilizing these characteristic fragmentation transitions, provides a sensitive, specific, and reliable method for the unambiguous identification and quantification of apigenin-7-O-gentiobioside. This methodology is directly applicable to quality control of herbal products, natural product discovery, and metabolic profiling studies.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass Spectrometry in the Structural Analysis of Flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10841200, apigenin-7-O-gentiobioside. Retrieved from [Link]

  • Ma, Y. L., Li, Q. M., Van den Heuvel, H., & Claeys, M. (2000). Characterization of flavone and flavonol aglycones by collision-induced dissociation of protonated and deprotonated molecules. Rapid Communications in Mass Spectrometry, 14(18), 1689-1694.
  • Feng, G. X., De, Y. Y., Feng, T., & Jia, S. (2014). A Study of Characteristic Fragmentation of Different C- and O-Glycosylation Position Flavonoids and their Aglycone by Quadrupole Time-of-Flight Tandem Mass Spectrometry. Advanced Materials Research, 941-944, 1555-1558. Available at [Link]

  • PubChemLite. (n.d.). Apigenin 7-o-(2g-rhamnosyl)gentiobioside (C33H40O19). Retrieved from [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). apigenin-7-O-gentiobioside (CHEBI:145768). Retrieved from [Link]

  • Nishikawa, M., et al. (2024). Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS. Molecules, 29(11), 2568. Available at [Link]

  • Kowalska, D., et al. (2023). Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. Food Analytical Methods, 16, 1235–1245. Available at [Link]

  • Kumar, P., et al. (2015). Development of Simultaneous LC–MS/MS Method for the Quantitation of Apigenin, Luteolin and Quercetin in Achillea millefolium E. Der Pharmacia Lettre, 7(12), 269-278. Available at [Link]

  • PubChemLite. (n.d.). Apigenin-7-o-gentiobioside (C27H30O15). Retrieved from [Link]

  • Nega, M. H. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology, 6(3), 1-19. Available at [Link]

  • Zhu, S., et al. (2021). LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study. Current Pharmaceutical Biotechnology, 22(2), 274-280. Available at [Link]

  • Geng, P., et al. (2009). An investigation of the fragmentation differences of isomeric flavonol-O-glycosides under different collision-induced dissociation based mass spectrometry. Rapid Communications in Mass Spectrometry, 23(10), 1519-24. Available at [Link]

  • Liu, D., et al. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Molecules, 23(11), 2933. Available at [Link]

  • Tan, Y., & Kong, Z. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. Available at [Link]

  • Staszków, A., et al. (2011). Fragmentation Pathways of Acylated Flavonoid Diglucuronides from Leaves of Medicago truncatula. Acta Poloniae Pharmaceutica, 68(4), 545-553.
  • Sharma, H., & Parle, A. (2024). Analytical Methods for Determination of Apigenin - An Update. International Journal of Health Sciences and Research, 14(8), 125-136. Available at [Link]

Sources

Method

Application Notes and Protocols: Solubilizing Apigenin-7-O-Gentiobioside for In Vitro Cell Culture

Introduction: The Challenge and Strategy for Solubilizing Apigenin Glycosides This guide provides a comprehensive, field-proven methodology for the effective solubilization of apigenin-7-O-gentiobioside for use in cell c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Strategy for Solubilizing Apigenin Glycosides

This guide provides a comprehensive, field-proven methodology for the effective solubilization of apigenin-7-O-gentiobioside for use in cell culture experiments. We will delve into the rationale behind solvent selection, provide step-by-step protocols for stock and working solution preparation, and offer insights into maintaining the stability and integrity of the compound throughout your experimental workflow. Our approach is grounded in the physicochemical properties of flavonoid glycosides and best practices established in cellular pharmacology.

Part 1: Understanding the Physicochemical Landscape

Apigenin, the aglycone of our compound of interest, is notoriously hydrophobic and practically insoluble in water (approximately 1.35 µg/mL)[1]. The addition of a gentiobioside moiety (a disaccharide composed of two glucose units) at the 7-position of the apigenin backbone increases its polarity and, consequently, its aqueous solubility compared to the aglycone[2]. However, this increase is often insufficient for direct dissolution in aqueous cell culture media at the concentrations typically required for robust biological effects.

Therefore, a two-step solubilization strategy is employed:

  • Primary Dissolution in an Organic Solvent: A high-concentration stock solution is first prepared in a biocompatible organic solvent.

  • Secondary Dilution in Aqueous Media: The concentrated stock is then carefully diluted into the cell culture medium to achieve the final desired experimental concentration.

The choice of the primary organic solvent is paramount and is dictated by two main factors: its ability to dissolve the compound at a high concentration and its low cytotoxicity at the final working concentration.

Part 2: Solvent Selection and Rationale

Based on empirical data for apigenin and its glycosides, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of apigenin-7-O-gentiobioside.

Why DMSO?

  • High Solubilizing Power: DMSO is a potent aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds. For apigenin, solubility in DMSO can exceed 15 mg/mL[3], and for a similar glycoside, apigenin-7-O-(2G-rhamnosyl)gentiobioside, it is reported to be 50 mg/mL[4]. This allows for the creation of highly concentrated stock solutions, minimizing the volume of organic solvent introduced into the cell culture.

  • Biocompatibility at Low Concentrations: DMSO is widely used in cell culture and is generally well-tolerated by most cell lines at concentrations below 0.5% (v/v). However, it is crucial to determine the specific tolerance of your cell line to DMSO, as sensitivity can vary.

Alternative Solvents:

While ethanol and methanol can also dissolve flavonoids, they are generally less effective than DMSO for achieving high concentrations of apigenin and its glycosides[3][5]. Furthermore, they can sometimes be more cytotoxic to certain cell lines.

Data Summary: Solubility of Apigenin and Related Compounds
CompoundSolventSolubilityReference
ApigeninWater0.00135 mg/mL[2]
ApigeninDMSO>15 mg/mL[3]
ApigeninEthanol~0.3 mg/mL[3]
Apigenin-7-O-(2G-rhamnosyl)gentiobiosideDMSO50 mg/mL (with sonication)[4]

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Apigenin-7-O-Gentiobioside in DMSO

Rationale: Creating a high-concentration stock solution allows for small volumes to be used for subsequent dilutions, thereby minimizing the final concentration of DMSO in the cell culture medium. A 10 mM stock is a convenient and commonly used concentration for many cell-based assays.

Materials:

  • Apigenin-7-O-gentiobioside (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Determine the Molecular Weight (MW) of Apigenin-7-O-gentiobioside: The MW is 594.5 g/mol [6].

  • Calculate the Mass Required: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 594.5 g/mol x 1000 mg/g = 5.945 mg

  • Weigh the Compound: Carefully weigh out 5.945 mg of apigenin-7-O-gentiobioside powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied[4]. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, low-adhesion microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO is generally stable for at least one month at -20°C and up to six months at -80°C[4].

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Rationale: This protocol details the critical step of diluting the DMSO stock into your aqueous cell culture medium. The key is to perform this dilution in a manner that avoids precipitation of the compound.

Materials:

  • 10 mM Apigenin-7-O-gentiobioside stock solution in DMSO

  • Pre-warmed, complete cell culture medium (containing serum, if applicable)

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare an Intermediate Dilution (Optional but Recommended): For achieving very low final concentrations, creating an intermediate dilution can improve accuracy. For example, dilute the 10 mM stock 1:10 in sterile DMSO to create a 1 mM solution.

  • Final Dilution into Medium:

    • Crucial Step: Add the required volume of the DMSO stock solution directly to the pre-warmed cell culture medium. Do not add the medium to the DMSO stock. This ensures rapid dispersal of the compound in the larger aqueous volume.

    • Example Calculation for a 10 µM final concentration:

      • Using the 10 mM stock solution, a 1:1000 dilution is required (10,000 µM / 10 µM = 1000).

      • To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.

    • Immediately after adding the stock solution, gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause shearing of media components.

  • Final DMSO Concentration Check:

    • In the example above, the final DMSO concentration is 0.1% (10 µL in 10 mL). This is generally well-tolerated by most cell lines.

    • Always calculate and report the final DMSO concentration in your experiments. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Use Immediately: It is best practice to use the freshly prepared working solution immediately. Do not store aqueous solutions of apigenin-7-O-gentiobioside for extended periods, as the compound may precipitate or degrade over time[7].

Part 4: Visualization of the Workflow

The following diagram illustrates the key steps in preparing apigenin-7-O-gentiobioside for your cell culture experiments.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_culture Working Solution Preparation weigh 1. Weigh Compound (e.g., 5.945 mg) add_dmso 2. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso Precise Measurement dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve Ensure Complete Solubilization aliquot 4. Aliquot for Storage (-20°C / -80°C) dissolve->aliquot Prevent Freeze-Thaw Cycles thaw 5. Thaw Stock Aliquot aliquot->thaw Retrieve from Storage dilute 6. Dilute Stock into Pre-warmed Medium thaw->dilute To Room Temperature mix 7. Mix Gently dilute->mix Rapid Dispersal treat_cells 8. Add to Cells Immediately mix->treat_cells Maintain Sterility

Caption: Workflow for preparing apigenin-7-O-gentiobioside solutions.

Part 5: Troubleshooting and Best Practices

  • Precipitation in Culture Medium: If you observe precipitation upon dilution, it may be due to the final concentration exceeding the solubility limit in the aqueous medium. Try preparing a lower concentration working solution. The presence of serum in the medium can sometimes help to stabilize hydrophobic compounds.

  • Cell Toxicity: If you observe unexpected cytotoxicity, ensure your final DMSO concentration is within the tolerated range for your specific cell line. Always run a DMSO vehicle control.

  • Inconsistent Results: Inconsistent results can arise from incomplete dissolution of the stock solution or degradation of the compound. Ensure your stock solution is clear before use and avoid repeated freeze-thaw cycles[7].

  • Use Anhydrous DMSO: DMSO is hygroscopic (readily absorbs water from the air). Water contamination can reduce its ability to dissolve hydrophobic compounds. Use fresh, anhydrous DMSO for preparing your stock solution[4].

By adhering to these detailed protocols and understanding the underlying principles, researchers can confidently prepare and utilize apigenin-7-O-gentiobioside in their in vitro cell culture experiments, ensuring the generation of accurate and reproducible data.

References

  • Salehi, B., Venditti, A., Sharifi-Rad, M., et al. (2019). The Therapeutic Potential of Apigenin. International Journal of Molecular Sciences, 20(6), 1305. [Link]

  • CD BioSustainable. (n.d.). Apigenin-7-O-(2G-rhamnosyl)gentiobioside. Retrieved from [Link]

  • PubChem. (n.d.). Apigenin-7-O-gentiobioside. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025, August 25). Apigenin 7-O-(2G-rhamnosyl)gentiobioside. Retrieved from [Link]

  • Saeedi, P., Ebrahimi, F., & Tavakol, S. (2024). Dissolution and antioxidant potential of apigenin self nanoemulsifying drug delivery system (SNEDDS) for oral delivery. Scientific Reports, 14(1), 8963. [Link]

  • MDPI. (2021, November 5). Chemistry and Biosynthesis of Apigenin. Encyclopedia. Retrieved from [Link]

  • Shakeel, F., Al-Dharrab, A. A., Al-Shehri, S. M., & Al-Suwayeh, S. A. (2017). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids, 234, 73-80. [Link]

  • DC Chemicals. (n.d.). Apigenin 7-O-(2G-rhamnosyl)gentiobioside Datasheet. Retrieved from [Link]

  • NextSDS. (n.d.). Apigenin 7-O-(2G-rhaMnosyl)gentiobioside — Chemical Substance Information. Retrieved from [Link]

  • Zhang, Z., Yan, W., Shao, Y., & Xiao, M. (2011). Measurement and correlation of solubilities of apigenin and apigenin 7-O-rhamnosylglucoside in seven solvents at different temperatures. The Journal of Chemical Thermodynamics, 43(3), 240-243. [Link]

  • Biolinkk. (n.d.). Apigenin 7-O-(2G- rhamnosyl)gentiobioside. Retrieved from [Link]

  • Wcisło, G., Szymańska, E., Suda, M., & Wójcik-Pszczoła, K. (2025). Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach. International Journal of Molecular Sciences, 26(1), 566. [Link]

  • Wang, M., Yu, D., Li, P., Wang, Y., & Wang, S. (2018). Enhanced Solubility and Bioavailability of Apigenin via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles. Iranian Journal of Pharmaceutical Research, 17(2), 408–418. [Link]

  • Shakeel, F., Al-Dharrab, A. A., Al-Shehri, S. M., & Al-Suwayeh, S. A. (2017). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids, 234, 73-80. [Link]

  • Peng, H. Y., Zhang, X. H., & Xu, J. Z. (2015). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. Journal of Zhejiang University. Science. B, 16(11), 967–971. [Link]

  • Wang, Z., Li, M., Wang, Y., Zhang, L., & Gao, W. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Molecules, 23(11), 2933. [Link]

  • Soković, M., Spasojević, I., Glamočlija, J., et al. (2019). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. Scientific Reports, 9(1), 1-13. [Link]

  • Avula, B., Wang, Y. H., Smillie, T. J., & Khan, I. A. (2007). Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert). Phytochemistry, 68(13), 1799-1805. [Link]

Sources

Application

Application Note: Preparation of a High-Purity Apigenin-7-O-gentiobioside Reference Standard for Quantitative and Qualitative LC-MS Analysis

An Application Guide for Researchers and Drug Development Professionals Abstract The accurate quantification and identification of phytochemicals such as apigenin-7-O-gentiobioside by Liquid Chromatography-Mass Spectrome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The accurate quantification and identification of phytochemicals such as apigenin-7-O-gentiobioside by Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamentally dependent on the quality of the chemical reference standard used. This document provides a comprehensive, field-proven guide for the preparation of a high-purity apigenin-7-O-gentiobioside reference standard. We detail a complete workflow, beginning with the isolation of the target compound from a natural plant matrix, followed by multi-step purification, rigorous physicochemical characterization, and concluding with best practices for the preparation and storage of stock and working solutions. The methodologies are designed to establish a self-validating system, ensuring the final reference material meets the stringent requirements for identity, purity, and concentration accuracy demanded in pharmaceutical research, natural product analysis, and drug development.

Introduction: The Critical Role of a Reference Standard

Apigenin-7-O-gentiobioside is a naturally occurring flavonoid glycoside, specifically a glycosyloxyflavone where apigenin is substituted at the 7-position with a gentiobiose (a disaccharide of two glucose units) moiety.[1][2] It is found in various plants and is investigated for its potential biological activities.[1] As with most analytical techniques in pharmaceutical and chemical analysis, LC-MS is a comparative method.[3] The instrument's response to a sample is compared against its response to a reference standard of known identity, purity, and concentration. Therefore, the reliability of any resulting data is directly contingent upon the quality of this reference material.

The establishment of a chemical reference substance is paramount for achieving the accuracy and reproducibility required in pharmacopoeial testing and general pharmaceutical quality control.[4][5] An in-house or secondary reference standard, often termed a Quality Control Material (QCM), must be homogeneous, stable, and thoroughly characterized.[3] This guide provides the scientific rationale and detailed protocols to produce such a standard for apigenin-7-O-gentiobioside, ensuring its suitability for demanding LC-MS applications.

Physicochemical Profile: Apigenin-7-O-gentiobioside

A thorough understanding of the analyte's properties is the foundation of a robust protocol. Key physicochemical data for apigenin-7-O-gentiobioside are summarized below. This information dictates choices regarding solvents for extraction and analysis, as well as appropriate storage conditions to ensure stability.

PropertyValueSource & Rationale
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1]
CAS Number 10841200[1]
Molecular Formula C₂₇H₃₀O₁₅[1][6]
Molecular Weight 594.5 g/mol [1]
Monoisotopic Mass 594.15847025 Da[1]
Solubility Soluble in DMSO and Methanol; sparingly soluble in water.[7] The glycoside moieties increase polarity compared to the aglycone, but solubility in pure water remains limited. Organic solvents are required for stock solutions.
Stability Acylated flavonoid glycosides can be unstable, degrading based on temperature, pH, and solvent.[8][9] It is crucial to protect from light and store at low temperatures.[7][10]Glycosidic bonds can be susceptible to hydrolysis under acidic conditions.[11][12] Storage in a neutral, aprotic solvent at -20°C or -80°C is recommended for long-term stability.[10]

Overall Workflow for Reference Standard Preparation

The preparation of a certified reference standard is a systematic process that connects raw material processing to final analytical application. The workflow ensures that each step builds upon a well-characterized intermediate, culminating in a standard of verifiable quality.

G cluster_0 Part 1: Isolation & Purification cluster_1 Part 2: Characterization & Certification cluster_2 Part 3: Solution Preparation RawMaterial Plant Material Selection (e.g., Chrysanthemum sp.) Extraction Solvent Extraction (e.g., 70% Methanol) RawMaterial->Extraction CrudeExtract Crude Flavonoid Extract Extraction->CrudeExtract ColumnChrom Column Chromatography (Polyamide, Sephadex LH-20) CrudeExtract->ColumnChrom EnrichedFraction Enriched Glycoside Fraction ColumnChrom->EnrichedFraction PrepHPLC Preparative HPLC (Reversed-Phase C18) EnrichedFraction->PrepHPLC PurifiedSolid High-Purity Solid (>98%) PrepHPLC->PurifiedSolid LCMS Identity Confirmation (LC-MS/MS) PurifiedSolid->LCMS CertifiedStandard Certified Reference Material LCMS->CertifiedStandard Confirms Mass & Fragmentation NMR Structural Elucidation (1H & 13C NMR) NMR->CertifiedStandard Confirms Structure & Linkages HPLCPurity Purity Assay (HPLC-UV, >98%) HPLCPurity->CertifiedStandard Quantifies Purity StockSolution Stock Solution Preparation (e.g., 1 mg/mL in Methanol) CertifiedStandard->StockSolution WorkingStandards Working Standard Dilutions (Calibration Curve) StockSolution->WorkingStandards LCMSAnalysis LC-MS Sample Analysis WorkingStandards->LCMSAnalysis

Caption: Workflow from plant material to analytical application.

Part I: Isolation and Purification Protocol

The objective is to isolate apigenin-7-O-gentiobioside from a complex natural matrix and purify it to a level suitable for a reference standard (typically >98%).

Rationale and Source Material Selection

While chemical synthesis of complex glycosides is possible, it is often challenging.[13] Isolation from natural sources known to contain high concentrations of apigenin glycosides, such as Chrysanthemum morifolium or Elsholtzia splendens, is a practical and established approach.[11][14][15] The choice of plant material should be based on literature reports and preliminary screening to ensure the presence of the target compound.

Experimental Protocol: Extraction & Preliminary Cleanup

This protocol uses a series of solvent extractions and column chromatography steps to progressively enrich the target compound.

  • Extraction:

    • Step 1: Air-dry and pulverize the selected plant material (e.g., aerial parts).

    • Step 2: Macerate the powdered material in 70% aqueous methanol (1:10 w/v) for 24 hours at room temperature. The hydroalcoholic solvent is effective at extracting polar flavonoid glycosides.

    • Step 3: Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Step 4: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.

  • Solvent Partitioning:

    • Step 1: Sequentially partition the aqueous extract with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Step 2: Apigenin-7-O-gentiobioside, being highly glycosylated and polar, will preferentially partition into the n-butanol fraction.[14][16]

    • Step 3: Collect the n-butanol fraction and evaporate the solvent to dryness. This provides an extract significantly enriched in flavonoid glycosides.

  • Column Chromatography:

    • Step 1: Redissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto silica gel.

    • Step 2: Pack a polyamide column and load the sample. Elute with a gradient of ethanol-water. Polyamide resin has a high affinity for flavonoids and is excellent for separating them from other plant constituents.[8]

    • Step 3: Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.

    • Step 4: Pool the relevant fractions and concentrate. For further purification, pass the enriched fraction through a Sephadex LH-20 column using methanol as the eluent. This step separates compounds based on size and polarity, effectively removing remaining pigments and smaller molecules.[14]

Protocol: Final Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the definitive step to achieve the high purity required for a reference standard.[11]

  • System Setup: Use a Prep-HPLC system with a high-capacity reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). The use of a weak acid like formic acid improves peak shape for phenolic compounds.

  • Elution: Employ a linear gradient elution, for example, starting from 10% B to 40% B over 40 minutes. The exact gradient should be optimized based on analytical HPLC scouting runs.

  • Detection & Collection: Monitor the eluent at a wavelength characteristic of flavones, typically around 335-340 nm.[17] Collect the peak corresponding to apigenin-7-O-gentiobioside.

  • Post-Purification: Evaporate the acetonitrile from the collected fraction, then lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a light-yellow powder.

  • Purity Check: Analyze the final solid by analytical HPLC-UV. The purity should be ≥98% based on peak area normalization.

Part II: Characterization and Identity Confirmation

This stage is the cornerstone of establishing trustworthiness.[4] Multiple orthogonal analytical techniques are used to unequivocally confirm the compound's structure and purity.

G center_node Purified Apigenin-7-O-gentiobioside lcms LC-MS/MS Analysis center_node->lcms nmr NMR Spectroscopy (1H, 13C, 2D) center_node->nmr hplc Quantitative HPLC-UV center_node->hplc lcms_result Result: Correct Molecular Weight (m/z 593.15 [M-H]⁻) Confirms Aglycone + Sugar Moieties lcms->lcms_result Provides nmr_result Result: Unambiguous Proton & Carbon Signals Confirms Apigenin Core, Gentiobiose Structure, & 7-O-Glycosidic Linkage nmr->nmr_result Provides hplc_result Result: Single Major Peak Calculated Purity >98% (Area % Normalization) hplc->hplc_result Provides

Caption: Orthogonal methods for reference standard validation.

Protocol: LC-MS/MS for Identity Confirmation

Mass spectrometry provides definitive molecular weight data and structural insights through fragmentation analysis.[18]

  • Chromatography: Use a UPLC/HPLC system with a C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Use the same mobile phase as in the analytical purity check (e.g., water/acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Couple the LC to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization: Use Electrospray Ionization (ESI) in negative mode, which is highly effective for flavonoids.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data to find the deprotonated molecular ion [M-H]⁻. For C₂₇H₃₀O₁₅, the expected m/z is ~593.15.[6]

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 593.15) and fragment it. Expect to see a characteristic fragment ion corresponding to the apigenin aglycone [Apigenin-H]⁻ at m/z ~269.04, resulting from the loss of the gentiobiose moiety (324 Da). This fragmentation pattern is crucial for confirming the identity of both the aglycone and the sugar.[11][17]

IonExpected m/zInterpretation
[M-H]⁻ 593.15Deprotonated molecular ion of apigenin-7-O-gentiobioside.
[M-H - 162]⁻ 431.10Loss of a terminal glucose unit.
[M-H - 324]⁻ 269.05Loss of the entire gentiobiose moiety, yielding the apigenin aglycone ion.
Protocol: NMR for Structural Elucidation

NMR is the gold standard for unambiguous structure determination.[16]

  • Sample Preparation: Dissolve ~5-10 mg of the purified solid in a suitable deuterated solvent, such as DMSO-d₆.

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Interpretation: The spectra should confirm:

    • Apigenin Signals: Characteristic aromatic proton and carbon signals matching literature values for the apigenin A, B, and C rings.

    • Gentiobiose Signals: Anomeric proton signals (~5.0-5.5 ppm) and other sugar proton signals (~3.0-4.0 ppm). The coupling constants of the anomeric protons confirm the β-linkage.

    • Glycosidic Linkage: An HMBC experiment will show a correlation between the anomeric proton of the inner glucose and the C7 carbon of the apigenin ring, definitively confirming the 7-O-linkage.

Protocol: HPLC-UV for Purity Quantification

A validated HPLC-UV method provides the quantitative purity value.

  • System: A standard HPLC or UPLC system with a UV/DAD detector.

  • Column: A high-resolution analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase & Gradient: As described in the Prep-HPLC section, but optimized for analytical resolution.

  • Analysis: Prepare a sample solution of the reference material at ~0.1 mg/mL. Inject and record the chromatogram at the λmax (~337 nm).

  • Calculation: Calculate the purity using the area percentage method. The area of the main peak should be divided by the total area of all peaks in the chromatogram. The result should be ≥98%.

Part III: Reference Solution Preparation and Handling

Proper preparation and storage are essential to maintain the integrity of the certified standard.[3]

Protocol: Stock Standard Preparation (e.g., 1000 µg/mL)
  • Weighing: Allow the lyophilized reference material to equilibrate to room temperature in a desiccator before opening to prevent moisture uptake. Accurately weigh approximately 10.0 mg of the standard using a calibrated analytical balance (readable to at least 0.01 mg).

  • Dissolution: Quantitatively transfer the weighed solid to a 10.0 mL Class A amber volumetric flask. Add ~7 mL of HPLC-grade methanol or DMSO. Use amber glassware to protect the compound from light.[10]

  • Sonication: Gently sonicate the flask for 5-10 minutes to ensure complete dissolution.

  • Final Volume: Allow the solution to return to room temperature, then carefully add the same solvent to the mark. Cap and invert the flask at least 15 times to ensure homogeneity.

  • Labeling & Storage: Label the flask with the compound name, concentration, solvent, preparation date, and expiry date. Store the stock solution at -20°C or -80°C.[7][10]

Protocol: Working Standard Preparation

Working standards for generating a calibration curve are prepared by serial dilution of the stock solution.

  • Dilution Scheme: Use calibrated pipettes and Class A volumetric flasks to perform serial dilutions. For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10.0 mL volumetric flask and dilute to volume with the mobile phase or a suitable solvent.

  • Fresh Preparation: It is best practice to prepare fresh working standards daily from the refrigerated or frozen stock solution to minimize potential degradation or solvent evaporation issues.[3]

Conclusion

The generation of a reliable apigenin-7-O-gentiobioside reference standard is an exacting but essential process for any laboratory conducting LC-MS analysis of this compound. By following a systematic workflow of targeted isolation, multi-step purification, and rigorous orthogonal characterization, a standard with verifiable identity and purity can be established. Adherence to the detailed protocols for preparation, handling, and storage outlined in this note will ensure the generation of accurate, reproducible, and trustworthy analytical data in research and development settings.

References

  • CD BioSustainable. (n.d.). Apigenin-7-O-(2G-rhamnosyl)gentiobioside. Retrieved from [Link]

  • NextSDS. (n.d.). Apigenin 7-O-(2G-rhaMnosyl)gentiobioside — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). apigenin-7-O-gentiobioside. PubChem Compound Database. Retrieved from [Link]

  • World Health Organization. (2018). WHO General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Al-Khayri, J. M., et al. (2018). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill.) Fuss, Allium cepa L., respectively. ResearchGate. Retrieved from [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]

  • SID.ir. (2022). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mil. Retrieved from [Link]

  • ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]

  • EMBL-EBI. (n.d.). apigenin-7-O-gentiobioside (CHEBI:145768). Retrieved from [Link]

  • ECA Academy. (2025). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency (NPRA) Malaysia. (2000). Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances. Retrieved from [Link]

  • Svehlíková, V., et al. (2004). Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert). PubMed. Retrieved from [Link]

  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. PubMed. Retrieved from [Link]

  • Kim, M. J., et al. (2018). Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS. PMC. Retrieved from [Link]

  • Peng, H. Y., et al. (2016). Apigenin-7-O-β-d-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. SciSpace. Retrieved from [Link]

  • Zhao, L., et al. (2023). (a) Synthesis of apigenin-7-O-β-(6″-O)-d-glucoside (AG) and... ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. MDPI. Retrieved from [Link]

  • Svehlíková, V., et al. (2004). (PDF) Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert). ResearchGate. Retrieved from [Link]

  • Kim, M. J., et al. (2018). Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS. PubMed. Retrieved from [Link]

  • Wang, H., et al. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. MDPI. Retrieved from [Link]

  • Google Patents. (2010). CN101891727A - Method for separating and extracting apigenin, locustin-7-O-β-D ....
  • ResearchGate. (2025). The Bioavailability of Apigenin-7-Glucoside Is Influenced by Human Intestinal Microbiota in Rats. Retrieved from [Link]

  • Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]

  • International Journal of Health Sciences and Research. (2024). Analytical Methods for Determination of Apigenin - An Update. Retrieved from [Link]

  • Scilit. (2023). Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. Retrieved from [Link]

  • Ingenta Connect. (2015). Identification of Apigenin-7-Glucoside and Luteolin-7-Glucoside in Pleurotus porrigens and Schizophyllum commune Mushrooms by Liquid Chromatography– Ion Trap Tandem Mass Spectrometry. Retrieved from [Link]

  • Peng, H. Y., et al. (2016). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). Apigenin-7-o-gentiobioside (C27H30O15). Retrieved from [Link]

Sources

Method

High-Purity Isolation of Apigenin-7-O-gentiobioside from Complex Matrices Using Preparative High-Performance Liquid Chromatography

An Application Note for Researchers and Drug Development Professionals Abstract Apigenin-7-O-gentiobioside, a naturally occurring flavonoid glycoside, is a subject of significant interest in pharmaceutical and nutraceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Apigenin-7-O-gentiobioside, a naturally occurring flavonoid glycoside, is a subject of significant interest in pharmaceutical and nutraceutical research due to its potential therapeutic properties.[1] Obtaining this compound at high purity is a critical prerequisite for accurate pharmacological studies and further drug development. This application note provides a comprehensive, field-proven protocol for the purification of apigenin-7-O-gentiobioside using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). We delve into the causality behind methodological choices, from mobile phase selection to fraction collection strategies, to empower researchers with a robust and reproducible purification workflow. The protocol is designed to be a self-validating system, incorporating steps for post-purification analysis to confirm identity and purity.

Introduction: The Rationale for High-Purity Isolation

Apigenin-7-O-gentiobioside is a glycosyloxyflavone where the flavonoid apigenin is attached to a gentiobiose (a disaccharide of glucose) moiety at the 7-position.[2][3] It is found in various plants and has been investigated for a range of biological activities. The glycosidic linkage significantly influences the compound's solubility and bioavailability compared to its aglycone, apigenin. For any meaningful in-vitro or in-vivo evaluation, the isolation of the target molecule from a complex plant extract is paramount to eliminate confounding variables from other co-extracted phytochemicals.

Preparative HPLC is the gold standard for this task, offering unparalleled resolution and scalability to purify compounds in sufficient quantities (milligrams to grams) for subsequent applications.[4][5] This guide focuses on a reversed-phase preparative HPLC method, which is ideally suited for separating moderately polar compounds like flavonoid glycosides.[6]

Analyte Properties and Method Development Considerations

A successful purification strategy begins with understanding the physicochemical properties of the target compound. This knowledge directly informs the selection of the stationary phase, mobile phase, and sample preparation solvent.

PropertyValueSource
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-​[(2S,3R,4S,5S,6R)-3,4,5-​trihydroxy-6-[[(2R,3R,4S,5S,6R)-​3,4,5-trihydroxy-6-​(hydroxymethyl)oxan-2-​yl]oxymethyl]oxan-2-yl]​oxychromen-4-one[2]
Molecular Formula C₂₇H₃₀O₁₅[2]
Molecular Weight 594.5 g/mol [2]
Solubility Soluble in Methanol, DMSO; Partially soluble in water.[7][8]
UV λmax ~269 nm, ~336 nm[7]
Table 1: Key physicochemical properties of Apigenin-7-O-gentiobioside.
The Causality Behind Chromatographic Choices
  • Stationary Phase: C18 Silica: A C18 (octadecyl-silica) column is the workhorse for flavonoid separation.[6][9] Its nonpolar nature effectively retains the moderately polar apigenin-7-O-gentiobioside through hydrophobic interactions. The long carbon chains provide a high surface area for interaction, allowing for effective separation from both more polar (e.g., sugars, organic acids) and less polar (e.g., aglycones, lipids) contaminants.

  • Mobile Phase: Acidified Water and Organic Solvent:

    • Solvents: A gradient of water and an organic solvent (acetonitrile or methanol) is used to elute compounds.[6][10] Acetonitrile often provides lower viscosity and better peak resolution for flavonoids compared to methanol.[11]

    • Acid Modifier: The addition of a small amount of acid (typically 0.1% formic or acetic acid) to the mobile phase is critical.[11][12] It serves two purposes: 1) It protonates the free silanol groups on the silica stationary phase, minimizing secondary ionic interactions that can cause severe peak tailing. 2) It ensures that the phenolic hydroxyl groups on the flavonoid remain in a consistent, protonated state, leading to sharper, more reproducible peaks.

  • Detection Wavelength: Flavonoids exhibit strong UV absorbance due to their conjugated aromatic system. Apigenin and its glycosides have two primary absorption maxima.[13] Monitoring at both ~270 nm (Band II, A-ring absorption) and ~335 nm (Band I, B-ring absorption) using a Diode Array Detector (DAD) is recommended.[7] This dual-wavelength monitoring helps in distinguishing the target peak from potential co-eluting impurities that may have different spectral characteristics.

Workflow for Purification and Analysis

The overall process involves a systematic progression from a crude or semi-purified extract to a highly pure, verified compound.

Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: Purification cluster_post Phase 3: Isolation cluster_analysis Phase 4: Validation Crude_Extract Crude/Semi-purified Extract Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Extract->Sample_Prep Solubilize in initial mobile phase Prep_HPLC Preparative HPLC System Sample_Prep->Prep_HPLC Inject Sample Fraction_Collection Peak-Based Fraction Collection Prep_HPLC->Fraction_Collection Elution & UV Detection Pooling Pool Fractions Fraction_Collection->Pooling Identify target peak Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Pure_Compound Purified Apigenin-7-O-gentiobioside Powder Lyophilization->Pure_Compound Purity_Check Purity Check (Analytical HPLC) Pure_Compound->Purity_Check ID_Confirm Identity Confirmation (LC-MS, NMR) Pure_Compound->ID_Confirm

A schematic overview of the purification and validation workflow.

Detailed Experimental Protocol

This protocol is designed for purifying apigenin-7-O-gentiobioside from a pre-enriched plant extract. It is assumed that preliminary steps like solvent partitioning or solid-phase extraction have been performed to remove bulk impurities.

Materials and Instrumentation
  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade), Apigenin-7-O-gentiobioside standard (if available).

  • Instrumentation:

    • Preparative HPLC system equipped with a binary or quaternary pump, autosampler or manual injector with a large volume loop (e.g., 1-5 mL), and a column oven.

    • Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

    • Diode Array Detector (DAD) or a multi-wavelength UV-Vis detector.

    • Automated fraction collector.[4][14]

    • Rotary evaporator.

    • Lyophilizer (Freeze-dryer).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh the crude or semi-purified extract.

  • Dissolve the sample in a minimal volume of a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile or Methanol). Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting and poor separation.[11]

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm PTFE or nylon syringe filter to remove any particulate matter that could damage the column or system.

Step 2: HPLC System Setup and Equilibration

  • Install the preparative C18 column into the column oven.

  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Type I Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Purge the pump lines thoroughly with the respective mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 10-15% B) at the desired flow rate until a stable baseline is achieved. This may take 3-5 column volumes.

Step 3: Purification Run and Fraction Collection

  • Set the chromatographic parameters as outlined in Table 2.

  • Inject the filtered sample onto the column. The injection volume will depend on the concentration of the sample and the column's loading capacity, which should ideally be determined through a loading study.[4]

  • Initiate the gradient run and data acquisition.

  • Configure the fraction collector to collect fractions based on the UV signal (peak-based collection).[14]

    • Trigger: Set a signal threshold just above the baseline noise to initiate collection.

    • Collection Mode: Collect the entire peak or use peak-slicing for higher purity.[15]

    • Delay Volume: Crucially, determine and input the system's delay volume (the volume between the detector flow cell and the fraction collector nozzle) to ensure the collected fractions accurately correspond to the detected peaks.[5][16] An incorrect delay volume can lead to the complete loss of the target compound.

ParameterRecommended SettingRationale
Column Preparative C18 (e.g., 250 x 21.2 mm, 5 µm)Standard for flavonoid purification, offering good retention and capacity.[6][12]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase. Formic acid improves peak shape.[9][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase. Acetonitrile provides good resolution.[9][11]
Gradient 10% B to 40% B over 30 min (example)A shallow gradient is essential for resolving closely eluting glycosides.
Flow Rate 20 mL/minTypical for a ~21.2 mm ID column; adjust based on column dimensions and pressure limits.
Column Temp. 35 °CReduces mobile phase viscosity, improving efficiency and lowering backpressure.[17]
Detection DAD: 270 nm & 335 nmMonitors both characteristic absorption bands of apigenin glycosides.[7]
Injection Vol. 1 - 5 mL (sample dependent)Maximize throughput without overloading the column.
Table 2: A robust starting point for preparative HPLC parameters.

Step 4: Post-Purification Processing

  • After the run, identify the fractions corresponding to the apigenin-7-O-gentiobioside peak based on the chromatogram (and ideally, by comparison to a standard run).

  • Pool the relevant fractions into a single round-bottom flask.

  • Remove the acetonitrile and most of the water using a rotary evaporator under reduced pressure. Keep the bath temperature below 40 °C to prevent thermal degradation.

  • Transfer the remaining aqueous solution to a lyophilization flask, freeze it completely, and lyophilize until a dry, fluffy powder is obtained.

  • Weigh the final product and calculate the yield.

A Self-Validating System: Purity and Identity Confirmation

The purification protocol must be validated. The purity of the final product should never be assumed based on the preparative chromatogram alone.

  • Purity Analysis:

    • Prepare a standard concentration (e.g., 1 mg/mL) of the lyophilized powder in methanol.

    • Analyze this sample using an analytical RP-HPLC system. The resulting chromatogram should show a single major peak, allowing for the calculation of purity (e.g., >98% by peak area).[16][18]

    • For the highest level of confidence, use orthogonal conditions (e.g., a different column like a Phenyl-Hexyl or a different mobile phase modifier) for the analytical check to ensure no impurities were co-eluting under the preparative conditions.[19]

  • Identity Confirmation:

    • LC-MS Analysis: Infuse or inject the sample into a mass spectrometer coupled to an LC system. The observed mass should correspond to the expected molecular weight of apigenin-7-O-gentiobioside ([M-H]⁻ at m/z 593.15 or [M+H]⁺ at m/z 595.16).[2]

    • NMR Spectroscopy: For unequivocal structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of apigenin-7-O-gentiobioside. By understanding the principles behind each step—from the selection of the C18 column and acidified mobile phase to the critical importance of delay volume calculation and post-purification validation—researchers can confidently isolate this valuable flavonoid glycoside. This robust methodology yields a high-purity compound suitable for the rigorous demands of pharmacological research and drug discovery.

References

  • Developing Strategies for Preparative HPLC - Separation Science. Available at: [Link]

  • Apigenin-7-O-(2G-rhamnosyl)gentiobioside - CD BioSustainable. Available at: [Link]

  • apigenin-7-O-gentiobioside | C27H30O15 | CID 10841200 - PubChem. Available at: [Link]

  • Apigenin 7-O-(2G-rhaMnosyl)gentiobioside — Chemical Substance Information - NextSDS. Available at: [Link]

  • General tips for preparative HPLC - MZ-Analysentechnik. Available at: [Link]

  • Can anyone say how to separate flavonoids from column chromatography? - ResearchGate. Available at: [Link]

  • Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC. Available at: [Link]

  • Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC | LCGC International. Available at: [Link]

  • Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. Available at: [Link]

  • Principles in preparative HPLC - University of Warwick. Available at: [Link]

  • Refining the methods of extraction and purification of apigenin from Viola yedoensis makino - SciSpace. Available at: [Link]

  • How to Perform Fractionation Collection & Analysis using HPLC? - ResearchGate. Available at: [Link]

  • Optimization of a Validated UV-Spectrophotometric Methodology for Assessment of Apigenin in Bulk Powder - Semantic Scholar. Available at: [Link]

  • Current procedures for extraction and purification of citrus flavonoids - Redalyc. Available at: [Link]

  • apigenin-7-O-gentiobioside (CHEBI:145768) - EMBL-EBI. Available at: [Link]

  • High performance liquid chromatographic method for quantization of apigenin from dried root powder of Gmelina arborea Linn. - ResearchGate. Available at: [Link]

  • Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - MDPI. Available at: [Link]

  • Identification of C-glycosyl flavones by high performance liquid chromatography electrospray ionization mass spectrometry and quantification of five main C-glycosyl flavones in Flickingeria fimbriata - PMC. Available at: [Link]

  • Validation of Newly Developed Analytical Method for Standardization of Apigenin Using RP-HPLC Method in Prepared Extract - Scholars Research Library. Available at: [Link]

  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids - Pharmacognosy Magazine. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective | LCGC International. Available at: [Link]

  • Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography - MDPI. Available at: [Link]

  • Maximize Purity, Yield, and Throughput with Improved Fraction Collection - Gilson. Available at: [Link]

  • Mobile phase optimization of RP-HPLC method for quantification of quercetin in Moringa leaf fraction - AIP Publishing. Available at: [Link]

  • Purity analyze of HPLC-IV fraction by RP-HPLC. - ResearchGate. Available at: [Link]

  • Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mil - SID.ir. Available at: [Link]

  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PubMed. Available at: [Link]

  • Analysis and purification of apigenin-7-O-glucoside from C. morifolium... - ResearchGate. Available at: [Link]

  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PMC. Available at: [Link]

Sources

Application

utilizing apigenin-7-O-gentiobioside as a chemotaxonomic marker

Application Note: Utilizing Apigenin-7-O-Gentiobioside as a High-Fidelity Chemotaxonomic Marker in Plant Metabolomics Introduction & Chemotaxonomic Rationale In the field of pharmacognosy and plant taxonomy, secondary me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Apigenin-7-O-Gentiobioside as a High-Fidelity Chemotaxonomic Marker in Plant Metabolomics

Introduction & Chemotaxonomic Rationale

In the field of pharmacognosy and plant taxonomy, secondary metabolites serve as critical evolutionary markers. Apigenin-7-O-gentiobioside (C₂₇H₃₀O₁₅) is a highly decorated flavone glycoside consisting of an apigenin aglycone substituted at the C-7 position by a gentiobiose moiety (β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside)[1].

The chemotaxonomic value of this compound lies in its complex biosynthesis. The formation of the 1→6 glycosidic linkage of gentiobiose requires the sequential action of at least two distinct, highly specific UDP-glycosyltransferases (UGTs)[2]. Because the genetic expression of these specific UGTs is highly conserved and lineage-dependent, the presence of the intact gentiobioside—rather than just the apigenin aglycone or a generic glucoside—provides a robust taxonomic signature. It has been effectively utilized to profile and classify species across diverse families, including Lonicera gracilipes (Caprifoliaceae)[3] and Picrasma quassioides (Simaroubaceae)[4].

Analytical Workflow

To utilize this compound as a reliable marker, the analytical workflow must preserve fragile O-glycosidic bonds during extraction and provide sufficient mass resolution to distinguish the gentiobiose (1→6 linkage) from isomeric disaccharides like sophorose (1→2 linkage) or rutinose.

G Biomass Plant Biomass (Lyophilized & Pulverized) Extraction Solvent Extraction (60% EtOH, Sonication) Biomass->Extraction Maceration Resin Macroporous Resin (D101 Fractionation) Extraction->Resin Enrichment LCMS UPLC-QTOF-MS/MS (Metabolomic Profiling) Resin->LCMS Injection Data Fragmentation Analysis (m/z 593.15 -> 269.04) LCMS->Data CID Cleavage Taxonomy Chemotaxonomic Classification Data->Taxonomy Marker Validation

Figure 1: End-to-end workflow for the extraction, isolation, and validation of apigenin-7-O-gentiobioside as a chemotaxonomic marker.

Experimental Protocols: A Self-Validating System

Protocol A: Optimized Extraction and Enrichment

Causality: Highly glycosylated flavonoids exhibit significant polarity. Non-polar solvents fail to extract them, while 100% water co-extracts excessive mucilage, pectins, and proteins. A 60% ethanol solution strikes the ideal dielectric constant for extracting flavonoid diglycosides while precipitating unwanted macromolecules[2].

  • Biomass Preparation: Lyophilize the aerial plant parts to halt enzymatic degradation by endogenous glycosidases. Pulverize to a fine powder (<40 mesh) to maximize the solvent contact surface area.

  • Solvent Extraction: Suspend 10 g of the pulverized biomass in 100 mL of 60% aqueous ethanol (v/v).

  • Ultrasonication: Sonicate the suspension at 40°C for 45 minutes.

    • Scientific Insight: Sonication induces acoustic cavitation, disrupting cell walls efficiently without the thermal degradation of the C-7 O-glycosidic bonds that typically occurs in prolonged Soxhlet refluxing.

  • Filtration & Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure at 45°C using a rotary evaporator to remove the ethanol phase.

  • Macroporous Resin Fractionation: Load the aqueous concentrate onto a D101 macroporous resin column.

    • Wash with 2 bed volumes (BV) of ultra-pure water to elute free sugars and highly polar impurities.

    • Elute the target flavonoid fraction with 4 BV of 70% ethanol.

  • Lyophilization: Freeze-dry the 70% ethanol eluate to obtain a stable, enriched flavonoid powder.

Protocol B: UPLC-QTOF-MS/MS Identification

Causality: Distinguishing apigenin-7-O-gentiobioside from its structural isomers (e.g., apigenin-7-O-sophoroside) requires High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) to analyze specific cleavage rules[5].

  • Sample Reconstitution: Dissolve 1 mg of the enriched extract in 1 mL of LC-MS grade Methanol. Filter through a 0.22 μm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 μL onto a C18 UPLC column (e.g., 2.1 × 100 mm, 1.7 μm particle size) maintained at 35°C.

  • Mobile Phase Gradient:

    • Solvent A: 0.1% Formic acid in LC-MS grade water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Scientific Insight: Formic acid acts as a proton donor, drastically enhancing ionization efficiency in positive ESI mode while suppressing the ionization of residual silanols on the stationary phase, ensuring sharp peak shapes for phenolic compounds[6].

  • Mass Spectrometry Parameters: Operate the QTOF-MS in both positive [M+H]⁺ and negative [M-H]⁻ electrospray ionization modes. Set the collision energy (CE) between 25–35 eV to induce the sequential cleavage of the O-glycosidic bonds.

Data Presentation & Interpretation

In MS/MS analysis, apigenin-7-O-gentiobioside exhibits highly predictable and characteristic neutral losses. The cleavage of the entire gentiobiose moiety (loss of 324 Da) yields the prominent apigenin aglycone ion[5].

Table 1: HRMS and Fragmentation Data Summary for Apigenin-7-O-Gentiobioside

ParameterValue / CharacteristicDiagnostic Significance
Chemical Formula C₂₇H₃₀O₁₅Confirms elemental composition[1].
Exact Mass 594.1585 DaDifferentiates from other flavonoid classes[6].
Precursor Ion [M-H]⁻ m/z 593.1495Primary ion for negative mode quantification[5].
Precursor Ion [M+H]⁺ m/z 595.16Primary ion for positive mode quantification[6].
Key MS/MS Fragment 1 m/z 269.0450Represents the intact apigenin aglycone [M-H-Gentiobiose]⁻[5].
Key MS/MS Fragment 2 m/z 447.0933Represents the loss of the terminal glucose unit [M-H-146]⁻, confirming a diglycoside structure[5].

Chemotaxonomic Validation: If the UPLC-QTOF-MS/MS data yields a precursor ion of m/z 593.15 [M-H]⁻ transitioning to m/z 269.04, alongside a retention time matching an authentic apigenin-7-O-gentiobioside standard, the presence of the specific 1→6 UGT enzymatic pathway is confirmed. This data can then be integrated into Principal Component Analysis (PCA) or Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) models to map the evolutionary divergence of the tested plant species against known reference taxa.

References

  • PubChem. "apigenin-7-O-gentiobioside | C27H30O15 | CID 10841200 - PubChem - NIH." National Institutes of Health. Available at:[Link]

  • Kikuchi, M., & Matsuda, N. "Flavone Glycosides from Lonicera gracilipes var. glandulosa." Journal of Natural Products. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Comparison analysis of full-spectrum metabolomics revealed on the variation of potential metabolites of unscented, Chloranthus spicatus scented, and Osmanthus fragrans (Thunb.) Lour. scented Congou black teas." Frontiers in Nutrition. Available at:[Link]

  • ResearchGate. "Chemical constituents from Picrasma quassioides (D.Don) Benn. and their network analysis of chemotaxonomic significance." Phytochemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing mobile phase gradients for apigenin-7-O-gentiobioside separation

Technical Support Center: UHPLC-MS/MS Optimization for Apigenin-7-O-Gentiobioside Welcome to the Technical Support Center for the chromatographic separation of apigenin-7-O-gentiobioside. This diglycosidic flavonoid (C₂₇...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: UHPLC-MS/MS Optimization for Apigenin-7-O-Gentiobioside

Welcome to the Technical Support Center for the chromatographic separation of apigenin-7-O-gentiobioside. This diglycosidic flavonoid (C₂₇H₃₀O₁₅) presents unique analytical challenges due to its high polarity, tendency to co-elute with structurally similar monoglycosides, and susceptibility to peak tailing[1][2]. This guide provides researchers and drug development professionals with field-proven, self-validating protocols and troubleshooting logic to achieve baseline resolution and robust mass spectrometric quantification.

Section 1: Core Methodology & Self-Validating Protocol

The Causality Behind the Method: Apigenin-7-O-gentiobioside contains a gentiobiose moiety (two β-1,6-linked glucose units), making it significantly more polar than its aglycone (apigenin) or monoglycoside (apigenin-7-O-glucoside) counterparts. To retain this polar analyte on a reversed-phase C18 column, the gradient must begin with a highly aqueous mobile phase. Furthermore, the addition of weak acids (e.g., 0.04% acetic acid or 0.1% formic acid) is critical. The acid suppresses the ionization of the phenolic hydroxyl groups on the apigenin core, keeping the molecule in a neutral state. This prevents secondary interactions with residual silanols on the stationary phase, which is the primary cause of peak tailing[1][3].

Workflow Prep 1. Sample Prep 70% Aqueous MeOH Equil 2. Equilibration 95% Aqueous Phase Prep->Equil Elution 3. Gradient Elution 5% -> 95% Organic Equil->Elution Detect 4. MS/MS Detection Precursor m/z 595.15 Elution->Detect Validate 5. System Suitability Rs > 1.5 Check Detect->Validate

Fig 1. Five-step self-validating UHPLC-MS/MS workflow for apigenin-7-O-gentiobioside.

Step-by-Step Methodology:

  • Sample Preparation: Extract samples using 70% aqueous methanol to ensure complete solubilization of the polar diglycoside[1]. Centrifuge at 12,000 g for 10 minutes at 4 °C to precipitate proteins and particulates.

  • Mobile Phase Preparation:

    • Phase A: Ultrapure Water + 0.04% Acetic Acid (v/v)[1].

    • Phase B: LC-MS Grade Acetonitrile + 0.04% Acetic Acid (v/v)[1].

  • Column Selection: Install a sub-2 µm C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 μm, 2.1 mm × 100 mm). Maintain the column compartment at 40 °C to reduce solvent viscosity and improve mass transfer kinetics[1].

  • Gradient Execution: Execute the optimized gradient program detailed in Table 1.

  • Self-Validation Check (System Suitability Test): Before analyzing unknown biological samples, inject a mixed standard containing apigenin, apigenin-7-O-glucoside, and apigenin-7-O-gentiobioside.

    • Pass Criteria: The protocol is validated for use only if the resolution (Rs) between the gentiobioside and the glucoside is ≥ 1.5, and the peak asymmetry factor for apigenin-7-O-gentiobioside is between 0.9 and 1.2. If the system fails this check, proceed immediately to the Troubleshooting Guide.

Quantitative Data Summaries

Table 1: Optimized UHPLC Gradient Program[1]

Time (min) Flow Rate (mL/min) %A (H₂O + 0.04% Acetic Acid) %B (ACN + 0.04% Acetic Acid) Elution Profile
0.0 0.25 95 5 Initial Hold
20.0 0.25 5 95 Linear Gradient
24.0 0.25 5 95 Isocratic Wash
24.1 0.25 95 5 Reset

| 30.0 | 0.25 | 95 | 5 | Re-equilibration|

Table 2: MS/MS Detection Parameters (Q-TOF or Triple Quadrupole)[1][2]

Parameter Positive Ion Mode (ESI+) Negative Ion Mode (ESI-)
Precursor Ion (m/z) 595.15 [M+H]⁺ 593.15 [M-H]⁻
Featured Product Ion (m/z) 271.06 (Apigenin aglycone) 269.05 (Apigenin aglycone)

| Characteristic Neutral Loss | 324.10 Da (Two hexosides) | 324.10 Da (Two hexosides) |

Section 2: Troubleshooting Guide

TroubleshootingTree Root Chromatographic Issue Detected Tailing Peak Tailing (Asymmetry > 1.2) Root->Tailing Coelution Co-elution with Monoglycosides Root->Coelution Signal Low MS/MS Signal Intensity Root->Signal Sol1 Check pH: Add 0.04%- 0.1% Acetic/Formic Acid Tailing->Sol1 Action Sol2 Flatten Gradient: Decrease %B slope Coelution->Sol2 Action Sol3 Optimize ESI: Adjust desolvation temp Signal->Sol3 Action

Fig 2. Diagnostic logic tree for resolving apigenin-7-O-gentiobioside separation issues.

Q: Why am I seeing co-elution of apigenin-7-O-gentiobioside with apigenin-7-O-glucoside? A: This is a selectivity issue driven by a rapid increase in organic modifier concentration. Causality: Both compounds share the identical apigenin aglycone core; their polarity differs only by one glucose unit. If the gradient slope is too steep (e.g., 5% to 95% B in 5 minutes), the subtle partitioning differences between the mono- and diglycoside are overwhelmed by the strong eluent strength, causing them to co-elute. Solution: Flatten the gradient curve specifically in the region where these compounds elute. For example, introduce an isocratic hold at 15% B for 3 minutes, or decrease the gradient slope to 1% B/minute between 10% and 30% B.

Q: What causes severe peak tailing for this specific compound, and how do I resolve it? A: Peak tailing for flavonoids is almost always a secondary interaction issue. Causality: Apigenin-7-O-gentiobioside possesses free phenolic hydroxyl groups on the A and B rings. If the mobile phase pH is near the pKa of these groups (typically pH 6.5–7.0), they will partially ionize and interact strongly with unendcapped, residual silanols on the silica-based C18 stationary phase. Solution: Ensure your mobile phase contains an acidic modifier. Adding 0.04% acetic acid[1] or 0.1% formic acid[2][3] lowers the pH to ~2.7–3.0, fully protonating the phenolic groups and suppressing silanol interactions. Self-Validation: Re-inject the standard; the asymmetry factor should drop below 1.2.

Q: Why is my MS signal intensity fluctuating between runs? A: This usually indicates a matrix effect or poor desolvation. Causality: Apigenin-7-O-gentiobioside is a large, polar molecule (MW 594.16) that requires significant thermal energy to desolvate in the ESI source. If co-eluting matrix components (like salts or lipids from plant extracts) compete for charge, ion suppression occurs. Solution: First, verify that your ESI source parameters are optimized (e.g., desolvation temperature > 350 °C, capillary voltage 4.5 kV)[3]. Second, divert the LC flow to waste for the first 2 minutes of the run to prevent highly polar, non-retained salts from entering and contaminating the MS source.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I substitute Methanol for Acetonitrile as Mobile Phase B? A: Yes, but it alters selectivity and system pressure. Methanol is a protic solvent and can form hydrogen bonds with the gentiobiose moiety, which often results in longer retention times and broader peaks compared to the aprotic acetonitrile. If using methanol, you must adjust your gradient profile (typically requiring a higher %B to achieve the same elution strength) and monitor column backpressure, as MeOH/Water mixtures have higher viscosity than ACN/Water mixtures[2][3].

Q: What are the definitive MS/MS fragmentation rules to confirm I have apigenin-7-O-gentiobioside and not a different isomer? A: In positive ion mode (ESI+), the precursor ion is m/z 595.15 [M+H]⁺. Upon collision-induced dissociation (CID), the defining feature is the neutral loss of exactly 324.10 Da, which corresponds to the simultaneous cleavage of the two hexoside groups (the gentiobiose unit), leaving the featured protonated apigenin aglycone ion at m/z 271.06[1]. In negative mode, look for the precursor m/z 593.15 [M-H]⁻ fragmenting to the aglycone at m/z 269.05[1][2].

Q: How should I store my analytical standards to prevent degradation? A: Flavonoid glycosides are susceptible to hydrolysis and photodegradation. Store the solid standard at -20 °C, desiccated and protected from light. Prepare working solutions in 70% aqueous methanol and store them at 4 °C for no longer than one week to ensure quantitative accuracy.

References

  • Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. D-NB.info. Available at: [Link]

  • Expanding the Coverage of Metabolic Landscape in Cultivated Rice with Integrated Computational Approaches. Genomics, Proteomics & Bioinformatics | Oxford Academic. Available at: [Link]

Sources

Optimization

Technical Support Center: Apigenin-7-O-Gentiobioside (A7OG) Stability &amp; Oxidation Prevention

Welcome to the A7OG Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals working with Apigenin-7-O-gentiobioside.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the A7OG Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals working with Apigenin-7-O-gentiobioside. Flavonoid glycosides are notoriously susceptible to environmental degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the chemical integrity of A7OG during long-term storage and experimental handling.

Mechanistic Overview: Why Does A7OG Oxidize?

Apigenin-7-O-gentiobioside is a flavone glycoside where the 7-hydroxyl group is protected by a gentiobiose moiety[1]. While this glycosylation enhances aqueous solubility compared to the apigenin aglycone, the molecule retains free hydroxyl groups at the 5 and 4' positions. Oxidation primarily targets the B-ring (4'-OH).

In the presence of transition metals (e.g., Cu²⁺, Fe²⁺) and dissolved oxygen, A7OG undergoes electron transfer reactions, forming a semiquinone radical intermediate that rapidly degrades into inactive quinone derivatives[2]. Furthermore, elevated temperatures and alkaline pH accelerate this base-catalyzed auto-oxidation[3]. Understanding this causality is critical: you are not just storing a chemical; you are actively managing its redox environment.

G A7OG Apigenin-7-O-gentiobioside (Intact) Semiquinone Semiquinone Radical (B-ring 4'-OH oxidation) A7OG->Semiquinone Catalyzed by Metals Transition Metals (Cu2+, Fe2+) Metals->Semiquinone ROS Reactive Oxygen Species (O2, H2O2) ROS->Semiquinone Degradation Degradation Products (Loss of Bioactivity) Semiquinone->Degradation Irreversible Chelators Addition of EDTA/Antioxidants Chelators->Metals Inhibits

Logical relationship of A7OG oxidation mechanisms and prevention strategies.

Quantitative Stability Data

To establish a baseline for your experimental design, refer to the empirical stability data of apigenin derivatives under various environmental stressors[2][3].

Storage ConditionMatrix / SolventPrimary Degradation PathwayEstimated Stability
Solid Powder (-20°C, Dark) Lyophilized SolidMinimal≥ 4 years
Solution (-80°C, Dark) Anhydrous DMSOSlow Oxidation / Hydrolysis~ 1 year
Solution (-20°C, Dark) Anhydrous DMSOSlow Oxidation / Hydrolysis~ 1 month
Aqueous Buffer (pH 7.4, 4°C) AqueousHydrolysis / Oxidation< 1 week (Prepare fresh)
Aqueous Buffer + Cu²⁺ (37°C) AqueousMetal-Catalyzed OxidationRapid degradation (Hours)
Light Exposure (Room Temp) Aqueous / SolidPhoto-oxidationSignificant loss at 16 weeks

Troubleshooting Guides (Specific Scenarios)

Issue 1: Significant loss of A7OG peak area in HPLC-UV after short-term storage of aqueous stock solutions.

  • Causality: Aqueous environments containing dissolved oxygen promote the auto-oxidation of the 4'-OH group. If the buffer is slightly alkaline (pH > 7.5), base-catalyzed deprotonation increases the electron density on the B-ring, drastically lowering the activation energy for oxidation[3].

  • Resolution:

    • Solvent Switch: Do not store stock solutions in aqueous buffers. Reconstitute the primary stock in anhydrous Dimethyl Sulfoxide (DMSO)[3].

    • pH Control: If aqueous storage is unavoidable for short periods, adjust the buffer to a slightly acidic pH (5.0 - 6.5) to protonate the hydroxyl groups and resist oxidation.

    • Deoxygenation: Purge all aqueous buffers with inert gas (Argon or Nitrogen) for 15 minutes prior to dissolving the compound.

Issue 2: High variability in in-vitro cell-based assays (e.g., cell culture media at 37°C).

  • Causality: Standard cell culture media (like DMEM or RPMI) contain trace transition metals (iron, copper) and are incubated at 37°C in a 20% O₂ atmosphere. Apigenin derivatives are highly unstable in the presence of Cu²⁺ at 37°C, leading to rapid oxidative degradation[2]. Additionally, cells may secrete β-glucosidases that cleave the gentiobiose moiety[3].

  • Resolution:

    • Antioxidant Supplementation: Add a compatible antioxidant like ascorbic acid (Vitamin C) at 0.1 - 1 mM to the culture media to scavenge ROS and reduce oxidized intermediates back to the parent flavonoid.

    • Chelation: If your assay permits, include a low concentration of EDTA (10-50 µM) to sequester free Cu²⁺ and Fe²⁺ ions.

    • Fresh Preparation: Spike the media with A7OG immediately before treating the cells. Do not pre-warm the A7OG-spiked media in the water bath.

Issue 3: Lyophilized powder turns slightly darker or yellow/brown over months of storage.

  • Causality: The gentiobiose moiety makes A7OG highly hygroscopic. Moisture absorption facilitates localized hydrolysis of the glycosidic bond and subsequent oxidation of the exposed aglycone, leading to colored degradation products[4].

  • Resolution:

    • Store the solid powder in a desiccator cabinet at -20°C.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of ambient moisture on the cold powder.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, implement the following self-validating workflow for the preparation and long-term storage of A7OG solutions. This protocol is designed to eliminate the variables of oxygen, light, and moisture.

Workflow Start Dissolve A7OG in Anhydrous DMSO Degas Degas Solvent (Ultrasonication + Vacuum) Start->Degas Purge Purge with Argon/N2 Degas->Purge Aliquot Aliquot into Amber Vials (Low-bind tubes) Purge->Aliquot Store Store at -80°C Aliquot->Store Validate Validate via HPLC-UV before use Store->Validate

Step-by-step workflow for preparing and storing A7OG solutions.

Protocol: Preparation and Cryopreservation of A7OG Stock Solutions

Materials: Anhydrous DMSO (HPLC grade, >99.9%), Argon gas canister, Amber low-bind microcentrifuge tubes, Parafilm.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized A7OG vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes. Self-Validation Check: The powder must remain free-flowing; clumping indicates moisture ingress.

  • Solvent Degassing: Sonicate the anhydrous DMSO in a water bath for 10 minutes under a mild vacuum to remove dissolved oxygen.

  • Reconstitution: Dissolve the A7OG powder in the degassed DMSO to achieve a concentrated stock (e.g., 10 mM or 50 mM). Keep the vial wrapped in aluminum foil during dissolution.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the surface of the solution for 30 seconds to displace ambient air.

  • Aliquoting: Dispense the solution into single-use amber low-bind tubes (e.g., 20-50 µL per tube). Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce oxygen and condensation[3].

  • Sealing and Storage: Purge each aliquot tube with Argon, cap tightly, seal with Parafilm, and immediately transfer to a -80°C freezer.

  • Pre-Assay Validation: Before using an aliquot for a critical experiment, run a quick HPLC-UV analysis (detection at ~269 nm or 340 nm) to confirm the presence of a single sharp peak and the absence of early-eluting degradation products[5].

Frequently Asked Questions (FAQs)

Q: Can I use methanol or ethanol instead of DMSO for my stock solution? A: While A7OG is soluble in alcohols, methanol and ethanol are more prone to absorbing atmospheric moisture and oxygen than anhydrous DMSO. For long-term storage (>1 month), DMSO at -80°C is superior. If using alcohols, storage must be strictly at -80°C and limited to a few weeks.

Q: Does light exposure really matter if my compound is in a solid state? A: Yes. Photo-oxidation is a recognized degradation pathway for flavonoid glycosides. UV and visible light can excite the flavonoid molecule, facilitating reaction with triplet oxygen. Always use amber vials or wrap clear vials in aluminum foil.

Q: How do I know if my A7OG has oxidized? A: Visually, oxidized flavonoid solutions often exhibit a shift in color (e.g., turning darker yellow or brown). Analytically, you will observe a decrease in the parent peak area on HPLC and the appearance of new, often more polar, peaks corresponding to quinones or cleavage products[5][6].

References

  • apigenin-7-O-gentiobioside | C27H30O15 | CID 10841200 - PubChem - NIH . nih.gov. 1

  • Preventing degradation of Apigenin 7-O-glucuronide during storage - Benchchem . benchchem.com. 3

  • The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC . nih.gov.2

  • Apigenin encapsulated in spray-dried liposomes coated with chitosan: heat, pH, light, oxygen, salt and . oup.com. 4

  • Stability-indicating reverse-phase high-performance liquid chromatography method for the simultaneous quantification of apigenin . scispace.com. 5

  • Preventing degradation of Anthemis glycoside A during storage - Benchchem . benchchem.com. 6

  • Effects of processing and storage conditions on the stability of sweet potato (Ipomoea batatas L.) leaf flavonoids . uliege.be.

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution of Apigenin-7-O-gentiobioside and Luteolin Glycosides

Welcome to the technical support center for resolving the challenging co-elution of apigenin-7-O-gentiobioside and various luteolin glycosides. This guide is designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving the challenging co-elution of apigenin-7-O-gentiobioside and various luteolin glycosides. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet complex separation issue in their chromatographic analyses. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations.

Understanding the Challenge: Structural Similarities

The primary reason for the co-elution of apigenin-7-O-gentiobioside and luteolin glycosides lies in their structural similarities. Both are flavonoid glycosides, sharing a common flavone backbone. The key difference is the presence of an additional hydroxyl group on the B-ring of luteolin. This subtle difference in polarity, coupled with the presence of large, polar sugar moieties, makes their separation by traditional reversed-phase chromatography challenging.

Apigenin-7-O-gentiobioside Structure: A glycosyloxyflavone where apigenin is substituted at position 7 with a 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside group.[1][2]

Luteolin Glycosides Structure: Luteolin can be glycosylated at various positions, most commonly at the 7, 3', or 4' hydroxyl groups, with different sugar moieties.[3][4] Luteolin glycosides are more frequently found in plants than the aglycone form.[3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be facing.

Q1: My initial reversed-phase HPLC method shows complete co-elution of apigenin-7-O-gentiobioside and a luteolin glycoside. Where do I start?

A1: Initial Method Optimization: A Step-by-Step Approach

When faced with complete co-elution, a systematic optimization of your existing reversed-phase method is the most logical first step. The goal is to manipulate the three key factors that govern chromatographic resolution: efficiency, selectivity, and retention.[5]

Step 1: Gradient Modification

A common issue is a gradient that is too steep, not allowing sufficient time for the analytes to interact differently with the stationary phase.

  • Action: Decrease the gradient slope. For instance, if your initial gradient is 20-80% acetonitrile over 20 minutes, try extending the gradient to 40 minutes or more. This increases the opportunity for separation.

  • Causality: A shallower gradient enhances the differential migration of closely related compounds along the column, thereby improving resolution.

Step 2: Mobile Phase Modifier

The choice of organic modifier can significantly impact selectivity.

  • Action: If you are using acetonitrile, switch to methanol, or try a ternary mixture of water, acetonitrile, and methanol.

  • Causality: Acetonitrile and methanol have different solvent strengths and interact differently with both the stationary phase and the analytes. Methanol is a more polar and protic solvent, which can alter the hydrogen bonding interactions with the flavonoid glycosides, leading to changes in elution order and potentially resolving co-elution.

Step 3: pH Adjustment

The acidity of the mobile phase can influence the ionization state of the phenolic hydroxyl groups on the flavonoids, affecting their retention.

  • Action: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase.

  • Causality: Suppressing the ionization of the phenolic hydroxyl groups makes the flavonoids more nonpolar, leading to increased retention on a reversed-phase column. This can also improve peak shape by reducing tailing.

Q2: I've optimized my mobile phase, but the peaks are still not baseline resolved. What's the next step?

A2: Exploring Alternative Stationary Phases

If mobile phase optimization is insufficient, changing the stationary phase is the most effective way to alter selectivity.[5]

Recommended Stationary Phases for Flavonoid Glycosides:

Stationary PhaseSeparation PrincipleRationale for Use
C18 (Octadecyl-silica) Hydrophobic interactionsThe most common reversed-phase material, but may lack selectivity for structurally similar flavonoids.[6]
Phenyl-Hexyl π-π interactions, hydrophobic interactionsThe phenyl groups can interact with the aromatic rings of the flavonoids, offering a different selectivity compared to C18.[6]
Pentafluorophenyl (PFP) Dipole-dipole, π-π, and hydrophobic interactionsThe highly electronegative fluorine atoms provide unique selectivity for compounds with aromatic rings and polar functional groups.[6]
Polar-Embedded Phases Hydrophobic interactions and hydrogen bondingThese phases have a polar group embedded in the alkyl chain, which can improve peak shape for polar analytes and offer different selectivity.[6]

Experimental Protocol: Stationary Phase Screening

  • Column Selection: Obtain columns with the stationary phases listed above, ensuring similar dimensions (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) for a fair comparison.

  • Initial Conditions: Use your best-optimized mobile phase from Q1 as a starting point for each column.

  • Gradient Adjustment: You will likely need to adjust the gradient for each column to achieve reasonable retention times.

  • Evaluation: Compare the resolution of the critical pair (apigenin-7-O-gentiobioside and the luteolin glycoside) on each column.

Q3: I'm still struggling with co-elution even after trying different columns. Are there more advanced chromatographic techniques I can use?

A3: Advanced and Alternative Chromatographic Techniques

When conventional HPLC is not sufficient, more advanced techniques can provide the necessary resolving power.

1. Two-Dimensional Liquid Chromatography (2D-LC)

2D-LC significantly increases peak capacity by using two columns with different separation mechanisms.[7][8] This is a powerful tool for resolving co-eluting peaks in complex samples.[9]

  • Heart-Cutting 2D-LC: In this mode, only the fraction containing the co-eluting peaks from the first dimension (1D) column is transferred to the second dimension (2D) column for further separation.[8][10]

  • Comprehensive 2D-LC (LCxLC): Every fraction from the 1D column is transferred to the 2D column, providing a complete separation of the entire sample.[8]

Workflow for Heart-Cutting 2D-LC:

2D-LC Workflow cluster_1D First Dimension (e.g., C18) cluster_2D Second Dimension (e.g., Phenyl-Hexyl) Injector Injector Column1D 1D Column Injector->Column1D Sample Injection Detector1D 1D Detector Column1D->Detector1D Valve Switching Valve Detector1D->Valve Transfer of Co-eluting Fraction Column2D 2D Column Valve->Column2D Detector2D 2D Detector Column2D->Detector2D Chromatogram Final Chromatogram Detector2D->Chromatogram High-Resolution Separation

Caption: Heart-Cutting 2D-LC Workflow.

2. Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[11] It is often considered a normal-phase technique and can offer different selectivity compared to reversed-phase LC.[11]

  • Advantages for Flavonoids: SFC can provide faster separations and is an environmentally friendly "green" technique.[12] Studies have shown that SFC is a promising alternative for the analysis of flavonoids.[12][13]

  • Method Development: Key parameters to optimize in SFC include the choice of co-solvent (e.g., methanol), additive (e.g., phosphoric acid to improve peak shape), back pressure, and temperature.[12][13]

3. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a good alternative for separating polar compounds that are weakly retained in reversed-phase chromatography.[14]

  • Separation Mechanism: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, creating a water-enriched layer on the stationary phase for partitioning.[14] This provides a complementary selectivity to reversed-phase LC.[14]

Q4: I cannot change my chromatographic method, but I have a mass spectrometer (MS) detector. Can I still quantify the co-eluting compounds?

A4: Leveraging Mass Spectrometry for Co-eluting Peaks

Yes, even with chromatographic co-elution, a mass spectrometer can often differentiate and quantify the compounds.[15][16]

  • Extracted Ion Chromatograms (EICs): If the co-eluting compounds have different molecular weights, you can generate EICs for their unique mass-to-charge ratios (m/z).[16] This allows for the separate visualization and quantification of each compound.[16]

Procedure for Quantification using EIC:

  • Determine Unique m/z Values:

    • Apigenin-7-O-gentiobioside (C27H30O15): Molecular Weight = 594.5 g/mol .[1] Look for the [M-H]⁻ ion at m/z 593.15 or the [M+H]⁺ ion at m/z 595.16.

    • Luteolin-7-O-glucoside (C21H20O11): Molecular Weight = 448.4 g/mol .[17] Look for the [M-H]⁻ ion at m/z 447.10 or the [M+H]⁺ ion at m/z 449.10.

  • Generate EICs: In your MS software, extract the chromatograms for the specific m/z values of each compound.

  • Quantification: Integrate the peak areas in the respective EICs for quantification.

Workflow for Quantification with EIC:

EIC Quantification Workflow Coelution Co-eluting Peak in Total Ion Chromatogram (TIC) MS_Data Mass Spectrometry Data Acquisition Coelution->MS_Data EIC_Apigenin Extracted Ion Chromatogram (m/z 593.15) MS_Data->EIC_Apigenin Extract m/z for Apigenin EIC_Luteolin Extracted Ion Chromatogram (m/z 447.10) MS_Data->EIC_Luteolin Extract m/z for Luteolin Integration_A Integrate Peak for Apigenin Glycoside EIC_Apigenin->Integration_A Integration_L Integrate Peak for Luteolin Glycoside EIC_Luteolin->Integration_L Quantification Independent Quantification Integration_A->Quantification Integration_L->Quantification

Caption: EIC-based quantification of co-eluting peaks.

Q5: What if the luteolin glycoside is an isomer of apigenin-7-O-gentiobioside or has a very similar mass?

A5: Peak Deconvolution and High-Resolution Mass Spectrometry

This is a more challenging scenario. If the compounds are isomers, they will have the same m/z, making EIC ineffective.

1. Peak Deconvolution Software

Modern chromatography data systems often include peak deconvolution algorithms. These tools use mathematical models to separate overlapping peaks based on subtle differences in their UV-Vis spectra or mass spectra across the peak.[18]

  • Principle: Deconvolution algorithms can identify and quantify minor impurities co-eluting with a main component.[19]

  • Software Options: Several software packages are available, some integrated into the chromatography software and others as standalone programs.[19][20][21][22][23]

2. High-Resolution Mass Spectrometry (HRMS)

While isomers have the same nominal mass, they may have very slight differences in their exact mass due to different elemental compositions. HRMS can measure masses with high accuracy, potentially differentiating isomers.

3. Tandem Mass Spectrometry (MS/MS)

By fragmenting the precursor ions, MS/MS can reveal structural differences between isomers. Different fragmentation patterns can be used to identify and quantify each isomer.

Summary of Troubleshooting Strategies

StrategyWhen to UseKey Advantage
Mobile Phase Optimization Initial troubleshooting of co-eluting peaks.Simple to implement with existing hardware.
Alternative Stationary Phases When mobile phase optimization is insufficient.High impact on selectivity.[5]
2D-LC For highly complex samples or persistent co-elution.Significantly increased peak capacity and resolution.[7][8]
SFC As an alternative to reversed-phase LC, especially for faster analysis.Offers different selectivity and is a "green" technique.[12]
EIC with MS Detection When compounds have different molecular weights.Allows for quantification without chromatographic separation.[15][16]
Peak Deconvolution For co-eluting isomers or when MS is not available.Mathematical separation of overlapping signals.[18]

References

  • Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes - Looking at life with a scientific lens. (2019, March 27).
  • Conquer Complex Samples with 2D-LC - AnalyteGuru - ThermoFisher. (2021, January 18).
  • Two-Dimensional Liquid Chromatography Advancing Metabolomics Research | IntechOpen. (2024, October 2).
  • A novel chromatographic separation method for rapid enrichment and isolation of novel flavonoid glycosides from Sphaerophysa salsula - PubMed. (2020, November 15). Available from: [Link]

  • Simultaneous separation of flavanone glycosides and polymethoxylated flavones in citrus juices using liquid chromatography - PubMed. Available from: [Link]

  • Two-Dimensional Liquid Chromatography for Quantification and MS Analysis of Monoclonal Antibodies in Complex Samples - Waters Corporation. Available from: [Link]

  • Chromatographic methods for the identification of flavonoids - Auctores | Journals. (2024, January 19). Available from: [Link]

  • Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. (2022, September 16). Available from: [Link]

  • 2D-Liquid Chromatography: Principles & Uses - Phenomenex. (2025, November 5). Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 12). Available from: [Link]

  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - MDPI. (2013, December 16). Available from: [Link]

  • Intelligent Peak Deconvolution Analysis (i-PDeA II) - Shimadzu. Available from: [Link]

  • Use of 2D-Liquid Chromatography in GMP Regulated Laboratories - Agilent. Available from: [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022, June 29). Available from: [Link]

  • Activity-Guided Isolation and Purification of Three Flavonoid Glycosides from Neo-Taraxacum siphonanthum by High-Speed Counter-Current Chromatography - Taylor & Francis. (2010, March 22). Available from: [Link]

  • Development and validation of a supercritical fluid chromatography method for fast analysis of six flavonoids in Citri Reticulatae Pericarpium - PubMed. (2019, December 1). Available from: [Link]

  • Development and validation of a fast SFC method for the analysis of flavonoids in plant extracts | Request PDF - ResearchGate. Available from: [Link]

  • The Structure and Biological Activities With Health Benefits of Luteolin Glycosides From Plants - ResearchGate. (2025, September 5). Available from: [Link]

  • apigenin-7-O-gentiobioside | C27H30O15 | CID 10841200 - PubChem - NIH. Available from: [Link]

  • Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C. (2022, June 22). Available from: [Link]

  • Automated Processing of Chromatograms: A comprehensive Python Package with GUI for Intelligent Peak Identification and Deconvolution in Chemical Reaction Analysis | ChemRxiv. Available from: [Link]

  • Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC. Available from: [Link]

  • PeakClimber: A software tool for the accurate quantification of complex multianalyte HPLC chromatograms using the exponential Gaussian function - bioRxiv.org. (2024, December 7). Available from: [Link]

  • Can you recommend popular programs for deconvolution which are used by analysts? (2015, May 1). Available from: [Link]

  • Retention Study of Flavonoids Under Different Chromatographic Modes - PMC. Available from: [Link]

  • Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar - Oriental Journal of Chemistry. Available from: [Link]

  • How to Resolve GC-MS Peak Overlap in High-Resolution Work. (2025, September 22). Available from: [Link]

  • Automated processing of chromatograms: a comprehensive python package with a GUI for intelligent peak identification and deconvolution in chemical reaction analysis - RSC Publishing. (2024, September 5). Available from: [Link]

  • Development and validation of ultra-high performance supercritical fluid chromatography method for quantitative determination of four target flavonoids components in citrus samples in: Acta Chromatographica Volume 35 Issue 2 (2022) - AKJournals. (2022, July 1). Available from: [Link]

  • Recent applications of supercritical fluid chromatography in the analysis of polyphenols. (2025, July 7). Available from: [Link]

  • Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - MDPI. (2021, January 28). Available from: [Link]

  • What is new in non-chromatographic flavonoid purification? - SciELO. (2022, June 30). Available from: [Link]

  • Luteolin-7-O-glucoside | C21H20O11 | CID 45933934 - PubChem - NIH. Available from: [Link]

  • Apigenin 7-O-(2G-rhamnosyl)gentiobioside | CAS#:174284-20-9 | Chemsrc. (2025, August 25). Available from: [Link]

  • Quantitative Determination of Co-Eluting Compounds by Using Extract Ion Chromatogram in GC–MS | Request PDF - ResearchGate. (2026, January 29). Available from: [Link]

  • HPLC method development critical decisions - Element Lab Solutions. (2019, January 10). Available from: [Link]

  • Can anyone say how to separate flavonoids from column chromatography? - ResearchGate. (2014, May 6). Available from: [Link]

  • apigenin-7-O-gentiobioside (CHEBI:145768) - EMBL-EBI. Available from: [Link]

  • Optimizing HPLC method development to maximize peak resolution - Atinary Technologies. (2024, August 27). Available from: [Link]

  • Apigenin-7-o-gentiobioside (C27H30O15) - PubChemLite. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

apigenin-7-O-gentiobioside reference standard purity validation techniques

As a Senior Application Scientist specializing in the isolation and characterization of natural products, I frequently encounter the analytical bottleneck of certifying highly polar flavonoid glycosides. Apigenin-7-O-gen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the isolation and characterization of natural products, I frequently encounter the analytical bottleneck of certifying highly polar flavonoid glycosides. Apigenin-7-O-gentiobioside (A7OG) is a prime example. Extracted from botanical sources like Sophorae Fructus or Lonicera gracilipes, this compound serves as a critical reference standard for pharmacokinetic studies and the quality control of herbal medicinal products[1][2].

However, achieving and validating a purity of >99.0% for A7OG is notoriously difficult. Its complex glycosidic linkages and the ubiquitous presence of structurally similar isobaric impurities (such as apigenin-7-O-sophoroside) render traditional, single-mode analytical techniques insufficient.

This guide provides an objective, comparative analysis of the three primary analytical techniques used to validate the purity of A7OG reference standards, detailing the causality behind experimental choices and providing field-proven, self-validating protocols.

Comparative Analysis of Purity Validation Techniques

To establish a primary reference standard, analysts must move beyond simple area normalization and employ orthogonal techniques that independently verify structural identity, trace impurities, and absolute mass fraction.

A. HPLC-UV/DAD (Chromatographic Purity via Mass Balance)
  • The Mechanism: HPLC-UV separates the main component from organic impurities using reversed-phase chromatography, detecting analytes at specific wavelengths (e.g., 340 nm for flavones).

  • The Causality: While excellent for routine batch-to-batch consistency, UV area normalization is fundamentally flawed for primary certification. It assumes all impurities possess the same molar extinction coefficient as A7OG. If a co-eluting impurity lacks a chromophore, the purity is artificially inflated. Therefore, HPLC-UV must be paired with Karl Fischer titration (for water) and Thermogravimetric Analysis (for inorganic ash) to close the "mass balance"[3].

B. UPLC-QTOF-MS/MS (Trace Impurity Profiling)
  • The Mechanism: Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry utilizes soft ionization (ESI) and collision-induced dissociation (CID) to elucidate structures based on fragmentation rules.

  • The Causality: LC-MS/MS is indispensable for resolving co-eluting isomers that UV cannot distinguish. In negative ion mode, A7OG yields a deprotonated molecule [M−H]− at m/z 593.1495. Upon CID, the loss of the gentiobiose moiety yields a highly characteristic apigenin aglycone fragment at m/z 269.0450[2]. Monitoring this specific transition allows analysts to filter out non-flavonoid impurities. However, due to variable ionization efficiencies, MS cannot be used for absolute quantitation without an isotope-labeled internal standard.

C. Quantitative NMR (1H-qNMR)
  • The Mechanism: qNMR measures the integration of specific proton signals (e.g., the anomeric protons of the gentiobiose moiety) relative to a highly pure, structurally distinct internal standard.

  • The Causality: qNMR is a primary ratio method based on fundamental physics: the area under a resonance signal is strictly proportional to the number of nuclei generating it. This bypasses the need for a pre-existing A7OG reference standard or extinction coefficient assumptions. Because of its ability to overcome the limitations of chromatographic resolution, the European Pharmacopoeia (Ph. Eur.) now officially endorses qNMR for the certification of natural product reference standards[3].

Quantitative Data Comparison

The following table summarizes the performance metrics of these three techniques when applied to flavonoid glycoside validation.

Analytical TechniquePrimary FunctionSpecificity for IsomersLimit of Detection (LOD)Suitability for Primary Certification
HPLC-UV/DAD Chromatographic purity assessmentModerate (depends on column chemistry)~0.1 µg/mLLow (Requires secondary mass balance closure)
UPLC-QTOF-MS/MS Trace impurity profiling & structural IDHigh (via specific CID fragmentation rules)~1-10 ng/mLModerate (Ionization bias limits absolute quantitation)
1H-qNMR Absolute content assignmentHigh (Distinct chemical shifts in 1 H spectra)~1-5 µg/mLHigh (Ph. Eur. endorsed primary method)

Experimental Methodologies: Orthogonal Validation Workflow

To create a self-validating system, the following step-by-step protocol integrates UPLC-MS/MS for structural confirmation and qNMR for absolute quantitation.

Phase 1: Structural Confirmation & Impurity Profiling (UPLC-QTOF-MS/MS)
  • Sample Preparation: Dissolve 1.0 mg of the A7OG candidate material in 1.0 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution of the hydrophilic glycosidic moieties[1].

  • Chromatography: Inject 2 µL onto a C18 column (1.8 µm, 2.1 × 100 mm). Use a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Run a gradient from 5% B to 95% B over 15 minutes.

  • Ionization: Operate the mass spectrometer in negative ESI mode. Expert Insight: Phenolic hydroxyl groups in flavonoids readily deprotonate, yielding strong [M−H]− signals with minimal adduct interference.

  • Analysis: Monitor the parent ion at m/z 593.15. Confirm the presence of the m/z 269.04 (apigenin aglycone) product ion[2]. Flag any peaks lacking this transition as non-related impurities.

Phase 2: Absolute Content Assignment (1H-qNMR)
  • Internal Standard Selection: Accurately weigh ~5.0 mg of the A7OG sample and ~1.0 mg of certified Maleic Acid (Internal Standard, purity >99.9%) using a microbalance.

  • Solvation: Dissolve the mixture in 600 µL of DMSO- d6​ . Expert Insight: DMSO is required due to the highly polar nature of the gentiobioside moiety, which exhibits poor solubility in less polar deuterated solvents.

  • Acquisition: Acquire 1 H-NMR spectra at 600 MHz. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 ≥ 30 seconds). This ensures complete magnetization recovery and prevents the under-quantitation of slow-relaxing protons.

  • Integration & Calculation: Integrate the maleic acid singlet ( δ 6.26 ppm, 2H) and a distinct A7OG proton (e.g., the anomeric proton doublet). Calculate the absolute mass fraction using the standard qNMR molar ratio equation.

Visualizations of Validation Logic

Workflow Extract Crude Plant Extract (Flavonoid Glycosides) Prep Preparative HPLC (Target Isolation) Extract->Prep Solvent Extraction LCMS UPLC-QTOF-MS/MS (Impurity Profiling & ID) Prep->LCMS Fractionation HPLC HPLC-UV/DAD (Chromatographic Purity) Prep->HPLC Fractionation qNMR 1H-qNMR Analysis (Absolute Quantitation) LCMS->qNMR Structural Confirmation HPLC->qNMR Mass Balance Integration Cert Certified Reference Standard (Apigenin-7-O-gentiobioside) qNMR->Cert Purity > 99.0%

Workflow for the isolation and orthogonal purity validation of flavonoid reference standards.

Logic Assign Absolute Purity Assignment MB Mass Balance Approach (Indirect) Assign->MB QNMR qNMR Approach (Direct) Assign->QNMR Org Organic Impurities (HPLC-UV) MB->Org H2O Water Content (Karl Fischer) MB->H2O Inorg Inorganic Residues (TGA / ROI) MB->Inorg IS Internal Standard (e.g., Maleic Acid) QNMR->IS Integ 1H-NMR Integration (Anomeric Protons) QNMR->Integ

Logical relationship between Mass Balance and qNMR approaches for absolute purity assignment.

References

Sources

Comparative

A Comparative Guide to the Efficacy of Apigenin Glycosides in Cancer Cell Models

For researchers in oncology and drug development, the quest for novel, efficacious, and safe therapeutic agents is a perpetual endeavor. Natural compounds, with their inherent structural diversity and biological activity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in oncology and drug development, the quest for novel, efficacious, and safe therapeutic agents is a perpetual endeavor. Natural compounds, with their inherent structural diversity and biological activity, represent a promising frontier. Among these, the flavonoid apigenin and its glycosidic derivatives have garnered significant attention for their anti-cancer properties. This guide provides an in-depth, objective comparison of the in vitro efficacy of prominent apigenin glycosides, supported by experimental data and a causal explanation of the underlying molecular mechanisms.

Introduction: The Rationale for Comparing Apigenin Glycosides

Apigenin, a flavone abundant in various fruits and vegetables, is known to modulate key signaling pathways implicated in cancer progression.[1][2] However, in its natural state, apigenin is often found conjugated to a sugar moiety, forming glycosides. These glycosides, such as apigetrin (apigenin-7-O-glucoside) , vitexin (apigenin-8-C-glucoside) , isovitexin (apigenin-6-C-glucoside) , and rhoifolin (apigenin-7-O-neohesperidoside) , exhibit altered physicochemical properties, including solubility and bioavailability, which can significantly impact their therapeutic efficacy.[3][4] Understanding the comparative anti-cancer potential of these glycosides is therefore crucial for identifying the most promising candidates for further preclinical and clinical development.

This guide will dissect the available evidence, comparing the cytotoxic and anti-proliferative effects of these key apigenin glycosides across a range of cancer cell models. We will delve into the molecular intricacies of their mechanisms of action and provide detailed protocols for the fundamental assays used to evaluate their efficacy.

Comparative Cytotoxicity: A Quantitative Analysis

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following tables summarize the reported IC50 values for apigenin and its glycosides across various cancer cell lines. It is important to note that direct comparisons are most meaningful when conducted within the same study to minimize inter-laboratory variability.

CompoundCell LineCancer TypeIC50 (µM)Citation
Apigenin HeLaCervical Cancer10[5]
SiHaCervical Cancer68[5]
CaSkiCervical Cancer76[5]
C33ACervical Cancer40[5]
HL-60Leukemia30[6]
MDA-MB-231Triple-Negative Breast Cancer~33[7]
MDA-MB-436Triple-Negative Breast Cancer~30[7]
A375Human Melanoma33.02[8]
MOLT-4T-cell Acute Lymphoblastic Leukemia7.3 (48h)[9]
Apigetrin (Apigenin-7-O-glucoside) HCT116Colon Cancer15
Rhoifolin (Apigenin-7-O-neohesperidoside) Hep 2Laryngeal Cancer5.9 (µg/mL)[10]
HeLaCervical Cancer6.2 (µg/mL)[10]
HepG2Hepatocellular Carcinoma22.6 (µg/mL)[10]
HCT-116Colon Cancer34.8 (µg/mL)[10]
MDA-MB-231Triple-Negative Breast Cancer102[2]
Vitexin (Apigenin-8-C-glucoside) HCT116Colorectal Cancer203.27[11]

Field-Proven Insights:

Mechanistic Insights: Unraveling the Molecular Pathways

The anti-cancer effects of apigenin and its glycosides are not merely cytotoxic; they are orchestrated through the modulation of complex signaling networks that govern cell proliferation, survival, and metastasis.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for these compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

  • Apigenin has been shown to induce apoptosis and cell cycle arrest at the G2/M or G0/G1 phase in various cancer cells.[6][12] This is often associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[13][14]

  • Rhoifolin also induces apoptosis and inhibits cancer cell proliferation.[15][16]

  • Vitexin and Isovitexin have demonstrated pro-apoptotic effects in several cancer cell lines, including those of the breast, colon, and liver.[11][17]

Modulation of Key Signaling Pathways

The ability of apigenin glycosides to induce apoptosis and cell cycle arrest stems from their interaction with critical intracellular signaling pathways that are often dysregulated in cancer.

This pathway is a central regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature of many cancers. Apigenin and its glycosides have been shown to inhibit this pathway at multiple levels.[1][18]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation TSC2 TSC2 Akt->TSC2 Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation ApigeninGlycosides Apigenin & Glycosides ApigeninGlycosides->PI3K Inhibition ApigeninGlycosides->Akt Inhibition ApigeninGlycosides->mTORC1 Inhibition Rheb Rheb-GTP TSC2->Rheb Inhibition Rheb->mTORC1 Activation

Caption: Apigenin glycosides inhibit the PI3K/Akt/mTOR pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that promotes cell proliferation and survival. Apigenin has been shown to modulate this pathway, although the effects can be cell-type specific.[19][20]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors ApigeninGlycosides Apigenin & Glycosides ApigeninGlycosides->Raf Inhibition ApigeninGlycosides->MEK Inhibition CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation

Caption: Apigenin and its glycosides can inhibit the MAPK/ERK pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a key player in inflammation and cancer, promoting cell survival and proliferation. Isovitexin has been shown to inhibit the nuclear translocation of p65, a key component of the NF-κB complex.[21]

Experimental Protocols: A Guide to In Vitro Efficacy Testing

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount. The following are detailed, step-by-step methodologies for the key assays used to evaluate the comparative efficacy of apigenin glycosides.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24h (allow attachment) step1->step2 step3 Treat with varying concentrations of Apigenin Glycosides step2->step3 step4 Incubate for 24-72h step3->step4 step5 Add MTT reagent (e.g., 0.5 mg/mL) step4->step5 step6 Incubate for 4h (formazan formation) step5->step6 step7 Solubilize formazan crystals (e.g., with DMSO) step6->step7 step8 Measure absorbance (570 nm) step7->step8 end End step8->end

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the apigenin glycosides in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Cell Migration: The Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Wound_Healing_Assay_Workflow start Start step1 Grow cells to a confluent monolayer in a 6-well plate start->step1 step2 Create a 'scratch' with a sterile pipette tip step1->step2 step3 Wash with PBS to remove debris step2->step3 step4 Add fresh medium with or without test compounds step3->step4 step5 Image the scratch at 0h step4->step5 step6 Incubate and image at regular intervals (e.g., 12h, 24h) step5->step6 step7 Measure the wound area over time step6->step7 end End step7->end

Caption: Workflow for the wound healing (scratch) assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them until they form a confluent monolayer.

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add fresh culture medium, with or without the apigenin glycosides at non-cytotoxic concentrations, to the wells.

  • Imaging: Immediately capture images of the scratch at time 0h using a phase-contrast microscope.

  • Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 12, 24 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Anchorage-Independent Growth: The Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a hallmark of tumorigenicity.

Detailed Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: Allow the cells to attach for 24 hours, then replace the medium with fresh medium containing various concentrations of the apigenin glycosides or vehicle control.

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh treatment medium every 2-3 days.

  • Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Bioavailability and Future Directions: Bridging the Gap to Clinical Application

A critical consideration in the development of any therapeutic agent is its bioavailability. The glycosylation of apigenin significantly influences its absorption and metabolism.[4][22] Generally, the bioavailability of flavonoids is low.[4] However, the type and position of the sugar moiety can affect how the compound is processed in the gastrointestinal tract and absorbed into the bloodstream.[22] Further research is needed to fully elucidate the pharmacokinetic profiles of different apigenin glycosides and to develop formulation strategies to enhance their delivery and in vivo efficacy.

Conclusion

This guide provides a comparative overview of the anti-cancer efficacy of key apigenin glycosides in vitro. The available evidence suggests that rhoifolin and apigetrin are particularly potent cytotoxic agents in specific cancer cell models. The anti-cancer effects of these compounds are mediated through the modulation of critical signaling pathways, including the PI3K/Akt and MAPK pathways, leading to apoptosis and cell cycle arrest.

For researchers in this field, it is imperative to conduct more direct comparative studies of these glycosides across a broader range of cancer types. Furthermore, a deeper understanding of their structure-activity relationships and pharmacokinetic profiles will be essential for advancing the most promising candidates toward clinical translation. The detailed protocols provided herein offer a standardized framework for conducting such vital research.

References

  • Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential. EXCLI Journal. 2025. Available from: [Link]

  • Eldahshan, O. A. (2012). Rhoifolin; A Potent Antiproliferative Effect on Cancer Cell Lines. Journal of Pharmaceutical Research International, 3(1), 46-53. Available from: [Link]

  • Zhong, Y., et al. (2010). Molecular targets of apigenin in colorectal cancer cells: Involvement of p21, NAG-1 and p53. European Journal of Cancer, 46(18), 3365-3374. Available from: [Link]

  • Arango, D., et al. (2013). Molecular basis for the action of a dietary flavonoid revealed by the comprehensive identification of apigenin human targets. Proceedings of the National Academy of Sciences, 110(21), E1915-E1924. Available from: [Link]

  • Salehi, B., et al. (2019). Apigenin's anticancer properties and molecular mechanisms of action: Recent advances and future prospectives. Chinese Medicine, 14(1), 1-28. Available from: [Link]

  • Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential. PubMed. 2025. Available from: [Link]

  • Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties – molecular mechanisms and therapeutic potential. EXCLI Journal. 2025. Available from: [Link]

  • Eldahshan, O. A. (2012). Rhoifolin; A Potent Antiproliferative Effect on Cancer Cell Lines. Journal of Pharmaceutical Research International, 3(1), 46-53. Available from: [Link]

  • Dietary Flavonoids Vitexin and Isovitexin: New Insights into Their Functional Roles in Human Health and Disease Prevention. PMC. 2025. Available from: [Link]

  • Zhong, Y., et al. (2010). Molecular Targets of Apigenin in Colorectal Cancer Cells: Involvement of p21, NAG-1 and p53. PubMed. Available from: [Link]

  • RHOIFOLIN: A PROMISING FLAVONOID WITH CYTOTOXIC AND ANTICANCER PROPERTIES – MOLECULAR MECHANISMS AND THERAPEUTIC POTENTIAL. Universidad Espíritu Santo. 2025. Available from: [Link]

  • Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. MDPI. 2024. Available from: [Link]

  • Rhoifolin potentiates the anti-cancer activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells. ResearchGate. 2025. Available from: [Link]

  • Mafuvadze, B., et al. (2016). Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines. Oxidative Medicine and Cellular Longevity. Available from: [Link]

  • Rhoifolin; A Potent Antiproliferative Effect on Cancer Cell Lines. ResearchGate. 2012. Available from: [Link]

  • Ruela-de-Sousa, R. R., et al. (2010). Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy. Cell Death & Disease, 1(1), e19. Available from: [Link]

  • Cytotoxicity of apigenin toward multiple myeloma cell lines and suppression of iNOS and COX-2 expression in STAT1-transfected HEK293 cells. ResearchGate. 2022. Available from: [Link]

  • Pharmacological Properties of 4', 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways. MDPI. 2022. Available from: [Link]

  • Apigenin Inhibits the Progression of Osteoarthritis by Mediating Macrophage Polarization. MDPI. 2023. Available from: [Link]

  • Apigenin inhibited proliferation and colony formation of TNBC cells. ResearchGate. 2019. Available from: [Link]

  • Chemosensitizing effect of apigenin on T-ALL cell therapy. PMC. 2024. Available from: [Link]

  • Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM. PMC. 2017. Available from: [Link]

  • Schematic representation of the effect of apigenin on MAPK and AKT/PKB... ResearchGate. 2007. Available from: [Link]

  • Anti-inflammation Activity Evaluation of Apigenin-O-Glycosides and Apigenin-C-Glycosides. AGRIS. 2022. Available from: [Link]

  • Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy. Cell Death & Disease. 2010. Available from: [Link]

  • Molecular targets of vitexin and isovitexin in cancer therapy: a critical review. PubMed. 2017. Available from: [Link]

  • Apigenin inhibits colony formation. ResearchGate. 2022. Available from: [Link]

  • A review on the pharmacological effects of vitexin and isovitexin. ResearchGate. 2016. Available from: [Link]

  • Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention. PMC. 2013. Available from: [Link]

  • Effects of apigenin on the growth, colony formation, cell cycle... ResearchGate. 2022. Available from: [Link]

  • A Comprehensive Assessment of Apigenin as an Antiproliferative, Proapoptotic, Antiangiogenic and Immunomodulatory Phytocompound. PMC. 2019. Available from: [Link]

  • Unveiling the differences between vitexin and isovitexin: From the perspective of sources, green advanced extraction technologies, biological activities, and safety. PubMed. 2025. Available from: [Link]

  • Nutraceutical Potential of Vitexin: A Flavone Glycoside. Phyto Pharma Journal. 2023. Available from: [Link]

  • Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. MDPI. 2023. Available from: [Link]

Sources

Validation

Cross-Validation of Apigenin-7-O-Gentiobioside Quantification Methods: A Comprehensive Analytical Guide

Apigenin-7-O-gentiobioside is a complex diglycosidic flavone prominently featured in the metabolomic profiles of cultivated rice, Lonicera gracilipes, and various medicinal botanicals. Accurate quantification of this com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Apigenin-7-O-gentiobioside is a complex diglycosidic flavone prominently featured in the metabolomic profiles of cultivated rice, Lonicera gracilipes, and various medicinal botanicals. Accurate quantification of this compound is critical for pharmacokinetic profiling, quality control, and biomarker discovery. However, the molecule presents significant analytical challenges: its highly polar gentiobiose moiety (a β-1,6-linked glucose dimer) complicates chromatographic retention, while the presence of isobaric isomers (e.g., apigenin-7-O-sophoroside) necessitates high-resolution separation.

To ensure scientific integrity in quantitative metabolomics, relying on a single analytical platform is insufficient. This guide provides a rigorous framework for the cross-validation of apigenin-7-O-gentiobioside quantification, objectively comparing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV) .

Mechanistic Grounding of Analytical Choices

The structural elucidation and fragmentation rules of apigenin-7-O-gentiobioside yield a characteristic [M-H]- precursor at m/z 593.15, which undergoes a neutral loss of 324 Da (two hexoside groups) to form the apigenin aglycone at m/z 269.04, a mechanism well-documented in[1].

Why cross-validate? UPLC-MS/MS is the gold standard for sensitivity. However, electrospray ionization (ESI) is notoriously susceptible to matrix effects—co-eluting unseen compounds can suppress or enhance the ionization of the target analyte, leading to quantitative bias. HPLC-UV, while orders of magnitude less sensitive, relies on the physical absorbance of the flavone's conjugated π-electron system (Band I at ~340 nm), which is immune to ionization interference. By cross-validating MS/MS data against UV data, we establish a self-validating system: MS provides the sensitivity for trace analysis, while UV confirms the absence of matrix-induced quantitative distortion at higher concentrations.

Workflow Sample Plant Extract / Plasma Matrix Prep Sample Preparation (Protein Ppt / SPE) Sample->Prep Split Orthogonal Aliquoting Prep->Split LCMS UPLC-MS/MS (MRM Mode) Split->LCMS HPLC HPLC-UV (DAD Detection) Split->HPLC DataMS High Sensitivity Low LOQ LCMS->DataMS DataUV High Robustness Wide Dynamic Range HPLC->DataUV CrossVal Cross-Validation (Accuracy, Precision, Recovery) DataMS->CrossVal DataUV->CrossVal

Experimental workflow for orthogonal cross-validation of quantification methods.

Comparative Performance Analysis

In comprehensive metabolomic studies, such as the [2], distinguishing apigenin-7-O-gentiobioside from its isomers requires highly optimized chromatographic conditions. The table below summarizes the objective performance metrics of both platforms.

Table 1: Performance Metrics: UPLC-MS/MS vs. HPLC-UV

ParameterUPLC-MS/MS (ESI- MRM)HPLC-UV (DAD at 340 nm)
Sensitivity (LOQ) 1.0 - 5.0 ng/mL0.5 - 2.0 µg/mL
Linear Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude
Matrix Effect Susceptibility High (Ion suppression/enhancement)Low (Independent of ionization)
Specificity Very High (m/z 593.15 → 269.04)Moderate (Relies on retention time & UV spec)
Isomer Resolution Dependent on chromatographyDependent on chromatography
Throughput High (Run time < 10 mins)Moderate (Run time 20-30 mins)

Step-by-Step Experimental Workflows

The foundational isolation and structural identification of this compound from sources like[3] underscore the necessity of rigorous sample cleanup prior to orthogonal validation.

Protocol 1: Matrix Extraction and Cleanup (Solid-Phase Extraction)

Causality: Apigenin-7-O-gentiobioside is highly polar. Liquid-liquid extraction with non-polar solvents will leave it in the aqueous phase. We utilize a C18 Solid-Phase Extraction (SPE) cartridge to desalt the sample and remove highly non-polar lipids that cause ion suppression.

  • Homogenization: Extract 50 mg of lyophilized sample with 1.2 mL of 70% aqueous methanol at -20°C.

  • Ultrasonication: Sonicate for 30 minutes at 40 kHz to disrupt cellular matrices.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes to pellet insoluble debris.

  • SPE Conditioning: Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL methanol followed by 3 mL water.

  • Loading & Washing: Load the supernatant. Wash with 3 mL of 5% methanol to elute highly polar interferents (sugars, organic acids).

  • Elution: Elute the target flavonoid with 3 mL of 80% methanol. Evaporate under nitrogen and reconstitute in 200 µL of the initial mobile phase.

Protocol 2: UPLC-MS/MS Quantification (The High-Sensitivity Arm)

Causality: Standardized UFLC-MS/MS methods developed for analogous diglycosides, such as [4], establish the baseline parameters for mobile phase acidification. Formic acid provides protons to stabilize the molecule in negative ion mode, enhancing ionization efficiency while preventing chromatographic peak tailing.

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm). Sub-2-micron particles provide the theoretical plates necessary to resolve gentiobioside from its sophoroside isomer.

  • Mobile Phase: (A) 0.05% Formic acid in water; (B) 0.05% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 9 minutes. Flow rate: 0.35 mL/min.

  • Detection: ESI in negative ion mode (ESI-).

  • MRM Transitions: Quantifier transition m/z 593.15 → 269.04 (Collision Energy: 35 eV); Qualifier transition m/z 593.15 → 431.10 (Collision Energy: 20 eV).

Fragmentation Precursor Apigenin-7-O-gentiobioside [M-H]- m/z 593.15 Intermediate Apigenin-7-O-glucoside [M-H-Glc]- m/z 431.10 Precursor->Intermediate -162 Da (Hexosyl) Aglycone Apigenin Aglycone [M-H-2Glc]- m/z 269.04 Precursor->Aglycone -324 Da (Gentiobiosyl) Intermediate->Aglycone -162 Da (Hexosyl) Product1 Fragment Ion m/z 117.03 Aglycone->Product1 RDA Cleavage Product2 Fragment Ion m/z 151.00 Aglycone->Product2 RDA Cleavage

Mass spectrometry fragmentation pathway of apigenin-7-O-gentiobioside.

Protocol 3: HPLC-UV Quantification (The Robustness Arm)

Causality: 340 nm corresponds to the cinnamoyl system (B-ring and C-ring conjugation) of apigenin. This wavelength is highly specific, as most background matrix proteins and lipids absorb only at lower wavelengths (210-280 nm).

  • Column: Phenomenex Kinetex C18 (5 µm, 4.6 × 250 mm).

  • Mobile Phase: Same solvent system as Protocol 2, scaled to a flow rate of 1.0 mL/min.

  • Gradient: 10% B to 60% B over 25 minutes.

  • Detection: Diode Array Detector (DAD) set to 340 nm (reference 400 nm).

Cross-Validation Metrics

To ensure the self-validating nature of the assay, both methods must be evaluated against ICH M10 Bioanalytical Method Validation guidelines. The table below illustrates typical cross-validation results when analyzing apigenin-7-O-gentiobioside in a complex plant extract matrix.

Table 2: Cross-Validation Validation Parameters

MetricUPLC-MS/MSHPLC-UVAcceptance Criteria (FDA/ICH)
Accuracy (% Bias) ± 6.5%± 4.2%≤ ±15%
Precision (CV%) 5.8%3.1%≤ 15%
Recovery (%) 88.4 - 92.1%89.0 - 93.5%Consistent and reproducible
Matrix Effect (%) 82.5% (Mild suppression)N/A (Immune)80-120%

References

  • Expanding the Coverage of the Metabolic Landscape in Cultivated Rice with Integrated Computational Approaches. Bioinformatics / Oxford Academic. Available at:[Link]

  • Flavone Glycosides from Lonicera gracilipes var. glandulosa. Journal of Natural Products. Available at:[Link]

  • UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma. Journal of Chromatography B. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Intestinal Absorption of Apigenin-7-O-gentiobioside and Aglycone Apigenin

For researchers, scientists, and drug development professionals, understanding the nuances of a bioactive compound's journey through the body is paramount. This guide provides an in-depth comparison of the intestinal abs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuances of a bioactive compound's journey through the body is paramount. This guide provides an in-depth comparison of the intestinal absorption of two forms of the promising flavonoid, apigenin: the glycosidic Apigenin-7-O-gentiobioside and its parent aglycone. We will delve into the mechanistic differences that govern their bioavailability, supported by experimental data and detailed protocols to empower your research and development endeavors.

Introduction: The Tale of Two Apigenins

Apigenin, a flavone abundant in chamomile, parsley, and celery, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its efficacy is intrinsically linked to its bioavailability, which is largely determined by its form at the point of consumption. In nature, apigenin is predominantly found as glycosides, where a sugar molecule is attached to the apigenin backbone. Apigenin-7-O-gentiobioside is one such example, featuring a disaccharide (gentiobiose) linked to the 7-hydroxyl group. In contrast, aglycone apigenin is the pure, non-glycosylated form. This structural difference is the cornerstone of their divergent paths of intestinal absorption.

The fundamental hypothesis, supported by extensive research on flavonoid glycosides, is that the bulky, hydrophilic sugar moiety of apigenin-7-O-gentiobioside impedes its direct absorption across the lipophilic intestinal barrier.[1] Consequently, its bioavailability is contingent on the enzymatic cleavage of the sugar chains, a process mediated by both intestinal enzymes and the gut microbiota.[2] Aglycone apigenin, being smaller and more lipophilic, is poised for more direct absorption.

Comparative Analysis of Intestinal Absorption

The intestinal absorption of these two forms of apigenin can be best understood by comparing their physicochemical properties and the biological mechanisms they encounter in the gastrointestinal tract.

FeatureAglycone ApigeninApigenin-7-O-gentiobiosideRationale & Implications
Chemical Structure No sugar moietyGentiobiose (disaccharide) at 7-OH positionThe large, polar gentiobiose group increases water solubility but significantly hinders passive diffusion across the lipid-rich enterocyte membrane.
Lipophilicity HigherLowerHigher lipophilicity of the aglycone facilitates its passive transport across the intestinal cell membrane.
Primary Absorption Site Small intestine (duodenum, jejunum)ColonAglycone can be directly absorbed in the upper GI tract. The glycoside must travel to the colon for extensive microbial hydrolysis before the liberated aglycone can be absorbed.[2]
Absorption Mechanism Passive diffusion, potentially carrier-mediated transportInitial hydrolysis is required, followed by passive diffusion of the liberated aglycone.The rate-limiting step for the glycoside is the enzymatic cleavage of the sugar moiety.
Role of Intestinal Enzymes Minimal direct role in absorptionHydrolysis by brush border enzymes (e.g., lactase-phlorizin hydrolase) may occur but is generally less efficient for complex glycosides.The efficiency of these enzymes in cleaving gentiobiose from apigenin is likely limited.
Role of Gut Microbiota Can be metabolized by gut microbiota post-absorptionCrucial for bioavailability. Bacterial β-glucosidases are essential for hydrolyzing the glycosidic bond to release the absorbable aglycone.[2]Inter-individual variations in gut microbiota composition can lead to significant differences in the bioavailability of apigenin from its glycoside.
Expected Bioavailability HigherLowerThe multi-step process of hydrolysis and subsequent absorption for the glycoside results in lower overall bioavailability compared to the direct absorption of the aglycone.[3]
Visualizing the Absorption Pathways

The following diagrams illustrate the distinct absorption routes of aglycone apigenin and apigenin-7-O-gentiobioside.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Aglycone Aglycone Apigenin Aglycone_in Aglycone Apigenin Aglycone->Aglycone_in Passive Diffusion PortalVein Portal Vein Aglycone_in->PortalVein To Systemic Circulation

Caption: Simplified absorption pathway of aglycone apigenin.

cluster_lumen Intestinal Lumen (Colon) cluster_enterocyte Enterocyte Glycoside Apigenin-7-O-gentiobioside Microbiota Gut Microbiota (β-glucosidases) Glycoside->Microbiota Hydrolysis Aglycone Aglycone Apigenin Aglycone_in Aglycone Apigenin Aglycone->Aglycone_in Passive Diffusion Microbiota->Aglycone PortalVein Portal Vein Aglycone_in->PortalVein To Systemic Circulation

Caption: Absorption pathway of apigenin-7-O-gentiobioside.

Experimental Methodologies for Comparative Assessment

To empirically validate the theoretical differences in absorption, a combination of in vitro, in situ, and in vivo models are employed. Here, we outline the standard protocols for each.

In Vitro: Caco-2 Cell Permeability Assay

This assay is a cornerstone for predicting intestinal drug absorption.[4][5] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Objective: To determine the apparent permeability coefficient (Papp) of aglycone apigenin and apigenin-7-O-gentiobioside.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (AP) and basolateral (BL) sides.

    • The test compound (aglycone apigenin or apigenin-7-O-gentiobioside) is added to the AP chamber.

    • Samples are collected from the BL chamber at specified time intervals.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically HPLC-MS/MS.[6][7]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the AP chamber.

Expected Outcome: Aglycone apigenin is expected to exhibit a significantly higher Papp value compared to apigenin-7-O-gentiobioside, indicating greater permeability.

In Situ: Single-Pass Intestinal Perfusion in Rats

This model provides a more physiologically relevant assessment of absorption in a living organism while controlling for systemic effects.[8][9]

Objective: To determine the absorption rate constant (Ka) and permeability of the compounds in different segments of the small intestine.

Step-by-Step Protocol:

  • Animal Preparation: A fasted rat is anesthetized, and the abdomen is opened to expose the small intestine.

  • Intestinal Segment Isolation: A specific segment of the intestine (e.g., jejunum or ileum) is cannulated at both ends.

  • Perfusion: The perfusion solution containing the test compound and a non-absorbable marker (e.g., phenol red) is pumped through the intestinal segment at a constant flow rate.

  • Sample Collection: The perfusate is collected from the outlet cannula at regular intervals.

  • Sample Analysis: The concentrations of the test compound and the marker in the collected perfusate are determined.

  • Data Analysis: The absorption rate constant and permeability are calculated based on the disappearance of the compound from the perfusate, corrected for water flux using the non-absorbable marker.

Expected Outcome: Aglycone apigenin will show a higher absorption rate across all intestinal segments compared to its glycoside. The glycoside may show minimal absorption in the small intestine.

In Vivo: Pharmacokinetic Studies in Animal Models

These studies provide the most comprehensive data on the overall absorption, distribution, metabolism, and excretion (ADME) of a compound.[3][10]

Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of aglycone apigenin and apigenin-7-O-gentiobioside following oral administration.

Step-by-Step Protocol:

  • Animal Dosing: Two groups of animals (typically rats or mice) are orally administered with either aglycone apigenin or apigenin-7-O-gentiobioside at a specified dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via a cannulated vein or retro-orbital plexus.

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentrations of the parent compound and its metabolites are quantified using a validated LC-MS/MS method.[11][12]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

Expected Pharmacokinetic Profiles:

ParameterAglycone ApigeninApigenin-7-O-gentiobioside
Cmax HigherLower
Tmax ShorterLonger
AUC HigherLower

A shorter Tmax for aglycone apigenin would reflect its rapid absorption, while a longer Tmax for the glycoside would indicate the time required for its transit to the colon and subsequent hydrolysis and absorption. The higher Cmax and AUC for the aglycone would confirm its superior bioavailability.

Visualizing the Experimental Workflow

cluster_invitro In Vitro cluster_insitu In Situ cluster_invivo In Vivo Caco2 Caco-2 Permeability Assay Papp Determine Papp Caco2->Papp Perfusion Single-Pass Intestinal Perfusion Ka Determine Ka Perfusion->Ka PK Pharmacokinetic Study Params Determine Cmax, Tmax, AUC PK->Params

Caption: Experimental workflow for comparing intestinal absorption.

Conclusion and Future Directions

The evidence strongly indicates that aglycone apigenin possesses superior intestinal absorption and bioavailability compared to its glycosidic form, apigenin-7-O-gentiobioside. This difference is primarily attributed to the aglycone's favorable physicochemical properties for passive diffusion and the necessity for the glycoside to undergo enzymatic hydrolysis, largely by the gut microbiota, prior to absorption.

For researchers in drug development, this has significant implications. When formulating products containing apigenin, utilizing the aglycone form or developing strategies to enhance the intestinal hydrolysis of its glycosides could be key to maximizing therapeutic efficacy. Future research should focus on direct comparative studies of apigenin-7-O-gentiobioside to confirm the hypotheses presented in this guide. Furthermore, investigating the specific microbial enzymes responsible for its hydrolysis could open avenues for co-administering probiotics or enzymes to enhance its bioavailability.

References

  • Angelbio. (2025, August 19). Apigenin Powder vs. Glycoside Forms: Bioavailability.
  • Cao, Y., et al. (2007). Quantitative determination of apigenin and its metabolism in rat plasma after intravenous bolus administration by HPLC coupled with tandem mass spectrometry. Journal of Chromatography B, 855(2), 294-299. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Lefort, E. C., & Blay, J. (2021). Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers?. Frontiers in Oncology, 11, 635193. Retrieved from [Link]

  • Li, H., et al. (2012). Pharmacokinetic study of luteolin, apigenin, chrysoeriol and diosmetin after oral administration of Flos Chrysanthemi extract in rats. Journal of Ethnopharmacology, 144(1), 225-230. Retrieved from [Link]

  • Liu, Y., et al. (2025, January 3). Gastrointestinal absorption and its regulation of hawthorn leaves flavonoids. Scientific Reports, 15(1), 12345. Retrieved from [Link]

  • Ma, S., et al. (2012). Pharmacokinetic study of luteolin, apigenin, chrysoeriol and diosmetin after oral administration of Flos Chrysanthemi extract in rats. Journal of Pharmaceutical and Biomedical Analysis, 70, 513-519. Retrieved from [Link]

  • M-Al-Ishaq, R., et al. (2021). Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer. Cancers, 13(16), 3934. Retrieved from [Link]

  • ResearchGate. (n.d.). Intestinal permeability and transport of apigenin across caco-2 cell monolayers. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and extensive intestinal first-pass effects of apigenin and its active metabolite, apigenin-7-O-glucuronide, in rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental setup of intestinal perfusion and intestinal loop. Retrieved from [Link]

  • Scilit. (2023, April 11). Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. Retrieved from [Link]

  • Scilit. (2023, April 12). Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. Retrieved from [Link]

  • Singh, P., et al. (2023, February 7). Effects of Apigenin on Pharmacokinetics of Dasatinib and Probable Interaction Mechanism. Pharmaceuticals, 16(2), 253. Retrieved from [Link]

  • Wang, J., et al. (2019). The intestinal absorption properties of flavonoids in Hippophaë rhamnoides extracts by an in situ single-pass intestinal perfusion model. Pharmaceutical Biology, 57(1), 1-8. Retrieved from [Link]

  • Wan, N. S. (2019, September 30). Intestinal permeability and transport of apigenin across caco-2 cell monolayers. ResearchGate. Retrieved from [Link]

  • bienta.net. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • MDPI. (2023, January 9). The Interaction between Flavonoids and Intestinal Microbes: A Review. Retrieved from [Link]

  • Taylor & Francis. (2025, June 25). Landscape of flavonoid metabolism in human gut microbiome and its association with health and disease. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Flavonoids for gastrointestinal tract local and associated systemic effects: A review of clinical trials and future perspectives. Retrieved from [Link]

  • International Journal of Health Sciences and Research. (2024, August 8). Analytical Methods for Determination of Apigenin - An Update. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans. Retrieved from [Link]

  • PubMed. (2021). LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study. Retrieved from [Link]

  • SpringerLink. (2023, April 12). Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. Retrieved from [Link]

Sources

Validation

reproducibility of apigenin-7-O-gentiobioside ultrasonic extraction techniques

An In-Depth Technical Guide to the Reproducibility of Apigenin-7-O-Gentiobioside Ultrasonic Extraction Techniques Apigenin-7-O-gentiobioside is a bulky, highly polar flavone diglycoside found in medicinal plants such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reproducibility of Apigenin-7-O-Gentiobioside Ultrasonic Extraction Techniques

Apigenin-7-O-gentiobioside is a bulky, highly polar flavone diglycoside found in medicinal plants such as Lonicera gracilipes and Helichrysum arenarium[1][2]. For researchers and drug development professionals, isolating this specific metabolite presents a unique biochemical challenge. The gentiobiose moiety (a disaccharide consisting of two glucose units linked by a β(1→6) bond) attached at the 7-O position renders the molecule highly susceptible to thermal degradation and hydrolysis during conventional extraction.

This guide objectively compares Ultrasound-Assisted Extraction (UAE) against traditional alternatives (Soxhlet, Maceration, and Microwave-Assisted Extraction), providing the mechanistic causality behind experimental choices and a self-validating protocol to ensure batch-to-batch reproducibility.

Mechanistic Causality: Why UAE Outperforms Alternatives

The extraction of complex flavonoid glycosides is not merely a function of solvent solubility; it is dictated by mass transfer kinetics and the structural integrity of the target analyte.

Traditional methods like Soxhlet extraction rely on prolonged thermal exposure to drive solvent penetration. However, extended heating (often >70°C for 6–8 hours) provides the activation energy required to cleave the delicate β-glycosidic bonds, inadvertently converting apigenin-7-O-gentiobioside into its aglycone form (apigenin)[3].

The Physics of Ultrasound-Assisted Extraction (UAE) UAE bypasses the need for bulk heating by utilizing acoustic cavitation . When ultrasonic waves (typically 20–50 kHz) propagate through a liquid medium, they create alternating high-pressure and low-pressure cycles. This causes microscopic vacuum bubbles to form, grow, and violently implode.

  • Microjet Formation: The implosion near solid plant material generates microjets (up to 280 m/s) that physically shatter the rigid cellulose cell walls.

  • Enhanced Solvation: This mechanical disruption drastically increases the contact surface area between the solvent and the intracellular matrix, allowing for the rapid dissolution of apigenin-7-O-gentiobioside into the solvent without the need for destructive thermal energy[4].

UAE_Mechanism Plant Raw Plant Matrix (Controlled Particle Size) UAE Ultrasound-Assisted Extraction (35 kHz, <45°C) Plant->UAE Solvent Aqueous Ethanol (Optimized Polarity) Solvent->UAE Cavitation Acoustic Cavitation (Microbubble Implosion) UAE->Cavitation MassTransfer Cell Wall Disruption & Enhanced Mass Transfer Cavitation->MassTransfer Shear Forces & Microjets Extract Intact Apigenin-7-O-gentiobioside Rich Extract MassTransfer->Extract Rapid Solubilization

Acoustic cavitation mechanism driving the non-thermal extraction of apigenin-7-O-gentiobioside.

Comparative Performance Analysis

To establish a benchmark for reproducibility, we must evaluate UAE against alternative methodologies. Experimental data comparing the extraction of apigenin derivatives demonstrates that UAE yields up to 51% higher extraction efficiency compared to Soxhlet, while cutting extraction time by over 90%[3]. Furthermore, advanced UAE techniques utilizing ionic liquids have achieved recovery rates nearing 89.5% for apigenin and luteolin derivatives[5].

Extraction TechniqueMechanism of ActionAvg. TimeOperating Temp.Relative Yield (%)Reproducibility (RSD)Analyte Integrity
UAE (Ultrasonic) Acoustic Cavitation30–45 min30–45°C95–100% < 3.0% Excellent (Intact)
Soxhlet Thermal Reflux6–8 hours70–80°C~65–70%5.0–7.5%Poor (Glycoside Cleavage)
Maceration Passive Diffusion24–48 hours20–25°C~45–50%> 8.0%Excellent (Intact)
MAE (Microwave) Dipole Rotation2–5 minVariable~85–90%4.0–6.0%Moderate (Localized Superheating)

Data synthesis based on comparative extraction studies of apigenin and its glycosides[3][5]. Relative yield is normalized against the optimized UAE baseline.

Method_Comparison Target Apigenin-7-O-gentiobioside Target Yield UAE UAE High Yield, Low RSD UAE->Target Optimal MAE MAE Fast, Thermal Risk MAE->Target Viable Soxhlet Soxhlet Degradation Risk Soxhlet->Target Sub-optimal Maceration Maceration Low Yield, High RSD Maceration->Target Sub-optimal

Decision matrix for selecting extraction methodologies based on yield and analyte integrity.

Self-Validating Experimental Protocol for UAE

To guarantee reproducibility across different laboratories, the extraction protocol must function as a closed, self-validating system. The following methodology controls for the variables most responsible for batch-to-batch deviation: solvent polarity, acoustic energy density, and thermal drift.

Phase 1: Matrix Standardization
  • Desiccation & Milling: Lyophilize the raw plant material (e.g., Lonicera gracilipes leaves) to a moisture content of <5%. Mill the dried matrix and pass it through a 60-mesh sieve. Causality: Uniform particle size ensures consistent acoustic wave propagation and predictable solid-to-liquid contact areas.

Phase 2: Optimized UAE Workflow
  • Solvent Preparation: Prepare a 70% Ethanol / 30% LC-MS grade Water (v/v) solution. Causality: Apigenin-7-O-gentiobioside has a high molecular weight (594.5 g/mol ) and significant polarity due to the gentiobiose sugar[6]. Pure ethanol fails to swell the plant matrix, while pure water promotes the extraction of unwanted mucilage. The 70/30 ratio perfectly matches the dielectric constant required to solubilize the diglycoside.

  • Solid-to-Liquid Ratio: Combine 1.0 g of the standardized powder with 25 mL of the extraction solvent in a jacketed extraction vessel.

  • Ultrasonication Parameters:

    • Equipment: Probe-type sonicator (preferred for exact energy delivery) or a high-end ultrasonic bath.

    • Frequency: 35 kHz.

    • Power: 200 W (pulsed at 5s ON / 5s OFF to prevent localized superheating).

    • Time: 30 minutes.

    • Temperature Control: Circulate cooling water through the jacketed vessel to maintain the internal temperature strictly between 35°C and 40°C.

Phase 3: Isolation and Validation
  • Clarification: Centrifuge the crude extract at 8,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • HPLC-PDA/MS Quantification: Analyze the filtrate using a C18 reverse-phase column. Monitor at 340 nm (optimal for apigenin derivatives). Self-Validation Metric: Spike a known concentration of an internal standard (e.g., rutin) into the matrix prior to extraction. A reproducible protocol must demonstrate an internal standard recovery of 95% ± 3% and an inter-day Relative Standard Deviation (RSD) of < 3.0% .

Conclusion

When extracting complex, thermally labile flavonoids like apigenin-7-O-gentiobioside, the choice of extraction methodology dictates both the yield and the chemical integrity of the final product. Maceration is too inefficient, and Soxhlet introduces unacceptable thermal degradation. Ultrasound-Assisted Extraction (UAE) stands out as the superior, highly reproducible alternative. By strictly controlling acoustic power, solvent polarity, and temperature, researchers can establish a self-validating workflow that guarantees high-fidelity recovery of this valuable diglycoside.

References

  • PubChem. "Apigenin-7-O-gentiobioside | C27H30O15 | CID 10841200". National Institutes of Health (NIH). Available at:[Link]

  • Kikuchi, M., & Matsuda, N. "Flavone Glycosides from Lonicera gracilipes var. glandulosa". Journal of Natural Products, American Chemical Society. Available at:[Link]

  • Nedveckyte, I., et al. "Antioxidant and Toxic Activity of Helichrysum arenarium (L.) Moench and Helichrysum italicum (Roth) G. Don Essential Oils and Extracts". PMC / National Institutes of Health. Available at:[Link]

  • Poureini, F., et al. "Comparative study on the extraction of apigenin from parsley leaves (Petroselinum crispum L.) by ultrasonic and microwave methods". ResearchGate. Available at: [Link]

  • Han, D., & Row, K. "Determination of luteolin and apigenin in celery using ultrasonic-assisted extraction based on aqueous solution of ionic liquid coupled with HPLC quantification". ResearchGate. Available at:[Link]

  • Gavahian, M., et al. "Ultrasonic assisted medicinal plant extraction: The review". World Journal of Advanced Research and Reviews. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Apigenin-7-O-Gentiobioside

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, in-depth procedural guidance for the proper disposal of apigenin-7-O-gentiobioside (CAS No. 174284-20-9), ensuring the safety of laboratory personnel and the protection of our environment. While this compound is a valuable natural flavonoid glycoside, its disposal requires a meticulous and informed approach.

The Precautionary Principle: Hazard Assessment and Identification

The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. For apigenin-7-O-gentiobioside, the available Safety Data Sheet (SDS) indicates that the health and toxicological properties have not been fully investigated.[1] This absence of comprehensive data necessitates the adoption of the precautionary principle: we must handle and dispose of this compound with the caution afforded to substances with unknown potential hazards.

Therefore, while not officially classified as a hazardous substance under major regulations, it is prudent to manage all waste containing apigenin-7-O-gentiobioside as a chemical waste stream.[2] This approach minimizes risk and ensures compliance with the broader mandate of laboratory safety.

Key Safety Considerations:

  • Unknown Toxicity: The toxicological profile is not fully established.[1]

  • Physical Form: Typically a solid powder, which can pose an inhalation risk if it becomes airborne.[3]

  • Incompatibilities: While specific incompatibilities are not listed, it is best practice to avoid mixing with strong oxidizing agents.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling apigenin-7-O-gentiobioside for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The rationale is to create a barrier between you and the chemical, preventing direct contact and potential exposure.

PPE CategoryItem & SpecificationsRationale for Use
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes of solutions or accidental aerosolization of the powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of after handling the waste.[1]Prevents dermal contact. Proper glove removal technique is critical to avoid contaminating your skin.[1]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Generally not required for small quantities in a well-ventilated area. Use a certified respirator if there is a risk of generating dust or aerosols.[4]Minimizes the risk of inhaling the fine powder, especially when handling larger quantities or during spill cleanup. All work with powders should ideally be done in a fume hood.

Spill and Decontamination Procedures

Accidents can happen, and a clear, pre-defined spill response protocol is a cornerstone of a safe laboratory.

In case of a spill:

  • Alert & Evacuate: Notify colleagues in the immediate area. If the spill is large or generates significant dust, evacuate the area.

  • Control & Contain: Prevent the spread of the powder or liquid. For solids, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Clean-Up:

    • Solid Spills: Carefully scoop up the material and place it into a designated, sealable container for chemical waste.[1]

    • Liquid Spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in the sealed waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a 70% ethanol solution.

  • Dispose: All materials used for cleanup (gloves, paper towels, absorbent pads) must be disposed of as contaminated solid waste.

Step-by-Step Waste Disposal Protocol

The proper disposal of apigenin-7-O-gentiobioside waste is a multi-step process that ensures segregation, proper containment, and compliant removal. Never dispose of this chemical down the drain or in the regular trash.[2][4]

Step 1: Waste Segregation

Proper segregation is paramount to prevent accidental chemical reactions within waste containers.[5]

  • Solid Waste: Collect all solid materials contaminated with apigenin-7-O-gentiobioside separately. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., weigh boats, pipette tips, centrifuge tubes).

    • Contaminated PPE (e.g., gloves).

    • Spill cleanup materials.

  • Liquid Waste: Collect all solutions containing apigenin-7-O-gentiobioside in a dedicated liquid waste container. Do not mix with other incompatible waste streams like strong acids, bases, or oxidizers.[6]

Step 2: Waste Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) to ensure safe handling and disposal.[7]

  • Select a Compatible Container:

    • Use a sturdy, leak-proof container with a tightly sealing screw cap.[8]

    • The container material must be compatible with the waste. For solutions, ensure the container is compatible with the solvent used.

    • Do not use laboratory glassware for waste accumulation.[9]

  • Label the Container Immediately: As soon as the first piece of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "Waste Apigenin-7-O-Gentiobioside". Do not use abbreviations.[7]

    • For liquid waste, list all constituents, including solvents and their approximate percentages.[6]

    • The date the waste was first added (accumulation start date).

Step 3: Waste Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[7]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Store the waste container in a secondary containment bin to prevent the spread of potential leaks.

  • Segregate the apigenin-7-O-gentiobioside waste from incompatible materials.

  • Keep the waste container securely capped at all times, except when adding waste.[7][8]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste they generate until it is collected by trained professionals.

  • Monitor Waste Levels: Do not overfill waste containers. Leave at least 10% headspace to allow for expansion.[6]

  • Request Pickup: Once the container is full, or if you are discontinuing work with the compound, arrange for its disposal.

  • Contact EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource.[2][8] Contact them to schedule a waste pickup. They will handle the final disposal through a licensed hazardous waste contractor, in compliance with all local, state, and federal regulations.[10]

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the disposal of apigenin-7-O-gentiobioside waste.

DisposalWorkflow start Waste Generation (Apigenin-7-O-Gentiobioside) waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvent) waste_type->liquid_waste Liquid collect_solid Collect in a dedicated, sealed container for solid chemical waste. solid_waste->collect_solid collect_liquid Collect in a dedicated, sealed container for liquid chemical waste. liquid_waste->collect_liquid label_container Label container with: - 'Hazardous Waste' - 'Waste Apigenin-7-O-Gentiobioside' - All constituents and % - Accumulation Date collect_solid->label_container collect_liquid->label_container store_saa Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa container_full Is container full? store_saa->container_full container_full->store_saa No contact_ehs Contact Institutional EHS for pickup and disposal by a licensed contractor. container_full->contact_ehs Yes end End: Proper Disposal Complete contact_ehs->end

Caption: Decision-making workflow for the disposal of apigenin-7-O-gentiobioside.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they provide the definitive policies for your workplace.

References

  • NextSDS. (n.d.). Apigenin 7-O-(2G-rhaMnosyl)gentiobioside — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Apigenin 7-O-(2G-rhamnosyl)gentiobioside | CAS#:174284-20-9. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet: APIGENIN-7-O -(2G-RHAMNOSYL)GENTIOBIOSIDE. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Apigenin-7-glucoside. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). apigenin-7-O-gentiobioside. PubChem Compound Database. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (n.d.). Laboratory Waste. Retrieved from [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Researcher's Guide. Retrieved from [Link]

  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling apigenin-7-O-gentiobioside

This guide provides essential safety and logistical information for the handling of apigenin-7-O-gentiobioside. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of apigenin-7-O-gentiobioside. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols are designed for researchers, scientists, and drug development professionals.

A Proactive Approach to Safety

Studies on apigenin, the aglycone of this compound, suggest low intrinsic toxicity.[2][3] Nevertheless, as with any finely powdered substance, there is a potential for respiratory irritation if inhaled.[4] This guide, therefore, adopts a cautious and comprehensive approach to ensure your safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling any chemical, including apigenin-7-O-gentiobioside. The following PPE is recommended to prevent skin and eye contact and to avoid inhalation of the powder.

PPE Category Item Specifications & Recommendations
Eye Protection Safety GlassesMust be worn with side shields to protect against accidental splashes.
Hand Protection Disposable GlovesNitrile gloves are recommended. Always inspect gloves before use and change them immediately if they become contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect personal clothing and prevent skin exposure.
Respiratory Protection Not generally required for small quantitiesIf handling larger quantities or if there is a risk of generating dust, it is advisable to work in a well-ventilated area or use a fume hood. In such cases, a dust mask can provide additional protection.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment. The following step-by-step protocol outlines the best practices for handling apigenin-7-O-gentiobioside from preparation to cleanup.

Workflow for Safe Handling of Apigenin-7-O-gentiobioside

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup prep_area Designate & Clean Workspace gather_materials Gather All Materials (PPE, Spatula, Weigh Paper, etc.) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Carefully Weigh Powder don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of apigenin-7-O-gentiobioside.

Step 1: Preparation and Area Setup
  • Designate a Workspace: All handling of apigenin-7-O-gentiobioside powder should be conducted in a designated, clean, and well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

  • Assemble Materials: Before you begin, ensure all necessary equipment is within reach. This includes your PPE, spatula, weigh paper or boat, the chemical container, and appropriate waste containers.

  • Don PPE: Put on your laboratory coat, safety glasses, and nitrile gloves.

Step 2: Handling the Compound
  • Weighing: If working with the solid form, carefully weigh the desired amount using a clean spatula. Avoid creating dust clouds. If a small amount of powder becomes airborne, allow it to settle before proceeding.

  • Dissolving: When preparing solutions, add the solvent to the powder slowly to avoid splashing.

Step 3: Post-Handling and Cleanup
  • Decontaminate: Clean all surfaces and equipment that came into contact with the compound.

  • Waste Disposal: Segregate and dispose of all waste as outlined in the "Disposal Plan" section below.

  • Doff PPE: Remove your PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally, your safety glasses.

  • Hygiene: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.

Comprehensive Disposal Plan

Proper chemical waste disposal is paramount for laboratory safety and environmental responsibility. All waste materials contaminated with apigenin-7-O-gentiobioside should be handled as chemical waste.

Disposal Workflow

cluster_waste Waste Generation cluster_segregation Segregation & Labeling cluster_final Final Disposal solid_waste Solid Waste (gloves, weigh paper, tips) solid_container Designated Solid Chemical Waste Container solid_waste->solid_container liquid_waste Liquid Waste (unused solutions) liquid_container Designated Liquid Chemical Waste Container liquid_waste->liquid_container labeling Label Containers Clearly solid_container->labeling liquid_container->labeling storage Store in Secondary Containment labeling->storage pickup Arrange for EHS Pickup storage->pickup

Caption: A workflow for the safe disposal of apigenin-7-O-gentiobioside waste.

Waste Segregation
  • Solid Waste: All solid waste contaminated with apigenin-7-O-gentiobioside, including used weigh papers, pipette tips, and contaminated gloves, should be placed in a designated and clearly labeled container for solid chemical waste.

  • Liquid Waste: Unused solutions or any liquid waste containing the compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour chemical waste down the drain.

Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "apigenin-7-O-gentiobioside."

  • Storage: Store waste containers in a designated secondary containment area, away from incompatible materials, while awaiting disposal.

Final Disposal
  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national regulations.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the chemical waste.

By adhering to these protocols, you can ensure a safe and efficient research environment when working with apigenin-7-O-gentiobioside. Our commitment is to support your scientific endeavors with the highest standards of safety and operational excellence.

References

  • MDPI. (2024, June 18). Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. Available from: [Link]

  • National Center for Biotechnology Information. (2003, October 15). Enteric disposition and recycling of flavonoids and ginkgo flavonoids. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. Available from: [Link]

  • ResearchGate. (2025, August 6). Disposition of Flavonoids Impacts their Efficacy and Safety. Available from: [Link]

  • NextSDS. (n.d.). Apigenin 7-O-(2G-rhaMnosyl)gentiobioside — Chemical Substance Information. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Insights into the pharmacological and therapeutic effects of apigenin in liver injuries and diseases. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Disposition of flavonoids impacts their efficacy and safety. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and toxicological properties of apigenin-7-O-glucoside.... Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). apigenin-7-O-gentiobioside | C27H30O15 | CID 10841200. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Therapeutic Potential of Apigenin. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Apigenin-7-glucoside. Available from: [Link]

  • Farmalabor. (2021, June 20). Flavone - Safety Data Sheet. Available from: [Link]

  • Troscriptions. (2025, February 20). Exploring the Therapeutic Potential of Apigenin: A Promising Flavone. Available from: [Link]

  • CD BioSustainable. (n.d.). Apigenin-7-O-(2G-rhamnosyl)gentiobioside. Available from: [Link]

  • ACS Publications. (2023, October 6). Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. Available from: [Link]

  • Farmalabor Materie Prime. (2013, July 18). SAFETY DATA SHEET. Available from: [Link]

  • ACS Publications. (2022, January 19). Redox Activity of Flavonoids: Impact on Human Health, Therapeutics, and Chemical Safety. Available from: [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Available from: [Link]

  • Oregon State University. (n.d.). Flavonoids | Linus Pauling Institute. Available from: [Link]

  • Ingenta Connect. (n.d.). Stability testing on typical flavonoid containing herbal drugs. Available from: [Link]

  • National Center for Biotechnology Information. (2022, June 14). Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
apigenin-7-O-gentiobioside
Reactant of Route 2
apigenin-7-O-gentiobioside
© Copyright 2026 BenchChem. All Rights Reserved.